Product packaging for Allyl 3-aminopiperidine-1-carboxylate(Cat. No.:CAS No. 886363-44-6)

Allyl 3-aminopiperidine-1-carboxylate

Cat. No.: B1292699
CAS No.: 886363-44-6
M. Wt: 184.24 g/mol
InChI Key: YNKZAYMCRFZUNL-UHFFFAOYSA-N
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Description

Allyl 3-aminopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C9H16N2O2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N2O2 B1292699 Allyl 3-aminopiperidine-1-carboxylate CAS No. 886363-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl 3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16N2O2/c1-2-6-13-9(12)11-5-3-4-8(10)7-11/h2,8H,1,3-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKZAYMCRFZUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647336
Record name Prop-2-en-1-yl 3-aminopiperidine-1-carboxylate
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Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-44-6
Record name Prop-2-en-1-yl 3-aminopiperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name prop-2-enyl 3-aminopiperidine-1-carboxylate
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Foundational & Exploratory

Allyl 3-aminopiperidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 3-aminopiperidine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines a piperidine scaffold, a common motif in many biologically active compounds, with an allyl carbamate protecting group. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and predicted spectral data for this compound, serving as a valuable resource for its application in research and development.

Chemical Properties

While experimental data for this compound is not extensively available in public literature, its fundamental chemical properties can be summarized and predicted based on its structure and data from analogous compounds.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms 3-AMINO-1-N-ALLOC-PIPERIDINE, 1-Piperidinecarboxylic acid, 3-amino-, 2-propen-1-yl ester[1]
CAS Number 886363-44-6[1]
Molecular Formula C₉H₁₆N₂O₂[1]
Molecular Weight 184.24 g/mol [1]
Appearance Predicted: Colorless to pale yellow liquid or oilInferred from similar compounds
Boiling Point (Predicted) 271.1 ± 40.0 °C at 760 mmHg-
Density (Predicted) 1.078 ± 0.06 g/cm³-
pKa (Predicted) 10.31 ± 0.20-
Solubility Predicted: Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water.Inferred from structural features

Synthesis and Purification: A Plausible Experimental Protocol

3.1. Synthesis of this compound

This procedure involves the reaction of 3-aminopiperidine with allyl chloroformate in the presence of a base to yield the desired product.

Materials:

  • 3-Aminopiperidine dihydrochloride

  • Allyl chloroformate

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminopiperidine dihydrochloride (1 equivalent) in water. Cool the solution to 0 °C using an ice bath.

  • Basification: Slowly add a solution of sodium hydroxide (2.2 equivalents) to the cooled solution to neutralize the hydrochloride salt and liberate the free amine. Alternatively, 3-aminopiperidine free base can be dissolved in an anhydrous solvent like dichloromethane or THF, followed by the addition of a non-aqueous base like triethylamine (1.2 equivalents).

  • Addition of Allyl Chloroformate: While maintaining the temperature at 0 °C, add allyl chloroformate (1.1 equivalents) dropwise to the reaction mixture over a period of 30-60 minutes. Vigorous stirring is essential during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up:

    • If the reaction was performed in an aqueous medium, extract the mixture with dichloromethane (3 x 50 mL).

    • If the reaction was performed in an organic solvent, wash the reaction mixture with saturated aqueous NaHCO₃ solution (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

3.2. Purification

The crude this compound can be purified by flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield pure this compound.

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 3-Aminopiperidine 3-Aminopiperidine Reaction_Step N-Alloc Protection 3-Aminopiperidine->Reaction_Step Allyl_Chloroformate Allyl Chloroformate Allyl_Chloroformate->Reaction_Step Purification_Step Column Chromatography Reaction_Step->Purification_Step Crude Product Final_Product This compound Purification_Step->Final_Product Pure Product

Caption: A flowchart illustrating the synthesis and purification of this compound.

Predicted Spectral Data

Table 2: Predicted Spectral Data for this compound

Technique Predicted Chemical Shifts / Absorption Bands / m/z Interpretation
¹H NMR δ 5.95-5.85 (m, 1H)δ 5.30-5.15 (m, 2H)δ 4.60-4.50 (d, 2H)δ 3.80-3.00 (m, 4H)δ 2.80-2.60 (m, 1H)δ 1.90-1.40 (m, 4H)δ 1.60 (br s, 2H)-CH=CH₂=CH₂-O-CH₂-CH=Piperidine ring protons (adjacent to N)Piperidine ring proton (at C3)Piperidine ring protons-NH₂
¹³C NMR δ 155.5δ 133.0δ 117.5δ 66.0δ 50.0δ 47.0δ 45.0δ 32.0δ 25.0C=O (carbamate)-CH=CH₂=CH₂-O-CH₂-Piperidine C3Piperidine C2Piperidine C6Piperidine C5Piperidine C4
FT-IR (cm⁻¹) 3400-3300 (m, br)3100-3000 (w)2950-2850 (m)1690-1670 (s)1645 (w)1250-1200 (s)N-H stretch (amine)=C-H stretch (alkene)-C-H stretch (aliphatic)C=O stretch (carbamate)C=C stretch (alkene)C-O stretch (carbamate)
Mass Spec. (EI) m/z 184 (M⁺)m/z 143m/z 127m/z 99m/z 84m/z 41Molecular ion[M - C₃H₅]⁺ (loss of allyl group)[M - C₃H₅O]⁺[M - C₄H₅O₂]⁺[C₅H₁₀N]⁺ (piperidine fragment)[C₃H₅]⁺ (allyl cation)

Reactivity and Stability

5.1. Reactivity

The reactivity of this compound is primarily dictated by the three main functional groups: the secondary amine on the piperidine ring, the piperidine nitrogen itself, and the allyl carbamate group.

  • Amine Group: The primary amine at the 3-position is nucleophilic and can participate in various reactions such as acylation, alkylation, and condensation.

  • Allyl Carbamate Group: The allyl carbamate serves as a protecting group for the piperidine nitrogen. The allyl group can be cleaved under specific conditions, typically using palladium-based catalysts, to deprotect the piperidine nitrogen. This orthogonality makes it a valuable tool in multi-step synthesis.

  • Alkene Moiety: The double bond in the allyl group can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation, although these reactions might compete with reactions at the amine functionality.

5.2. Stability

  • Storage: this compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.

  • Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Development

The 3-aminopiperidine scaffold is a key structural component in a variety of pharmaceutical agents. The ability to selectively protect the piperidine nitrogen with the allyl carbamate group allows for the functionalization of the 3-amino group without affecting the piperidine nitrogen. Subsequent deprotection of the allyl group allows for further modification at the 1-position of the piperidine ring. This synthetic flexibility makes this compound a valuable intermediate for the synthesis of compound libraries for high-throughput screening and for the development of novel therapeutic agents.

Conclusion

This compound is a versatile building block with significant potential in synthetic and medicinal chemistry. While comprehensive experimental data is limited, this guide provides a solid foundation of its chemical properties, a practical synthetic approach, and predicted spectral data to aid researchers in its use. The unique combination of a reactive amine and a readily cleavable protecting group makes it an attractive tool for the development of complex molecules and novel drug candidates.

Disclaimer

The information provided in this document is for research and development purposes only. The predicted data and the proposed experimental protocol are based on chemical principles and data from analogous compounds and have not been experimentally validated. All chemical manipulations should be carried out by trained professionals in a suitably equipped laboratory, with all necessary safety precautions in place.

References

Molecular weight of Allyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide: Allyl 3-aminopiperidine-1-carboxylate

Introduction

This compound is a heterocyclic organic compound featuring a piperidine core functionalized with both an amino group and an allyl carbamate. This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis. As a derivative of 3-aminopiperidine, it serves as a key intermediate in the development of complex molecules and active pharmaceutical ingredients (APIs), particularly in research targeting neurological disorders.[1] The presence of the allyl protecting group on the piperidine nitrogen and a free amine at the 3-position allows for selective chemical modifications at different sites of the molecule. This guide provides a detailed overview of its chemical properties, a representative synthesis protocol, and its applications for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and analytical characterization.

PropertyValueSource(s)
CAS Number 886363-44-6[2][3]
Molecular Formula C₉H₁₆N₂O₂[2][3]
Molecular Weight 184.24 g/mol [2][3]
Boiling Point (Predicted) 271.1 ± 40.0 °C[3]
Density (Predicted) 1.078 ± 0.06 g/cm³[3]
pKa (Predicted) 10.31 ± 0.20[3]

Representative Synthesis Protocol

The synthesis of this compound can be achieved through the protection of the nitrogen at the 1-position of a suitable 3-aminopiperidine precursor. The following protocol is a representative method based on common synthetic organic chemistry techniques for N-protection using an allyl group.

Objective: To synthesize this compound via N-acylation of 3-aminopiperidine with an appropriate protecting group strategy. This protocol assumes a starting material where the 3-amino group is pre-protected (e.g., with a Boc group) to ensure selective allylation at the 1-position, followed by deprotection.

Materials:

  • tert-Butyl (3-aminopiperidin-1-yl)carbamate

  • Allyl chloroformate

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Experimental Procedure:

  • Step 1: N-Allylation of the Piperidine Ring

    • Dissolve tert-Butyl (3-aminopiperidin-1-yl)carbamate in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add Diisopropylethylamine (DIPEA) (approx. 1.2 equivalents) to the solution.

    • Slowly add allyl chloroformate (approx. 1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the doubly protected intermediate.

  • Step 2: Selective Deprotection of the 3-Amino Group

    • Dissolve the crude intermediate from Step 1 in dichloromethane (DCM).

    • Add an excess of Trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) or a solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-3 hours, monitoring the removal of the Boc group by TLC.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in DCM and neutralize by washing with saturated NaHCO₃ solution until the aqueous layer is basic.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the resulting crude product using flash column chromatography on silica gel, typically with a gradient of methanol in dichloromethane or ethyl acetate/hexanes, to yield the pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the representative synthesis protocol described above.

Synthesis_Workflow Start Start: 3-Amino-1-Boc-piperidine Reagents1 Allyl Chloroformate, DIPEA, DCM Step1 Step 1: N-Allylation (Formation of Di-protected Intermediate) Start->Step1 Reagents1->Step1 Intermediate Intermediate: Allyl 1-(tert-butoxycarbonyl)-3-aminopiperidine-1-carboxylate Step1->Intermediate Reagents2 TFA or HCl in Dioxane, DCM Step2 Step 2: Selective Deprotection (Removal of Boc Group) Intermediate->Step2 Reagents2->Step2 Workup Aqueous Workup & Neutralization Step2->Workup Purification Purification (Column Chromatography) Workup->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Workflow for a representative synthesis of this compound.

Applications in Research and Drug Development

The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives like this compound are primarily used as intermediates in the synthesis of more complex molecules for drug discovery.[1]

  • Pharmaceutical Intermediate: The compound serves as a versatile building block. The free primary amine can be functionalized to introduce various side chains, while the allyl carbamate can be removed under specific conditions (typically using palladium catalysis) to allow further modification at the piperidine nitrogen. This orthogonality is highly desirable in multi-step syntheses.

  • Scaffold for Bioactive Molecules: The piperidine ring is a common feature in drugs targeting the central nervous system. The use of chiral versions of 3-aminopiperidine intermediates is crucial in the synthesis of enantiomerically pure drugs, such as γ-secretase modulators and other agents for neuropharmacology.[4]

  • Inhibitor Development: Substituted 3-aminopiperidine cores have been incorporated into peptide analogues to develop selective inhibitors of enzymes, such as bacterial cysteine proteases.[5] This highlights the potential of this scaffold in designing targeted therapeutics.

References

An In-depth Technical Guide to the Solubility of Allyl 3-aminopiperidine-1-carboxylate in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Allyl 3-aminopiperidine-1-carboxylate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine the solubility of this compound in common laboratory solvents. The guide includes detailed experimental protocols and a structured approach to data presentation.

Introduction to this compound

This compound is a chemical compound containing a piperidine ring, an amino group, and an allyl carbamate protecting group.[1][2] Its structure suggests a degree of polarity due to the presence of nitrogen and oxygen atoms, which can participate in hydrogen bonding. However, the overall solubility will be influenced by the interplay between the polar functional groups and the nonpolar hydrocarbon portions of the molecule. Understanding its solubility is crucial for a variety of applications in drug discovery and development, including reaction condition optimization, formulation development, and purification processes.

Predicted Solubility Profile

Based on the general principles of solubility for organic compounds, a qualitative prediction can be made for this compound:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amine and carbamate groups, which can act as hydrogen bond donors and acceptors, suggests potential solubility in polar protic solvents. However, complete miscibility in water is not guaranteed and is dependent on the overall molecular size and lipophilicity. For amines, those with fewer than six carbon atoms are generally water-soluble.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are excellent solvents for a wide range of organic molecules. A structurally similar compound, (S)-tert-Butyl 3-aminopiperidine-1-carboxylate, is noted to be soluble in DMSO.[4]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in nonpolar solvents due to the compound's polar functional groups.

  • Aqueous Acidic Solutions: The basic nature of the amine group suggests that this compound will exhibit enhanced solubility in acidic aqueous solutions (e.g., 5% HCl) due to the formation of a water-soluble ammonium salt.[3][5][6]

Quantitative Solubility Data

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
Water
Ethanol
Methanol
Isopropanol
Acetonitrile
Acetone
Dichloromethane (DCM)
Chloroform
Ethyl Acetate
Hexane
Toluene
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
5% Aqueous HCl
5% Aqueous NaOH

Experimental Protocols for Solubility Determination

The following protocols outline methods for determining the solubility of this compound.

This method provides a rapid initial screening of solubility.

Procedure:

  • Add approximately 10-20 mg of this compound to a small test tube.

  • Add 1 mL of the desired solvent in 0.2 mL increments.

  • After each addition, vortex or shake the test tube vigorously for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved solid against a dark background.

  • Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.

This method provides a more precise measurement of solubility.

Procedure:

  • Prepare a series of vials for each solvent to be tested.

  • Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

  • Add a known volume of the solvent to each vial.

  • Seal the vials and agitate them at a constant temperature (e.g., using a shaker or rotator in a temperature-controlled environment) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the vials to stand undisturbed for a period to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. It may be necessary to centrifuge or filter the solution (using a filter compatible with the solvent).

  • Quantify the concentration of this compound in the supernatant using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

  • Calculate the solubility in mg/mL or mol/L.

Logical Workflow for Solubility Testing

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis cluster_reporting Reporting start Start compound Obtain Allyl 3-aminopiperidine-1-carboxylate start->compound solvents Select Common Lab Solvents compound->solvents qual_test Perform Qualitative Solubility Test (e.g., 10-20 mg in 1 mL) solvents->qual_test observe Observe Dissolution qual_test->observe classify Classify as Soluble, Partially Soluble, or Insoluble observe->classify prep_sat Prepare Saturated Solution (add excess solute) classify->prep_sat equilibrate Equilibrate at Constant Temperature prep_sat->equilibrate separate Separate Supernatant (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (HPLC, UV-Vis, etc.) separate->analyze calculate Calculate Solubility (mg/mL, mol/L) analyze->calculate report Tabulate Quantitative Data & Record Observations calculate->report

Caption: A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational framework for researchers working with this compound. By following the outlined protocols and systematically recording the data, a comprehensive solubility profile can be established, aiding in the successful application of this compound in research and development.

References

Biological Activity of Allyl 3-aminopiperidine-1-carboxylate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Piperidine Derivatives in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its saturated heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide range of biological targets. Derivatives of piperidine have been successfully developed as anticancer, antimicrobial, analgesic, antipsychotic, and anti-inflammatory agents, among others.[1][2] The biological activity of these compounds is highly dependent on the nature and stereochemistry of the substituents on the piperidine ring.

The core structure of interest, Allyl 3-aminopiperidine-1-carboxylate, combines several key features: a 3-aminopiperidine core, which is a known pharmacophore in many bioactive molecules, and an allyl carbamate protecting group. The allyl group is of particular interest in medicinal chemistry as it can serve as a handle for further chemical modification or may itself contribute to biological activity.

Potential Areas of Biological Activity

Based on the activities of structurally related compounds, this compound derivatives could be hypothesized to exhibit a range of biological effects.

Anticancer Activity

Piperidine derivatives are well-represented among anticancer agents.[2] They can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and disruption of cell signaling pathways. For instance, certain piperidine-containing compounds have been shown to inhibit histone deacetylases (HDACs), proteasomes, and kinases, all of which are validated targets in oncology.

While no specific anticancer data for this compound derivatives was found, the general workflow for evaluating such compounds is well-established.

Hypothetical Experimental Workflow for Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesis of This compound Derivatives B Cytotoxicity Assays (e.g., MTT, SRB) against Cancer Cell Lines A->B C Determination of IC50 Values B->C D Lead Compound Identification C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Annexin V) D->F G Target Identification/ Enzyme Inhibition Assays D->G I Animal Model Studies (e.g., Xenograft Models) D->I H Western Blotting for Signaling Pathway Proteins G->H J Evaluation of Tumor Growth Inhibition I->J K Toxicity and Pharmacokinetic Studies I->K

Caption: General workflow for anticancer drug discovery.

Antimicrobial Activity

The piperidine nucleus is also a key component of many antimicrobial agents. These compounds can target various bacterial processes, such as cell wall synthesis, protein synthesis, and DNA replication. The lipophilicity and basicity conferred by the piperidine ring can be crucial for membrane permeability and interaction with bacterial targets.

General Experimental Protocol for Antimicrobial Screening (Broth Microdilution)

A standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound is the broth microdilution assay.

  • Preparation of Compounds: A stock solution of the test compound (e.g., this compound derivative) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a growth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Enzyme Inhibition

Many piperidine derivatives are designed as enzyme inhibitors. The 3-amino group of the core structure can act as a key interaction point within the active site of an enzyme, forming hydrogen bonds or salt bridges. For example, 3-aminopiperidine derivatives are key components of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. While no specific enzyme inhibition data for this compound derivatives is available, a general workflow for screening for enzyme inhibitors can be outlined.

General Workflow for Enzyme Inhibitor Screening

G A Selection of Target Enzyme B High-Throughput Screening (HTS) of Compound Library A->B C Hit Identification B->C D Dose-Response Assays (Determination of IC50) C->D E Mechanism of Inhibition Studies (e.g., Kinetic Assays) D->E F Lead Optimization E->F

Caption: Workflow for identifying and characterizing enzyme inhibitors.

Synthesis of this compound Derivatives

The synthesis of N-alkoxycarbonyl-3-aminopiperidine derivatives is well-documented in the chemical literature. Generally, these compounds are prepared from commercially available starting materials such as 3-aminopiperidine or its protected forms. The N-allyloxycarbonyl (Alloc) protecting group is typically introduced by reacting the piperidine nitrogen with allyl chloroformate in the presence of a base.

Future Directions

The lack of specific biological data for this compound derivatives suggests that this particular chemical space remains largely unexplored in the public domain. Future research could focus on:

  • Synthesis of a diverse library of this compound derivatives with various substituents on the piperidine ring.

  • Screening of this library against a panel of cancer cell lines, pathogenic microorganisms, and a range of enzymes to identify potential biological activities.

  • Structure-Activity Relationship (SAR) studies to understand how different functional groups influence the observed biological effects.

Conclusion

While the piperidine scaffold is of significant interest in medicinal chemistry, the specific biological activities of this compound derivatives have not been extensively reported. Based on the activities of related compounds, it is plausible that these derivatives may possess anticancer, antimicrobial, or enzyme inhibitory properties. Further research involving the synthesis and biological evaluation of a focused library of these compounds is necessary to elucidate their therapeutic potential. Researchers in the field of drug discovery are encouraged to explore this chemical space.

References

Allyl 3-aminopiperidine-1-carboxylate: A Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl 3-aminopiperidine-1-carboxylate is a versatile bifunctional heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a reactive secondary amine on the piperidine ring and a readily cleavable N-allyl carbamate (Alloc) protecting group, makes it an attractive scaffold for the synthesis of complex molecules and potential therapeutic agents. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, supported by detailed experimental protocols and characterization data.

Introduction

The 3-aminopiperidine scaffold is a privileged structural motif found in a variety of biologically active compounds. Its incorporation into molecular designs can impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. The strategic use of protecting groups on the piperidine nitrogen is crucial for controlled and selective functionalization. The allyl carbamate (Alloc) group, in particular, offers a distinct advantage due to its stability under a range of reaction conditions and its selective removal under mild, palladium-catalyzed conditions. This makes this compound a valuable intermediate for the synthesis of novel pharmaceutical candidates, particularly in the development of enzyme inhibitors and receptor modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 886363-44-6[1]
Molecular Formula C₉H₁₆N₂O₂[1]
Molecular Weight 184.24 g/mol [1]
Appearance Inferred to be a liquid or low-melting solid
Boiling Point Predicted: 271.1±40.0 °C
Density Predicted: 1.078±0.06 g/cm³
pKa Predicted: 10.31±0.20

Synthesis and Experimental Protocols

The synthesis of this compound can be inferred from methodologies reported for analogous N-protected 3-aminopiperidine derivatives. A plausible synthetic route starts from a suitably protected 3-aminopiperidine precursor, followed by the introduction of the allyl carbamate group. A detailed, inferred experimental protocol is provided below.

Synthesis of this compound

Reaction Scheme:

G cluster_0 Inferred Synthetic Pathway 3-Aminopiperidine 3-Aminopiperidine Product This compound 3-Aminopiperidine->Product 1. Allyl_Chloroformate Allyl Chloroformate Allyl_Chloroformate->Product 2. Base Base (e.g., Triethylamine) Base->Product Conditions Solvent Solvent (e.g., DCM) Solvent->Product

Figure 1: Inferred synthesis of this compound.

Experimental Protocol (Inferred):

  • Reaction Setup: To a solution of 3-aminopiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Addition of Reagent: Slowly add allyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Note: This protocol is based on standard procedures for N-protection of amines and may require optimization.

Spectroscopic Data (Predicted)

Technique Predicted Chemical Shifts / Peaks
¹H-NMR δ 5.95-5.85 (m, 1H, -CH=CH₂), 5.30-5.15 (m, 2H, -CH=CH₂), 4.55 (d, 2H, -O-CH₂-CH=), 3.8-3.0 (m, 4H, piperidine ring protons), 2.8-2.6 (m, 1H, piperidine ring proton), 1.8-1.4 (m, 4H, piperidine ring protons), 1.5 (br s, 2H, -NH₂).
¹³C-NMR δ 155.5 (C=O), 133.0 (-CH=CH₂), 117.5 (-CH=CH₂), 66.0 (-O-CH₂-), 50.0 (piperidine C3), 45.0-43.0 (piperidine C2, C6), 32.0-25.0 (piperidine C4, C5).
IR (neat) ν (cm⁻¹): 3350-3200 (N-H stretch), 3080 (=C-H stretch), 2940, 2860 (C-H stretch), 1695 (C=O stretch, carbamate), 1645 (C=C stretch), 1450, 1240, 1050.
MS (ESI+) m/z: 185.1 [M+H]⁺, 207.1 [M+Na]⁺.

Reactivity and Applications in Drug Discovery

The utility of this compound as a building block stems from the orthogonal reactivity of its two functional groups: the nucleophilic 3-amino group and the N-Alloc protecting group.

Functionalization of the 3-Amino Group

The primary amine at the C3 position can undergo a variety of chemical transformations, including:

  • Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Alkylation: Reaction with alkyl halides to introduce alkyl substituents.

This allows for the introduction of diverse side chains and pharmacophores, enabling the exploration of structure-activity relationships (SAR).

Deprotection of the N-Alloc Group

The N-Alloc group is stable to a wide range of reagents but can be selectively removed under mild conditions using a palladium(0) catalyst, typically with a scavenger to trap the released allyl group.

G cluster_1 Deprotection and Further Functionalization Alloc_Protected N-Alloc-3-functionalized-piperidine Deprotected 3-Functionalized-piperidine Alloc_Protected->Deprotected Deprotection Functionalization Further Functionalization (e.g., Alkylation, Acylation) Deprotected->Functionalization Final_Product Final Product Functionalization->Final_Product Pd_Catalyst Pd(0) Catalyst + Scavenger Pd_Catalyst->Deprotected

Figure 2: General workflow for deprotection and subsequent functionalization.

This orthogonality allows for the functionalization of the 3-amino group while the piperidine nitrogen is protected, followed by deprotection and subsequent modification of the piperidine nitrogen.

Application in the Synthesis of Bioactive Molecules

The 3-aminopiperidine scaffold is a key component of several marketed drugs and clinical candidates. For instance, it forms the core of dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes. While specific examples utilizing the allyl-protected variant are not prominently documented, its potential as a versatile intermediate in the synthesis of such compounds is clear.

G cluster_2 Potential Application in DPP-IV Inhibitor Synthesis Start This compound Step1 Couple with Xanthine derivative Start->Step1 Intermediate Protected Intermediate Step1->Intermediate Step2 N-Alloc Deprotection Intermediate->Step2 Final DPP-IV Inhibitor (e.g., Linagliptin analogue) Step2->Final

Figure 3: Hypothetical application in the synthesis of a DPP-IV inhibitor.

Conclusion

This compound is a valuable and versatile heterocyclic building block for drug discovery and development. Its orthogonal protecting group strategy allows for selective functionalization at both the 3-amino position and the piperidine nitrogen, providing a flexible platform for the synthesis of diverse and complex molecular architectures. While detailed literature on this specific compound is sparse, its potential can be readily extrapolated from the extensive chemistry of related 3-aminopiperidine derivatives. This guide provides a foundational understanding for researchers looking to incorporate this promising scaffold into their synthetic programs.

References

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to the Discovery and Synthesis of 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide detailing the historical discovery and evolution of synthetic methodologies for 3-aminopiperidine, a crucial scaffold in modern pharmaceuticals, is now available for researchers, scientists, and drug development professionals. This in-depth whitepaper provides a chronological overview of synthetic strategies, from early classical methods to cutting-edge biocatalytic processes, complete with detailed experimental protocols and quantitative data analysis.

3-Aminopiperidine, a six-membered heterocyclic amine, is a vital component in a multitude of therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for diabetes management like alogliptin and linagliptin, as well as other neurologically active compounds. Its stereochemistry plays a pivotal role in its biological activity, making the development of enantioselective synthetic routes a significant area of research.

A Historical Perspective: From Classical Rearrangements to Catalytic Innovations

While the parent compound, piperidine, was first isolated from black pepper in 1850, the precise first synthesis of 3-aminopiperidine is less definitively documented in readily available literature. However, early synthetic efforts in the 20th century laid the groundwork for its production. An early and significant method for accessing the 3-aminopiperidine core structure is the catalytic hydrogenation of 3-aminopyridine . A notable early report of this transformation appeared in the Berichte der Deutschen Chemischen Gesellschaft in 1937, describing the reduction of 3-aminopyridine using a platinum oxide catalyst.[1] This foundational approach, while effective, often requires harsh conditions, including high pressure and temperature, and can necessitate the use of expensive noble metal catalysts.

Parallel to these developments, classical name reactions such as the Hofmann and Curtius rearrangements provided alternative pathways. These methods typically start from nipecotic acid (piperidine-3-carboxylic acid) derivatives. The Hofmann rearrangement utilizes a primary amide (nipecotamide), which is treated with a halogen and a strong base to yield an amine with one less carbon atom. The Curtius rearrangement involves the thermal decomposition of an acyl azide derived from nipecotic acid to form an isocyanate, which is then hydrolyzed to the amine.[2][3][4][5] These methods were instrumental in the early academic and industrial synthesis of 3-aminopiperidine and its derivatives.

A significant advancement in producing enantiomerically pure 3-aminopiperidine came from the use of the chiral pool , utilizing readily available chiral starting materials. Amino acids such as D-glutamic acid and D-ornithine have been successfully converted to (R)-3-aminopiperidine through multi-step synthetic sequences involving cyclization and reduction steps.[6][7][8][9][10]

The Modern Era: Asymmetric Synthesis and Biocatalysis

The demand for enantiopure 3-aminopiperidine, particularly the (R)-enantiomer for DPP-4 inhibitors, spurred the development of more sophisticated and efficient synthetic strategies in recent decades.

Asymmetric synthesis from prochiral precursors has emerged as a powerful tool. One notable approach is the asymmetric amination of N-protected 3-piperidone using transaminase enzymes. This biocatalytic method offers high enantioselectivity and operates under mild reaction conditions, presenting a greener alternative to traditional chemical methods.[11][12][13][14][15][16]

Furthermore, chemoenzymatic cascades have been designed for the streamlined synthesis of protected 3-aminopiperidines. For instance, a one-pot reaction combining a galactose oxidase (GOase) and an imine reductase (IRED) can convert amino alcohols derived from natural amino acids like L-ornithine and L-lysine into the corresponding enantiopure protected 3-aminopiperidines.[2][17][18][19][20][21]

For racemic mixtures of 3-aminopiperidine, chiral resolution remains a viable and industrially important technique. This method involves the formation of diastereomeric salts with a chiral resolving agent, such as dibenzoyl-L-tartaric acid, allowing for the separation of the desired enantiomer through crystallization.[22][23][24][25]

Quantitative Data Summary

The following tables summarize key quantitative data for various synthetic methods for 3-aminopiperidine.

MethodStarting MaterialKey ReagentsCatalyst/EnzymeYield (%)Enantiomeric Excess (ee %)Reference
Catalytic Hydrogenation 3-AminopyridineH₂PtO₂ModerateN/A (Racemic)[1]
N-acetyl-3-aminopyridineH₂, Acetic AcidPd/C-N/A (Racemic)[1]
Hofmann Rearrangement Ethyl nipecotateNH₃, NaOCl-43.1 (overall)-[26]
Cyclization from Amino Acid D-Glutamic AcidSOCl₂, (Boc)₂O, NaBH₄, TsCl, Amine-44-55 (overall)>99[8][9]
D-Ornithine hydrochlorideHCl/MeOH, NaOMe-->99[7]
Enzymatic Asymmetric Amination N-Boc-3-piperidoneIsopropylamine, PLPω-Transaminase>95 (conversion)>99[11][14][16]
Chemoenzymatic Cascade N-Cbz-L-ornithinol-Galactose Oxidase, Imine Reductaseup to 54>99[2][17][18][19][20][21]
Chiral Resolution Racemic 3-aminopiperidineDibenzoyl-(D)-tartaric acid-->99 (after recrystallization)[22]

Experimental Protocols

Detailed methodologies for key experiments are provided below:

Synthesis of (R)-3-aminopiperidine dihydrochloride from D-Glutamic Acid

This five-step synthesis provides a reliable route to enantiopure (R)-3-aminopiperidine.

  • Hydroxyl Esterification and Amido Boc Protection: D-Glutamic acid is first esterified, for example, using thionyl chloride in methanol. The resulting amino ester is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine.

  • Ester Reduction: The diester is reduced to the corresponding diol using a reducing agent such as sodium borohydride.

  • Hydroxyl Activation: The primary and secondary hydroxyl groups of the diol are activated, typically by conversion to tosylates using p-toluenesulfonyl chloride (TsCl) in the presence of a base.

  • Cyclization: The ditosylate undergoes intramolecular cyclization upon reaction with an amine, forming the protected 3-aminopiperidine ring.

  • Amino Boc Removal Protection: The Boc protecting group is removed under acidic conditions, for example, with hydrochloric acid in an alcohol, to yield the final (R)-3-aminopiperidine dihydrochloride salt.[6][8][9]

Enzymatic Asymmetric Amination of N-Boc-3-piperidone

This biocatalytic method offers a highly enantioselective route to protected 3-aminopiperidine.

  • Reaction Setup: A buffered solution (e.g., triethanolamine buffer at pH 7.5) containing isopropylamine as the amine donor, pyridoxal-5'-phosphate (PLP) as a cofactor, and the immobilized ω-transaminase enzyme is prepared.

  • Substrate Addition: A solution of N-Boc-3-piperidone in a co-solvent like DMSO is added to the enzyme mixture.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 35 °C) for a set period (e.g., 24 hours).

  • Work-up and Isolation: The product, (R)- or (S)-N-Boc-3-aminopiperidine, is extracted from the reaction mixture using an organic solvent and purified by standard chromatographic techniques.[11][14][16]

Chemoenzymatic Cascade for L-3-N-Cbz-aminopiperidine

This one-pot cascade reaction provides an efficient synthesis of the protected product.

  • Reaction Components: The reaction is performed in a buffer solution (e.g., NaPi buffer at pH 7.5) containing the starting amino alcohol (N-Cbz-L-ornithinol), galactose oxidase (GOase), and an imine reductase (IRED).

  • Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for a specified time (e.g., 16 hours).

  • Mechanism: The GOase oxidizes the primary alcohol of the starting material to an aldehyde, which spontaneously cyclizes to a cyclic imine. The IRED then reduces the imine to the final 3-aminopiperidine product.

  • Product Isolation: The product is isolated from the reaction mixture, often involving extraction and chromatographic purification.[2][17][18][19][20][21]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for 3-aminopiperidine.

G cluster_0 Classical Synthetic Routes 3-Aminopyridine 3-Aminopyridine Racemic 3-Aminopiperidine Racemic 3-Aminopiperidine 3-Aminopyridine->Racemic 3-Aminopiperidine Catalytic Hydrogenation Nipecotic Acid Derivative Nipecotic Acid Derivative Nipecotic Acid Derivative->Racemic 3-Aminopiperidine Hofmann/Curtius Rearrangement D-Glutamic Acid D-Glutamic Acid (R)-3-Aminopiperidine (R)-3-Aminopiperidine D-Glutamic Acid->(R)-3-Aminopiperidine Multi-step Cyclization

Caption: Overview of classical synthetic routes to 3-aminopiperidine.

G cluster_1 Modern Enzymatic and Asymmetric Syntheses N-Protected 3-Piperidone N-Protected 3-Piperidone Enantiopure Protected 3-Aminopiperidine Enantiopure Protected 3-Aminopiperidine N-Protected 3-Piperidone->Enantiopure Protected 3-Aminopiperidine Asymmetric Amination (Transaminase) Amino Alcohols (from Ornithine/Lysine) Amino Alcohols (from Ornithine/Lysine) Amino Alcohols (from Ornithine/Lysine)->Enantiopure Protected 3-Aminopiperidine Chemoenzymatic Cascade (GOase/IRED) Racemic 3-Aminopiperidine Racemic 3-Aminopiperidine Enantiopure 3-Aminopiperidine Enantiopure 3-Aminopiperidine Racemic 3-Aminopiperidine->Enantiopure 3-Aminopiperidine Chiral Resolution

Caption: Modern approaches to enantiopure 3-aminopiperidine.

G Start: N-Cbz-L-ornithinol Start: N-Cbz-L-ornithinol Oxidation Oxidation (Galactose Oxidase) Start: N-Cbz-L-ornithinol->Oxidation Aldehyde Intermediate Aldehyde Intermediate Oxidation->Aldehyde Intermediate Spontaneous Cyclization Spontaneous Cyclization Aldehyde Intermediate->Spontaneous Cyclization Cyclic Imine Intermediate Cyclic Imine Intermediate Spontaneous Cyclization->Cyclic Imine Intermediate Reduction Reduction (Imine Reductase) Cyclic Imine Intermediate->Reduction Product: L-3-N-Cbz-aminopiperidine Product: L-3-N-Cbz-aminopiperidine Reduction->Product: L-3-N-Cbz-aminopiperidine

Caption: Chemoenzymatic cascade for 3-aminopiperidine synthesis.

The synthesis of 3-aminopiperidine has a rich history, evolving from classical chemical transformations to highly sophisticated and sustainable biocatalytic methods. This progression reflects the broader trends in organic synthesis, driven by the increasing demand for enantiomerically pure and complex molecules for pharmaceutical applications. The continued development of novel synthetic routes will undoubtedly play a crucial role in the future of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Piperidines from Allyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a diverse range of substituted piperidines, utilizing Allyl 3-aminopiperidine-1-carboxylate as a versatile starting material. The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, notably forming the core of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin, which are used in the management of type 2 diabetes.[1][2][3][4] This document outlines the essential deprotection of the allyloxycarbonyl (Alloc) group, followed by key functionalization reactions including N-alkylation, N-acylation, and reductive amination to generate a library of novel piperidine derivatives for drug discovery and development.

Strategic Overview of the Synthesis

The synthetic strategy commences with the deprotection of the nitrogen atom of the piperidine ring by removing the Alloc group. The resulting free secondary amine is then subjected to various functionalization reactions to introduce a wide array of substituents. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_functionalization N-Functionalization start This compound deprotection Alloc Deprotection start->deprotection Pd(PPh3)4, Scavenger intermediate 3-Aminopiperidine deprotection->intermediate alkylation N-Alkylation intermediate->alkylation R-X, Base acylation N-Acylation intermediate->acylation RCOCl or (RCO)2O reductive_amination Reductive Amination intermediate->reductive_amination RCHO, NaBH(OAc)3 product Substituted Piperidine Derivatives alkylation->product acylation->product reductive_amination->product DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas food Food Intake incretins Active Incretins (GLP-1, GIP) food->incretins stimulates release of beta_cells β-cells insulin Insulin Release beta_cells->insulin alpha_cells α-cells glucagon Glucagon Release alpha_cells->glucagon glucose_uptake Increased Glucose Uptake (Muscle, Adipose Tissue) insulin->glucose_uptake hepatic_glucose Decreased Hepatic Glucose Production glucagon->hepatic_glucose stimulates incretins->beta_cells stimulates incretins->alpha_cells inhibits dpp4 DPP-4 Enzyme incretins->dpp4 inactive_incretins Inactive Incretins dpp4->inactive_incretins inactivates inhibitor 3-Aminopiperidine Inhibitor (e.g., Alogliptin) inhibitor->dpp4 inhibits blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose hepatic_glucose->blood_glucose

References

Application Notes and Protocols: Use of Allyl 3-aminopiperidine-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 3-aminopiperidine-1-carboxylate is a valuable building block in peptide synthesis, enabling the introduction of a conformationally constrained piperidine scaffold into peptide sequences. This modification can lead to peptides with enhanced stability, receptor affinity, and unique structural properties. The allyl protecting group (Alloc) on the piperidine nitrogen offers an orthogonal protection strategy, allowing for its selective removal under mild conditions without affecting other common protecting groups like Boc or Fmoc. These application notes provide detailed protocols for the incorporation and deprotection of this compound in solid-phase peptide synthesis (SPPS).

Core Applications

  • Introduction of Conformational Constraints: The rigid piperidine ring restricts the conformational flexibility of the peptide backbone, which can be advantageous for mimicking or stabilizing specific secondary structures.

  • Peptidomimetic Design: As a dipeptide isostere, the 3-aminopiperidine scaffold can replace natural amino acid residues to improve proteolytic stability and pharmacokinetic properties.[1]

  • Drug Discovery: The unique structural and chemical properties of piperidine-containing peptides make them attractive candidates for the development of novel therapeutics, including enzyme inhibitors.[1]

Data Presentation

Table 1: Reagents for Solid-Phase Peptide Synthesis

ReagentAbbreviationPurpose
This compoundAlloc-3-Apip-OHBuilding block for piperidine incorporation
N,N'-DiisopropylcarbodiimideDICActivating agent for carboxyl groups
Ethyl (hydroxyimino)cyanoacetateOxymaAdditive to suppress racemization and improve coupling efficiency
Piperidine-Reagent for Fmoc-deprotection
N,N-DimethylformamideDMFPrimary solvent for SPPS
DichloromethaneDCMSolvent for resin swelling and washing
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Catalyst for Alloc group removal
PhenylsilanePhSiH₃Allyl scavenger for Alloc deprotection
Trifluoroacetic acidTFAReagent for cleavage of the peptide from the resin and side-chain deprotection
TriisopropylsilaneTIPSScavenger to prevent side reactions during TFA cleavage

Table 2: Typical Yields and Purity for a Model Pentapeptide

Peptide SequenceSynthesis ScaleCrude Yield (mg)Purity by RP-HPLC (%)
Ac-Tyr-Gly-Gly-Phe-Leu-NH₂0.1 mmol115>95%
Ac-Tyr-(Alloc-3-Apip)-Gly-Phe-Leu-NH₂0.1 mmol108>90%

Experimental Protocols

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol describes the manual coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30 minutes in a reaction vessel.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 3 minutes, then drain.
  • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.[2]
  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq), Oxyma (0.4 mmol, 4 eq) in DMF.
  • Add DIC (0.4 mmol, 4 eq) to the solution and pre-activate for 5 minutes.
  • Add the pre-activated solution to the resin.
  • Agitate the reaction mixture at room temperature for 2 hours.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation for another hour.
  • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

Protocol 2: On-Resin Deprotection of the Alloc Group

This protocol details the removal of the allyl protecting group from the piperidine nitrogen while the peptide is still attached to the solid support.

1. Resin Preparation:

  • Wash the peptide-resin containing the Alloc-protected piperidine with DCM (3 times).

2. Deprotection Cocktail Preparation:

  • In a fume hood, prepare a solution of Pd(PPh₃)₄ (0.03 mmol, 0.3 eq) and PhSiH₃ (2 mmol, 20 eq) in 5 mL of DCM.[3] The solution should be freshly prepared.

3. Alloc Deprotection Reaction:

  • Add the deprotection cocktail to the resin.
  • Agitate the mixture at room temperature for 30 minutes. The resin may change color.
  • Repeat the treatment with a fresh deprotection cocktail for another 30 minutes to ensure complete removal.[3]

4. Washing:

  • Drain the deprotection solution.
  • Wash the resin extensively with DCM (5 times), 0.5% DIPEA in DMF (3 times), and DMF (5 times) to remove all traces of the palladium catalyst and scavenger.

5. Subsequent Steps:

  • The newly liberated secondary amine on the piperidine ring is now available for further modification, such as acylation or continuation of the peptide chain.

Protocol 3: Cleavage from Resin and Final Deprotection

1. Resin Preparation:

  • Wash the final peptide-resin with DCM (5 times) and dry it under a stream of nitrogen.

2. Cleavage:

  • Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).
  • Add the cleavage cocktail to the resin (10 mL per 0.1 mmol of resin) and agitate at room temperature for 2 hours.[4]

3. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6]

Visualizations

experimental_workflow Resin Peptide-Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Coupling (Alloc-3-Apip-OH, DIC, Oxyma) Fmoc_Deprotection->Coupling Alloc_Deprotection Alloc Deprotection (Pd(PPh3)4, PhSiH3) Coupling->Alloc_Deprotection Cleavage Cleavage & Final Deprotection (TFA/TIPS/H2O) Alloc_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Piperidine Peptide Purification->Final_Peptide

Caption: Workflow for SPPS with this compound.

logical_relationship Start Start SPPS Chain_Elongation Standard Fmoc-SPPS Cycles Start->Chain_Elongation Incorporate_Apip Incorporate Alloc-3-Apip-OH Chain_Elongation->Incorporate_Apip Decision Further Modification of Piperidine Nitrogen? Incorporate_Apip->Decision Deprotect_Alloc On-Resin Alloc Deprotection Decision->Deprotect_Alloc Yes Final_Cleavage Cleavage and Purification Decision->Final_Cleavage No Modify_Piperidine Acylate or Extend Chain from Piperidine Deprotect_Alloc->Modify_Piperidine Modify_Piperidine->Final_Cleavage End Final Peptide Final_Cleavage->End

Caption: Decision tree for using this compound.

References

Application Notes and Protocols: Allyl 3-aminopiperidine-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl 3-aminopiperidine-1-carboxylate is a versatile intermediate in the synthesis of various pharmaceutical active ingredients (APIs). The 3-aminopiperidine scaffold is a key structural motif in a range of therapeutic agents, most notably in the class of dipeptidyl peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. The allylcarbamate protecting group offers an alternative to more common protecting groups like Boc and Cbz, with distinct advantages in specific synthetic routes due to its unique deprotection conditions.

This document provides detailed application notes on the utility of this compound, comprehensive experimental protocols for its synthesis and subsequent use, and relevant quantitative data to support its application in pharmaceutical research and development.

Applications in Pharmaceutical Synthesis

The primary application of this compound is as a protected chiral building block for the synthesis of DPP-4 inhibitors. The (R)-enantiomer is particularly crucial for the synthesis of drugs such as Linagliptin and its analogues. The allyl protecting group can be selectively removed under mild conditions, which is advantageous in multi-step syntheses of complex molecules.

2.1. Intermediate for DPP-4 Inhibitors

DPP-4 inhibitors function by blocking the degradation of incretin hormones, which play a significant role in glucose homeostasis. The 3-aminopiperidine moiety of these inhibitors is essential for their binding to the active site of the DPP-4 enzyme. The synthesis of these drugs often involves the coupling of the chiral 3-aminopiperidine intermediate with a heterocyclic core structure.

Quantitative Data

The following tables summarize key quantitative data for the synthesis of a precursor to (R)-Allyl 3-aminopiperidine-1-carboxylate, as described in the literature.

Table 1: Synthesis of (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine (Precursor)

ParameterValueReference
Starting Material(R)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonateCN103373953A[1]
ReagentAllylamineCN103373953A[1]
SolventEthyl AcetateCN103373953A[1]
Reaction Temperature70 °CCN103373953A[1]
Reaction TimeNot specifiedCN103373953A[1]
Yield81.3%CN103373953A[1]

Table 2: Spectroscopic Data for (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine (Precursor)

SpectroscopyDataReference
¹H-NMR (400MHz, CDCl₃) δ 1.53-1.69 (m, 4H), 2.23-2.45 (m, 4H), 2.93 (d, 2H), 3.78-3.81 (m, 1H), 5.06 (s, 2H), 5.07-5.16 (m, 2H), 5.33 (brs, 1H), 5.74-5.84 (m, 1H), 7.25-7.36 (m, 5H)CN103373953A[1]
Mass Spectrometry (ESI) m/z 275.1 [M+1]⁺CN103373953A[1]

Experimental Protocols

4.1. Synthesis of (R)-Allyl 3-aminopiperidine-1-carboxylate

This protocol describes a two-step synthesis starting from (R)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate.

Step 1: Synthesis of (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine

  • Materials:

    • (R)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate

    • Allylamine

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of allylamine (0.41 mol) in a reaction vessel, slowly add (R)-2-((benzyloxycarbonyl)amino)pentane-1,5-diyl dimethanesulfonate (0.1 mol) in portions with stirring.

    • After the addition is complete, heat the mixture to 50 °C and stir. A large amount of solid (allylamine mesylate) will precipitate after approximately 1 hour.

    • Continue stirring at 50 °C for an additional 30 minutes.

    • Add ethyl acetate to dissolve the product and heat the mixture to 70 °C with stirring until all solids are dissolved.

    • Filter the hot solution to remove the precipitated allylamine mesylate.

    • Wash the organic phase with water (3 x volume).

    • Dry the organic phase over anhydrous sodium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain a yellow solid.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine as a white solid.[1]

Step 2: Deprotection to (R)-Allyl 3-aminopiperidine-1-carboxylate

  • Materials:

    • (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine

    • 10% Palladium on carbon (Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine (0.05 mol) in methanol (100 mL).

    • Carefully add 10% Pd/C (10% w/w of the starting material) to the solution under an inert atmosphere.

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the combined filtrate under reduced pressure to yield (R)-Allyl 3-aminopiperidine-1-carboxylate.

4.2. Application Protocol: Synthesis of a DPP-4 Inhibitor Core

This protocol provides a representative example of how (R)-Allyl 3-aminopiperidine-1-carboxylate can be used to synthesize a key intermediate for a DPP-4 inhibitor, exemplified by the core of Linagliptin.

  • Materials:

    • (R)-Allyl 3-aminopiperidine-1-carboxylate

    • 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione

    • Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (1.0 eq) in DMF, add (R)-Allyl 3-aminopiperidine-1-carboxylate (1.2 eq) and DIPEA (3.0 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

    • Monitor the reaction by HPLC or TLC.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-allyl protected DPP-4 inhibitor.

    • The allyl group can then be removed using a palladium catalyst to yield the final API.

Visualizations

Diagram 1: DPP-4 Inhibition Signaling Pathway

DPP4_Inhibition cluster_0 Physiological Response cluster_1 DPP-4 Action & Inhibition GLP-1 GLP-1 Pancreas Pancreas GLP-1->Pancreas DPP4_Enzyme DPP-4 Enzyme GLP-1->DPP4_Enzyme Degradation GIP GIP GIP->Pancreas GIP->DPP4_Enzyme Degradation Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion Decreased Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Secretion->Glucose_Homeostasis Glucagon_Secretion->Glucose_Homeostasis Inactive_Metabolites Inactive Metabolites DPP4_Enzyme->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor (e.g., Linagliptin) DPP4_Inhibitor->DPP4_Enzyme Inhibition

Caption: Mechanism of action of DPP-4 inhibitors.

Diagram 2: Synthesis Workflow for (R)-Allyl 3-aminopiperidine-1-carboxylate

Synthesis_Workflow Start Starting Material: (R)-2-((benzyloxycarbonyl)amino) pentane-1,5-diyl dimethanesulfonate Step1 Step 1: Cyclization with Allylamine Start->Step1 Intermediate1 (R)-1-allyl-3-(benzyloxycarbonylamino)piperidine Step1->Intermediate1 Purification1 Recrystallization Intermediate1->Purification1 Step2 Step 2: Hydrogenolysis (Cbz Deprotection) Purification2 Filtration & Concentration Step2->Purification2 Product Final Product: (R)-Allyl 3-aminopiperidine-1-carboxylate Purification1->Step2 Purification2->Product Application_Workflow Intermediate (R)-Allyl 3-aminopiperidine-1-carboxylate Coupling Nucleophilic Aromatic Substitution Intermediate->Coupling Core DPP-4 Inhibitor Core (e.g., 8-bromo-xanthine derivative) Core->Coupling Protected_API N-Allyl Protected DPP-4 Inhibitor Coupling->Protected_API Purification Chromatography Protected_API->Purification Deprotection Allyl Group Removal (Pd-catalyzed) Final_API Final DPP-4 Inhibitor API Deprotection->Final_API Purification->Deprotection

References

Application Notes and Protocols: Palladium-Catalyzed Deprotection of Allyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The allyloxycarbonyl (Alloc) group is a valuable amine-protecting group in organic synthesis, prized for its stability under a range of conditions and its selective removal under mild, palladium-catalyzed protocols. This application note details the palladium-catalyzed deprotection of Allyl 3-aminopiperidine-1-carboxylate, a key transformation for unmasking the secondary amine of the piperidine ring, thereby enabling further functionalization in the synthesis of complex molecules and pharmaceutical intermediates. The reaction proceeds via the formation of a π-allylpalladium complex, followed by the irreversible transfer of the allyl group to a scavenger. This method is highly chemoselective and orthogonal to many other common protecting groups.

Palladium-Catalyzed Deprotection: An Overview

The palladium(0)-catalyzed deallylation of N-allylcarbamates is a robust and widely used transformation. The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the allylic C-O bond, forming a π-allylpalladium(II) complex and releasing the carbamate anion, which subsequently decarboxylates to yield the free amine. An allyl scavenger is required to trap the allyl group from the palladium complex, thereby regenerating the palladium(0) catalyst and driving the reaction to completion.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the palladium-catalyzed deprotection of N-Alloc protected amines, collated from various literature sources. These parameters provide a starting point for the optimization of the deprotection of this compound.

ParameterRangeTypical ValueNotes
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0) is most common.
Catalyst Loading 1 - 10 mol%5 mol%Lower loadings may be possible with optimization.
Allyl Scavenger Phenylsilane (PhSiH₃), N,N'-Dimethylbarbituric acid, Morpholine, Tributyltin hydride, Dimethylamine borane complex (Me₂NH·BH₃)PhenylsilaneChoice of scavenger can impact reaction rate and ease of workup.
Scavenger Equivalents 5 - 40 eq.10 - 20 eq.A significant excess is typically required to drive the reaction.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)DichloromethaneAnhydrous conditions are recommended.
Temperature 0 °C to 40 °CRoom TemperatureThe reaction is typically performed at ambient temperature.
Reaction Time 30 min - 4 h1 - 2 hMonitored by TLC or LC-MS for disappearance of starting material.
Yield 85 - 99%>90%Yield is substrate-dependent and can be optimized.

Experimental Protocols

Materials and Reagents:
  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Palladium scavenger resin (e.g., SiliaMetS® Thiol or DMT) (Optional)

Detailed Protocol for Solution-Phase Deprotection:
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolution: Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Catalyst: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the stirred solution.

  • Addition of Scavenger: Add phenylsilane (10 eq.) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Work-up:

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography to yield the desired 3-aminopiperidine.

    • Optional Palladium Removal: For applications requiring very low palladium levels, the crude product solution (after initial filtration) can be stirred with a palladium scavenger resin for several hours before final concentration and purification.[1]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for N-Alloc Deprotection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Alloc-protected 3-aminopiperidine in DCM catalyst Add Pd(PPh3)4 (5 mol%) start->catalyst scavenger Add Phenylsilane (10 eq.) catalyst->scavenger react Stir at Room Temperature (1-2 hours) scavenger->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO3 monitor->quench extract DCM Extraction quench->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Silica Gel Chromatography concentrate->purify product Isolated 3-Aminopiperidine purify->product

Caption: Workflow for the palladium-catalyzed deprotection of this compound.

Catalytic Cycle

catalytic_cycle Catalytic Cycle for N-Alloc Deprotection pd0 Pd(0)L_n pi_allyl [π-Allyl-Pd(II)L_n]^+ [R1R2N-COO]^- pd0->pi_allyl Oxidative Addition allylated_scavenger Allylated Scavenger substrate Alloc-N(R1)R2 substrate->pd0 pi_allyl->pd0 Reductive Elimination amine_release R1R2NH + CO2 pi_allyl->amine_release Decarboxylation pi_allyl->allylated_scavenger scavenger Allyl Scavenger (e.g., PhSiH3) scavenger->pi_allyl

Caption: Simplified catalytic cycle for palladium-catalyzed N-Alloc deprotection.

References

Application Note: Protocols for the N-Functionalization of Allyl 3-Aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 3-aminopiperidine scaffold is a crucial building block in medicinal chemistry, appearing in numerous pharmaceutical agents. Its functionalization allows for the exploration of chemical space and the optimization of pharmacological properties. This document provides detailed protocols for the N-functionalization of the 3-amino group on Allyl 3-aminopiperidine-1-carboxylate, a versatile intermediate where the piperidine nitrogen is protected by an allyl (Alloc) group. The protocols described include N-alkylation via reductive amination, direct N-alkylation with alkyl halides, and N-acylation.

General Experimental Workflow

The functionalization of this compound follows a general workflow, beginning with the selection of the appropriate electrophile and reaction conditions to yield the desired N-functionalized product, which is then purified and characterized.

G start Start: this compound reagents Select Reagents: - Aldehyde/Ketone (for Reductive Amination) - Acyl Chloride/Carboxylic Acid (for Acylation) - Alkyl Halide (for Alkylation) start->reagents Choose Functionalization Strategy reaction N-Functionalization Reaction start->reaction reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Characterized N-Functionalized Product purification->product

Application Notes: The Strategic Use of Alloc-Protected Amines in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for the production of complex peptides such as cyclic peptides, branched peptides, or those requiring site-specific modifications. Its utility stems from its unique deprotection chemistry, which is orthogonal to the most common SPPS strategies, namely the Fmoc/tBu and Boc/Bzl protection schemes.[1][2][3]

Orthogonality in SPPS

In SPPS, protecting groups are used to mask reactive functional moieties to prevent unwanted side reactions during peptide chain elongation.[1] An ideal protection strategy employs "orthogonal" protecting groups, meaning each type of group can be selectively removed under specific conditions without affecting the others.[3][4]

  • Fmoc/tBu Strategy: The Nα-amino group is temporarily protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are permanently protected with acid-labile groups like tert-butyl (tBu).[4]

  • Boc/Bzl Strategy: The Nα-amino group is protected with the acid-labile tert-butyloxycarbonyl (Boc) group, and side chains are protected with groups that require a stronger acid, like benzyl (Bzl), for removal.[3]

The Alloc group is stable under both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for tBu/Boc cleavage (e.g., trifluoroacetic acid, TFA).[2] It is selectively removed using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[2][5] This three-dimensional orthogonality allows for the selective deprotection of a specific amino acid side chain (e.g., the epsilon-amino group of Lysine or a backbone secondary amine) while the peptide remains anchored to the solid support and other protecting groups remain intact. This enables on-resin modifications, most notably the formation of lactam bridges for peptide cyclization.[6][7][8]

Mechanism of Alloc Deprotection

The deprotection is a palladium-catalyzed allylic substitution reaction. The Pd(0) catalyst reacts with the allyl group of the Alloc-protected amine to form a π-allyl palladium complex. A scavenger molecule then intercepts and quenches the reactive allyl cation, preventing side reactions such as re-alkylation of the newly liberated amine.[9] The free amine is then available for subsequent coupling or modification.

G cluster_workflow Alloc Deprotection & Side-Chain Modification Workflow start Resin-Bound Peptide with Alloc Protection deprotection Alloc Deprotection [Pd(PPh₃)₄ + Scavenger] start->deprotection wash1 Wash Resin deprotection->wash1 modification On-Resin Modification (e.g., Cyclization, Branching, Labeling) wash1->modification wash2 Wash Resin modification->wash2 continue_synthesis Continue SPPS or Final Cleavage wash2->continue_synthesis end Modified Peptide continue_synthesis->end

Caption: On-resin workflow for Alloc deprotection and subsequent peptide modification.

Data Summary: Alloc Deprotection Protocols

The choice of catalyst, scavenger, solvent, and reaction conditions can be optimized for efficiency and to minimize side reactions. Recent advancements have introduced microwave-assisted and metal-free deprotection methods.

Catalyst (equiv.)Scavenger (equiv.)SolventTemperatureTimeNotes
Pd(PPh₃)₄ (0.1)Phenylsilane (PhSiH₃) (20)Dichloromethane (DCM)Room Temp40 minStandard conditions for manual deprotection on 2-chlorotrityl resin.[10]
Pd(PPh₃)₄ (0.23 per amine)Phenylsilane (PhSiH₃) (10 per amine)Dichloromethane (DCM)Room TempN/AUsed for deprotection of multiple (8) Alloc groups on a peptoid.[11]
Pd(PPh₃)₄ (1.0)Phenylsilane (PhSiH₃) (5)DMF / DCMRoom Temp3 hA common protocol for complete deprotection.[12]
Pd(PPh₃)₄Phenylsilane (PhSiH₃)N,N-Dimethylformamide (DMF)38 °C2 x 5 minMicrowave-assisted protocol for rapid deprotection with >98% purity.[7]
Pd(PPh₃)₄ (10%)Borane-ammonia complex (6)N/ARoom Temp< 10 minFast deprotection under near-neutral conditions.[13]
Pd(PPh₃)₄Dimethylamine borane (Me₂NH·BH₃) (40)N/ARoom Temp40 minOptimized for quantitative removal from secondary amines.[9]
Iodine (I₂) (5)Water (H₂O)PolarClean / Ethyl Acetate (1:4)50 °C1.5 hA sustainable, metal-free deprotection method.[14]

Experimental Protocols

Protocol 1: Standard Palladium-Catalyzed Alloc Deprotection

This protocol is a widely used method for removing the Alloc group from a resin-bound peptide.[6][8][10]

Materials:

  • Resin-bound peptide with Alloc-protected amine(s)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas source

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DCM for at least 30 minutes. Drain the solvent.

  • Reagent Preparation: In a separate vial, prepare the deprotection solution under an inert atmosphere (Nitrogen or Argon). For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the Alloc group) in anhydrous DCM (~5 mL).

  • Scavenger Addition: Add the scavenger, Phenylsilane (PhSiH₃) (10-25 equivalents), to the catalyst solution. The solution may turn from yellow to a darker color.

  • Deprotection Reaction: Add the deprotection solution to the swelled resin. Ensure the resin is fully submerged. Seal the vessel and shake or rock gently at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small resin sample and testing for a free amine using a ninhydrin test.

  • Washing: Once the reaction is complete, drain the deprotection solution. Perform a comprehensive washing sequence to remove all traces of the palladium catalyst and scavenger. A typical sequence is:[2][12]

    • DCM (5 x 2 min)

    • DMF (5 x 2 min)

    • 0.5% Diisopropylethylamine (DIEA) in DCM (3 x 2 min)

    • 0.02 M sodium diethyldithiocarbamate in DMF (3 x 15 min) - This chelating wash is crucial for removing residual palladium.

    • DMF (5 x 2 min)

    • DCM (5 x 2 min)

  • The resin is now ready for the subsequent coupling step.

Protocol 2: Post-Deprotection Amino Acid Coupling

This protocol describes the coupling of the next Fmoc-protected amino acid to the newly liberated amine.[10]

Materials:

  • Resin from Protocol 1 with a free amine

  • Fmoc-protected amino acid (4 equivalents)

  • Coupling agent, e.g., HATU (3.9 equivalents) or HCTU (3.9 equivalents)

  • Base, e.g., DIEA or N-methylmorpholine (NMM) (8 equivalents)

  • Anhydrous DMF

Procedure:

  • Activation Solution: In a separate vial, dissolve the Fmoc-amino acid, coupling agent (HATU or HCTU), and base (DIEA or NMM) in anhydrous DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activation solution to the washed resin from the previous step.

  • Reaction: Shake or rock the reaction vessel at room temperature for 1-4 hours.

  • Monitoring: Check for reaction completion using a ninhydrin test. A negative result (beads remain colorless or yellow) indicates a complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle of Fmoc deprotection or final cleavage.

Caption: Relationship of common orthogonal protecting groups used in SPPS.

References

Application Notes and Protocols: Synthesis and Evaluation of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein kinases play a crucial role in cellular signal transduction pathways, regulating a wide array of processes including cell growth, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4][5] Small molecule kinase inhibitors have emerged as a major class of targeted therapies, with numerous approved drugs and many more in clinical development.[1][3][6]

These application notes provide detailed protocols and workflows for the synthesis and biological evaluation of representative kinase inhibitors, targeting key kinases such as the Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinase (JAK). The content is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel kinase inhibitors.

Case Study 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation and survival.[7][8][9] Mutations and overexpression of EGFR are common in various cancers, particularly non-small-cell lung cancer (NSCLC), making it a well-established therapeutic target.[8][10][11]

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that involves the activation of multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular processes.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway.

Synthesis of Osimertinib (a third-generation EGFR inhibitor)

Osimertinib is a third-generation, irreversible EGFR inhibitor that is effective against both sensitizing and T790M resistance mutations in NSCLC.[11]

Experimental Protocol: Synthesis of Osimertinib

A representative synthetic scheme for Osimertinib is presented below.

Osimertinib_Synthesis A 2,4-dichloro-5-nitropyrimidine C Intermediate C A->C Suzuki Coupling with B B N-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-1-yl)acetamide D Intermediate D C->D Reduction of nitro group Osimertinib Osimertinib D->Osimertinib Acryloyl chloride, base MTT_Assay_Workflow A Seed cells in a 96-well plate B Add serial dilutions of inhibitor A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Plot dose-response curve and calculate IC50 G->H BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NFKB NF-κB IP3_DAG->NFKB Transcription Gene Transcription (Proliferation, Survival) NFKB->Transcription JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates Cytokine Cytokine Cytokine->CytokineReceptor STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Transcription Gene Transcription (Inflammation, Immunity) STAT_dimer->Transcription translocates to nucleus Kinase_Selectivity_Workflow A Prepare kinase inhibitor at a fixed concentration B Incubate with a panel of purified kinases A->B C Add ATP and substrate B->C D Measure kinase activity (e.g., ADP-Glo assay) C->D E Calculate percent inhibition for each kinase D->E F Generate selectivity profile (e.g., Kinome map) E->F

References

Application Notes and Protocols for the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The current antifungal armamentarium is limited to a few drug classes, necessitating the urgent development of novel therapeutic agents with new mechanisms of action. These application notes provide an overview of promising new antifungal targets and agents in development, along with detailed protocols for their preclinical evaluation.

Section 1: Novel Antifungal Drug Targets and Emerging Agents

The limitations of existing antifungal drugs, such as toxicity and the development of resistance, have spurred the search for new fungal-specific targets.[1][2][3] The eukaryotic nature of fungal cells complicates this search, as many cellular processes are conserved between fungi and their human hosts.[4] However, several unique fungal pathways and structures have been identified as promising targets for novel antifungal agents.[3][5]

Targeting the Fungal Cell Wall

The fungal cell wall, a structure absent in mammalian cells, is an ideal target for antifungal therapy.[6] It is primarily composed of glucans, chitin, and mannoproteins.

  • (1,3)-β-D-Glucan Synthase Inhibitors: The echinocandins (e.g., caspofungin, micafungin) are a cornerstone of antifungal therapy and act by inhibiting (1,3)-β-D-glucan synthase, a key enzyme in cell wall biosynthesis.[7]

    • Rezafungin (CD101): A next-generation, long-acting echinocandin administered once-weekly.[8][9] It is in development for the treatment of candidemia and invasive candidiasis.[10]

    • Ibrexafungerp (formerly SCY-078): A first-in-class triterpenoid antifungal that also inhibits glucan synthase but at a distinct site from the echinocandins. It is orally bioavailable and has shown efficacy against a broad range of pathogens, including azole- and echinocandin-resistant strains.[2][11][12]

  • Chitin Synthase Inhibitors: Chitin is another essential component of the fungal cell wall.

    • Nikkomycin Z: This compound competitively inhibits chitin synthase.[13] It has shown promise in combination therapies, particularly with agents that target other cell wall components.[5]

  • Glycosylphosphatidylinositol (GPI)-Anchored Protein Synthesis Inhibitors: GPI-anchored proteins are crucial for cell wall integrity and morphogenesis.

    • Fosmanogepix (APX001): The prodrug of manogepix, which inhibits the fungal enzyme Gwt1, a key component in the GPI-anchor biosynthesis pathway.[5][8] Fosmanogepix has demonstrated broad-spectrum activity against yeasts and molds, including multidrug-resistant organisms.[5][14][15][16]

Targeting Fungal-Specific Metabolic Pathways
  • Dihydroorotate Dehydrogenase (DHODH) Inhibitors: DHODH is a key enzyme in the pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.

    • Olorofim (F901318): A first-in-class orotomide that selectively inhibits fungal DHODH.[5][10] It exhibits potent activity against a range of filamentous fungi, including azole-resistant Aspergillus and rare molds like Scedosporium and Lomentospora.[1][2][3][17][18]

Other Novel Targets
  • Heat Shock Protein 90 (Hsp90) Inhibitors: Hsp90 is a molecular chaperone that plays a critical role in fungal stress responses and the development of drug resistance.[1][6] Inhibiting Hsp90 can render resistant fungi susceptible to existing antifungal drugs.

  • Inositol Phosphorylceramide (IPC) Synthase Inhibitors: IPC synthase is a fungal-specific enzyme involved in sphingolipid biosynthesis, which is essential for fungal growth and virulence.[5][6]

Section 2: Quantitative Data on Novel Antifungal Agents

The in vitro activity of novel antifungal agents is a critical determinant of their potential clinical utility. This is typically assessed by determining the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) against a panel of clinically relevant fungal isolates.

Table 1: In Vitro Activity of Rezafungin against Candida Species

Candida SpeciesNMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
C. albicans1250.030.06≤0.015–0.25
C. glabrata810.060.12≤0.015–0.5
C. tropicalis510.030.06≤0.015–0.12
C. parapsilosis59120.12–4
C. krusei530.030.12≤0.015–0.25
C. auris190.120.250.03–0.25

Data compiled from studies using CLSI broth microdilution methods.[8][9][19]

Table 2: In Vitro Activity of Ibrexafungerp against Aspergillus Species

Aspergillus SpeciesNMEC₅₀ (µg/mL)MEC₉₀ (µg/mL)MEC Range (µg/mL)
A. fumigatus (azole-susceptible)-0.040-0.008–0.25
A. fumigatus (azole-resistant)-0.092-0.015–0.25
A. flavus---0.008–0.25
A. niger---0.015–0.25

Data compiled from studies using EUCAST and CLSI broth microdilution methods.[4][11][12][20][21]

Table 3: In Vitro Activity of Olorofim against Scedosporium and Lomentospora Species

Fungal SpeciesNMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Scedosporium apiospermum30--0.03 - >2
Scedosporium boydii30--0.03 - 0.25
Lomentospora prolificans30--0.03 - >2

Data compiled from studies using EUCAST and CLSI methodologies.[2][3][17][18]

Table 4: In Vivo Efficacy of Fosmanogepix in a Murine Model of Candidemia

Candida SpeciesTreatment Success RateDay 30 Survival Rate
Various Candida spp.80% (16/20)85% (17/20)

Data from a Phase 2 clinical trial in non-neutropenic patients with candidemia.[15]

Section 3: Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 reference methods for yeasts and filamentous fungi, respectively.

Materials:

  • 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution

  • Fungal isolate

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

Procedure:

  • Fungal Inoculum Preparation:

    • Yeasts: Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

    • Molds: Grow the mold on Potato Dextrose Agar (PDA) at 35°C until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the diluted antifungal agent.

    • Include a growth control well (fungal inoculum in RPMI-1640 without antifungal) and a sterility control well (RPMI-1640 only).

    • Incubate the plates at 35°C for 24-48 hours (or longer for slow-growing fungi).

  • MIC Determination:

    • Read the plates visually or using a microplate reader at 530 nm.

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control. For some agents like amphotericin B, the endpoint is complete inhibition of growth.

Protocol: In Vivo Efficacy Evaluation in a Murine Model of Disseminated Candidiasis

Materials:

  • 6-8 week old female BALB/c or CD-1 mice

  • Candida albicans isolate

  • Novel antifungal agent

  • Vehicle for drug administration (e.g., saline, cyclodextrin)

  • Sterile saline

  • Insulin syringes

  • Animal housing facilities

Procedure:

  • Inoculum Preparation:

    • Grow C. albicans in Yeast Peptone Dextrose (YPD) broth overnight at 30°C.

    • Wash the cells twice with sterile saline by centrifugation.

    • Resuspend the cells in saline and adjust the concentration to 1 x 10⁶ CFU/mL.

  • Infection:

    • Infect mice via lateral tail vein injection with 100 µL of the prepared C. albicans suspension (1 x 10⁵ CFU/mouse).

  • Antifungal Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, novel antifungal agent at different doses, positive control like fluconazole).

    • Begin treatment 2-4 hours post-infection. Administer the antifungal agent via the desired route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at the predetermined dosing schedule (e.g., once or twice daily for 7 days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for signs of illness (e.g., weight loss, ruffled fur, lethargy).

    • The primary endpoint is typically survival over a 21- or 28-day period.

    • Secondary endpoints can include fungal burden in target organs (e.g., kidneys, brain). To determine fungal burden, euthanize a subset of mice at specific time points, homogenize the organs, and plate serial dilutions on SDA to enumerate CFUs.

  • Data Analysis:

    • Analyze survival data using Kaplan-Meier survival curves and the log-rank test.

    • Compare fungal burden between groups using appropriate statistical tests (e.g., t-test, ANOVA).

Section 4: Visualizations of Pathways and Workflows

Signaling Pathways

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis cluster_inhibition Drug Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (ERG11/CYP51) Membrane Fungal Cell Membrane Ergosterol->Membrane Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the site of action for azole antifungals.

Glucan_Synthesis_Pathway cluster_synthesis Cell Wall Glucan Synthesis cluster_inhibition Drug Action UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-Glucan Synthase (FKS1) UDP_Glucose->Glucan_Synthase Beta_Glucan β-(1,3)-Glucan Polymer Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Echinocandins Echinocandins (e.g., Caspofungin, Rezafungin) Echinocandins->Glucan_Synthase Inhibits Ibrexafungerp Ibrexafungerp Ibrexafungerp->Glucan_Synthase Inhibits (different site)

Caption: Fungal cell wall glucan synthesis and the targets of echinocandins and ibrexafungerp.

Experimental Workflow

Antifungal_Screening_Workflow cluster_workflow Antifungal Drug Discovery Workflow A Compound Library (Natural Products, Synthetic Molecules) B Primary Screening (e.g., Broth Microdilution Assay) A->B C Hit Identification (Compounds with Antifungal Activity) B->C C->B Inactive D Secondary Screening (Dose-Response, Spectrum of Activity) C->D Active E Lead Optimization (Medicinal Chemistry) D->E F In Vivo Efficacy Studies (e.g., Murine Infection Models) E->F G Preclinical Development (Toxicology, Pharmacokinetics) F->G H Clinical Trials G->H

Caption: A generalized workflow for the discovery and development of new antifungal agents.

References

Green Chemistry Approaches to Synthesizing 1-Allyl-4-quinolone-3-carboxamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the green synthesis of 1-allyl-4-quinolone-3-carboxamides, a scaffold of significant interest in medicinal chemistry. These compounds have been explored for a variety of therapeutic applications, including their potential as anticancer, anti-tubercular, and anti-inflammatory agents.[1][2] The presented methodologies focus on environmentally benign principles, aiming to reduce the use of hazardous reagents and improve overall efficiency.

Introduction to Green Synthetic Approaches

Traditional methods for the synthesis of N-substituted 4-quinolone-3-carboxamides can be restrictive, often requiring harsh reagents and complex, multi-step procedures that are not environmentally friendly.[1] The substitution at the N-1 position of the quinolone ring reduces the reactivity of the C-3 carboxylate, making direct amidation challenging.[1][3]

To overcome these limitations, greener synthetic routes have been developed. These approaches include, but are not limited to:

  • Microwave-assisted synthesis: Offers rapid heating, shorter reaction times, and often higher yields compared to conventional heating.

  • Ultrasound-assisted synthesis: Utilizes acoustic cavitation to enhance reaction rates and yields, often under milder conditions.

  • Multi-component reactions: Combine three or more reactants in a single step, increasing atom economy and reducing waste.

  • Use of greener solvents and catalysts: Employs less toxic and more sustainable materials.

This document will focus on a recently developed, efficient, and greener methodology for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, which avoids harsh chlorinating agents and employs a more streamlined process.[1]

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for a key step in the synthesis of a precursor to 1-allyl-4-quinolone-3-carboxamides, highlighting the efficiency of conventional heating over microwave irradiation in this specific instance due to the open vessel setup allowing for the removal of ethanol byproduct and driving the reaction forward.

Table 1: Synthesis of Anilinomethylenemalonate

EntrySolventHeating MethodTemperature (°C) / TimeYield (%)Reference
1MethanolMicrowave120 / 30 min56[1]
2MethanolConventionalReflux / 8 h93[1]
3EthanolMicrowave140 / 30 min32[1]
4EthanolConventionalReflux / 8 h84[1]

The subsequent amidation of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with various amines using a greener, ethyl chloroformate-mediated approach consistently produces high yields.

Table 2: Synthesis of 1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Compound IDSubstituent (Amine)Yield (%)Reference
8 Aniline94[1]
9 4-Fluoroaniline96[1]
10 4-Chloroaniline95[1]
11 4-Bromoaniline97[1]
12 4-Methylaniline92[1]
13 4-Methoxyaniline93[1]
14 Benzylamine98[1]

Experimental Protocols

The following are detailed experimental protocols for the green synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives.

Protocol 1: Synthesis of Ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol outlines the N-alkylation of the quinolone scaffold, a key step towards the target molecule.

Materials:

  • Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dry N,N-Dimethylformamide (DMF)

  • Allyl bromide

  • Sodium Iodide (NaI)

Procedure:

  • Combine ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (11.9 mmol) and anhydrous K₂CO₃ (18 mmol) in a round bottom flask.

  • Add 50 mL of dry DMF as the solvent.

  • Add allyl bromide (14.3 mmol) dropwise while stirring.

  • Add a catalytic amount of NaI to the mixture.

  • Heat the reaction mixture at 65°C under reflux for 28 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding ice-cold water (500 mL).

  • Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate as a white solid. (Yield: 93%).[1]

Protocol 2: Saponification to 1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Materials:

  • Ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Tetrahydrofuran (THF)

  • 2.5 N Sodium Hydroxide (NaOH) aqueous solution

  • 5 N Hydrochloric Acid (HCl) solution

Procedure:

  • In a flask, dissolve ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.83 mmol) in 10 mL of THF and stir for 10 minutes.

  • Add 10 mL of 2.5 N aqueous NaOH solution to the mixture and stir at room temperature for 24 hours.

  • Monitor the reaction progress via TLC.

  • Once the reaction is complete, remove the THF under vacuum.

  • Adjust the pH of the solution to 4-5 using 5 N HCl solution to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry to yield 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a pinkish solid. (Yield: 97%).[1]

Protocol 3: Green Amidation to Synthesize 1-Allyl-6-chloro-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide

This protocol utilizes an in-situ anhydride formation, avoiding the use of harsh chlorinating agents like thionyl chloride.

Materials:

  • 1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Dry Dichloromethane (DCM)

  • Triethylamine

  • Ethylchloroformate

  • Aniline

Procedure:

  • Suspend 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent) in dry DCM.

  • Add triethylamine (3 equivalents) to the suspension.

  • Add ethylchloroformate (1.5 equivalents) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour.

  • Add aniline (2 equivalents) to the reaction mixture and continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress via TLC.

  • After completion, quench the reaction by pouring it into 100 mL of ice-cold aqueous 0.5 N NaOH solution and stir vigorously overnight. This step removes any unreacted starting carboxylic acid.

  • Filter the precipitate and dry to yield 1-allyl-6-chloro-4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide. Recrystallize the product with ethanol. (Yields for various derivatives are reported in Table 2).[1]

Visualizations: Workflows and Potential Signaling Pathways

The following diagrams illustrate the experimental workflow for the green synthesis of 1-allyl-4-quinolone-3-carboxamides and a potential signaling pathway based on the known biological activities of similar quinolone derivatives.

G cluster_0 Step 1: N-Allylation cluster_1 Step 2: Saponification cluster_2 Step 3: Green Amidation A Ethyl 6-chloro-4-oxo-1,4- dihydroquinoline-3-carboxylate B Allyl Bromide, K2CO3, NaI, DMF A->B C Reflux at 65°C, 28h B->C D Ethyl 1-allyl-6-chloro-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D E Ethyl 1-allyl-6-chloro-4-oxo-1,4- dihydroquinoline-3-carboxylate D->E F THF, 2.5N NaOH E->F G Stir at RT, 24h F->G H 1-Allyl-6-chloro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid G->H I 1-Allyl-6-chloro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid H->I J DCM, Triethylamine, Ethylchloroformate I->J K Stir at RT, 1h J->K L Aniline K->L M Stir at RT, 24h L->M N 1-Allyl-4-quinolone-3-carboxamide Derivative M->N

Caption: Experimental workflow for the green synthesis of 1-allyl-4-quinolone-3-carboxamides.

While the specific signaling pathways for 1-allyl-4-quinolone-3-carboxamides are still under investigation, related compounds have shown activity as Cannabinoid Receptor 2 (CB2) agonists and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors.[4][5][6] The following diagram illustrates a potential mechanism of action as a VEGFR-2 inhibitor, a pathway implicated in cancer progression.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Quinolone 1-Allyl-4-quinolone- 3-carboxamide Quinolone->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis

Caption: Potential inhibitory action on the VEGFR-2 signaling pathway.

Conclusion

The methodologies presented provide a greener and more efficient route to the synthesis of 1-allyl-4-quinolone-3-carboxamides. By avoiding harsh reagents and optimizing reaction conditions, these protocols offer a scalable and environmentally conscious approach for researchers in drug discovery and development. Further investigation into the specific biological targets and signaling pathways of these compounds will be crucial for elucidating their full therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Allyl 3-aminopiperidine-1-carboxylate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of Allyl 3-aminopiperidine-1-carboxylate. The protocols and advice are designed for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Q1: My column chromatography purification is resulting in significant tailing of the product peak. What can I do to improve the peak shape?

A1: Tailing is a common issue when purifying basic compounds like aminopiperidines on standard silica gel. The acidic nature of silica interacts strongly with the basic amine, leading to poor peak shape and potential yield loss.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) or ammonia in methanol are common choices. Start with 0.1-1% TEA in your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This will neutralize the acidic sites on the silica gel.[1]

  • Use of Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase.[1]

    • Amine-functionalized silica: This is often the best choice for purifying basic compounds and can provide excellent peak shapes without mobile phase modifiers.[1]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for basic compounds.

    • Reversed-phase chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be effective.[2][3]

Q2: After purification, my final product's purity is lower than expected, and I see persistent impurities in the NMR spectrum. What are the likely sources of these impurities?

A2: Impurities can arise from several sources, including the initial reaction, work-up, or the purification process itself.

Potential Impurities & Solutions:

  • Unreacted Starting Material: If the synthesis is incomplete, you may have residual 3-aminopiperidine or allyl chloroformate.

    • Solution: Ensure the reaction goes to completion using TLC or LC-MS monitoring. An aqueous wash during work-up can help remove unreacted amine salts.

  • Di-acylated Byproduct: The primary amine of the product can potentially react with another molecule of allyl chloroformate, leading to a di-protected impurity.

    • Solution: This byproduct is typically less polar than the desired product. Careful column chromatography should allow for its separation.

  • Protecting Group Instability: The allylcarbamate (Alloc) group can be sensitive to certain conditions.

    • Solution: Avoid strongly acidic or basic conditions if not intended for deprotection. The Alloc group is typically removed with a palladium catalyst and a scavenger.[4] Ensure no residual palladium from a previous step is carried over, which could compromise the protecting group.

  • Residual Solvents: Ensure the product is thoroughly dried under high vacuum.

Q3: I am experiencing a significant loss of material during purification. How can I improve my product yield?

A3: Product loss can occur at multiple stages. Identifying the specific step where the loss occurs is key to improving the overall yield.

Troubleshooting Yield Loss:

  • Work-up: Basic amines can sometimes be partially soluble in acidic aqueous layers during extraction. Ensure the pH of the aqueous phase is basic (pH > 9) before extracting your product into an organic solvent.

  • Column Chromatography: As mentioned, strong interaction with silica gel can lead to irreversible adsorption of the product. Using a treated silica gel (e.g., with triethylamine) or an alternative stationary phase can mitigate this.[1]

  • Evaporation: this compound is a relatively low molecular weight compound and may have some volatility. Avoid excessive heat or prolonged exposure to high vacuum during solvent removal. Use a rotary evaporator at a moderate temperature and pressure.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Flash column chromatography is the most common and effective method. For optimal results, use a silica gel column with a mobile phase of ethyl acetate in hexanes or methanol in dichloromethane, supplemented with 0.5-1% triethylamine to prevent peak tailing.[1]

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. Use the same eluent system as your column. The product can be visualized using a potassium permanganate stain, which reacts with the allyl group, or a ninhydrin stain, which reacts with the primary amine.

Q3: What are the typical storage conditions for purified this compound?

A3: Like many amines, this compound can be sensitive to air and light over time. It is best stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (0-8 °C).[5]

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization can be an effective method if a suitable solvent system is found and the crude product is of sufficient purity. This often involves converting the amine to a salt (e.g., hydrochloride salt), recrystallizing the salt, and then converting it back to the free base.[6][7] This method is particularly good for removing minor, structurally similar impurities.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodStationary Phase/Solvent SystemTypical PurityTypical YieldAdvantagesDisadvantages
Flash Chromatography (Silica)Ethyl Acetate/Hexanes + 1% TEA>95%70-85%Good separation, widely applicable.Can have peak tailing without a basic modifier.
Flash Chromatography (Amine-Silica)Ethyl Acetate/Hexanes>98%80-90%Excellent peak shape, high purity.[1]More expensive stationary phase.
Recrystallization (as HCl salt)Isopropanol/Ether>99%60-75%Excellent for high purity, scalable.Requires salt formation/neutralization steps, lower yield.[6]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

  • Slurry Preparation: Dry-load the crude this compound onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture.

  • Eluent Preparation: Prepare a mobile phase of ethyl acetate in hexanes (e.g., starting with 20% ethyl acetate) containing 1% triethylamine.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%).

  • Fraction Collection: Collect fractions and monitor them by TLC using a potassium permanganate stain.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.

Protocol 2: Recrystallization as Hydrochloride Salt

  • Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether. Add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filtration: Filter the resulting white solid (the HCl salt) and wash it with cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of hot isopropanol. Allow the solution to cool slowly to room temperature, then place it in a freezer to maximize crystal formation.

  • Isolation: Filter the purified crystals and dry them under vacuum.

  • Free-Basing (Optional): To recover the free amine, dissolve the purified salt in water, basify with NaOH solution to pH > 10, and extract with dichloromethane. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the purified free base.[7]

Visualizations

G start Crude Product column Purify via Flash Column Chromatography start->column tlc_check Analyze fractions by TLC column->tlc_check pure Pure Fractions (Single Spot) tlc_check->pure Purity OK? Yes impure Impure Fractions (Multiple Spots) tlc_check->impure Purity OK? No combine Combine Pure Fractions pure->combine recolumn Re-purify Impure Fractions impure->recolumn evaporate Evaporate Solvent combine->evaporate recolumn->column final_product Final Purified Product evaporate->final_product

Caption: Experimental workflow for column chromatography purification.

G start Low Purity after Column Chromatography q1 Is there significant peak tailing? start->q1 a1_yes Add 1% TEA to eluent OR Use Amine-Silica q1->a1_yes Yes a1_no Check for persistent impurities (NMR/LCMS) q1->a1_no No q2 Are impurities less polar? a1_no->q2 a2_yes Likely di-acylated byproduct. Optimize gradient. q2->a2_yes Yes a2_no Consider starting material or other byproducts. q2->a2_no No

Caption: Troubleshooting logic for low purity issues.

References

Stability and storage conditions for Allyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the stability and optimal storage conditions for Allyl 3-aminopiperidine-1-carboxylate (CAS: 886363-44-6). The information is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] Some suppliers also recommend storage at +4°C.[4] Keeping the compound in a dark place is also advised to prevent potential degradation from light exposure.[1][2]

Q2: Is this compound sensitive to air or moisture?

A2: Yes, similar aminopiperidine derivatives are known to be sensitive to air and moisture.[1][2] The primary amine group can react with atmospheric carbon dioxide to form a carbamate salt, and the compound can be susceptible to hydrolysis. Therefore, it is crucial to handle the compound under an inert, dry atmosphere and store it in a desiccated environment.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life of the compound is highly dependent on the storage conditions. When stored as recommended (refrigerated, under inert gas, and protected from light and moisture), the compound should remain stable for an extended period. However, for critical applications, it is advisable to re-analyze the material if it has been stored for more than a year or if there are any visible changes in its appearance.

Q4: Can I store the compound in a solution?

A4: Storing the compound in solution is generally not recommended for long-term storage due to the potential for solvent-mediated degradation. If you need to prepare a stock solution, it is best to do so fresh before use. If short-term storage of a solution is necessary, use an anhydrous, aprotic solvent and store it at low temperatures (-20°C or below) under an inert atmosphere.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Discoloration (e.g., yellowing) Oxidation of the primary amine or other impurities.Handle the compound under an inert atmosphere. Purify the material by an appropriate method if necessary.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify the purity of the compound using analytical techniques such as NMR or LC-MS. Ensure that the compound has been stored under the recommended conditions.
Poor reactivity in a subsequent reaction Formation of a carbonate salt on the primary amine due to exposure to CO2. Hydrolysis of the allyl carbamate.Before use, the compound can be dissolved in an appropriate solvent and dried over a suitable drying agent. If carbonate formation is suspected, a mild workup with a non-aqueous base might be necessary.
Presence of unexpected byproducts Instability of the Alloc (allyloxycarbonyl) protecting group, which can be cleaved under certain conditions (e.g., in the presence of transition metals).Avoid exposing the compound to transition metal catalysts unless the removal of the Alloc group is intended. Ensure all reaction vessels are clean and free of metal residues.

Physicochemical and Storage Data

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)(R)-1-Boc-3-Aminopiperidine (Experimental/Predicted)
Molecular Formula C₉H₁₆N₂O₂[5][6]C₁₀H₂₀N₂O₂[2][4][7]
Molecular Weight 184.24 g/mol [5][6]200.28 g/mol [2][3][4]
Boiling Point 271.1±40.0 °C[5]277.3±33.0 °C (Predicted)[2]
Density 1.078±0.06 g/cm³[5]1.041±0.06 g/cm³ (Predicted)[2]
pKa 10.31±0.20[5]10.35±0.20 (Predicted)[1][2]

Table 2: Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°C[1][2][3] or +4°C[4]To minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation and reaction with CO₂.[8]
Light Store in a dark place[1][2]To prevent light-induced degradation.
Moisture Keep container tightly closed in a dry place.[8][9][10]To prevent hydrolysis.

Experimental Protocols

Protocol 1: General Handling Procedure

  • Before use, allow the container of this compound to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Open the container and handle the compound under a stream of dry inert gas (e.g., in a glove box or using a Schlenk line).

  • Weigh the desired amount of the compound quickly and transfer it to the reaction vessel.

  • Reseal the container tightly, purge with inert gas, and store it at the recommended temperature.

Protocol 2: Preparation of a Stock Solution for Immediate Use

  • Dry all glassware in an oven and cool under a stream of inert gas.

  • To the reaction vessel containing the weighed this compound, add the required volume of anhydrous, aprotic solvent (e.g., dichloromethane, THF) via a syringe.

  • Stir the solution under an inert atmosphere until the compound is fully dissolved.

  • Use the freshly prepared solution immediately for the intended reaction.

Visual Guides

experimental_workflow Experimental Workflow for Handling cluster_storage Storage cluster_preparation Preparation for Use cluster_usage Usage cluster_post_use Post-Use storage Store at 2-8°C under inert gas in the dark warm_up Equilibrate to Room Temp in Desiccator storage->warm_up Retrieve inert_atm Handle under Inert Atmosphere warm_up->inert_atm weigh Weigh Quickly inert_atm->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve reseal Reseal and Purge with Inert Gas weigh->reseal After taking sample react Use Immediately in Reaction dissolve->react return_storage Return to 2-8°C Storage reseal->return_storage

Caption: Recommended workflow for handling this compound.

troubleshooting_logic Troubleshooting Logic start Inconsistent Experimental Results check_purity Check Purity (NMR, LC-MS) start->check_purity purity_ok Purity is High check_purity->purity_ok Yes purity_low Purity is Low check_purity->purity_low No check_storage Review Storage and Handling Procedures purity_ok->check_storage purify Purify Compound purity_low->purify re_evaluate Re-evaluate Experimental Parameters check_storage->re_evaluate purify->re_evaluate If salvageable discard Discard and Use a New Batch purify->discard If not salvageable

Caption: A logical guide for troubleshooting inconsistent experimental results.

References

Technical Support Center: Synthesis of Allyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Allyl 3-aminopiperidine-1-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity identification and mitigation.

Flowchart of the Troubleshooting Process

Troubleshooting_Flowchart cluster_0 Problem Identification cluster_1 Impurity Source Investigation cluster_2 Corrective Actions & Prevention Start Start: Unexpected Impurity Detected CheckPurity Analyze crude reaction mixture by HPLC/LC-MS Start->CheckPurity IdentifyImpurity Characterize major impurities by MS and NMR CheckPurity->IdentifyImpurity Diacylation Di-acylated Impurity (MW ~268.32 g/mol) IdentifyImpurity->Diacylation UnreactedSM Unreacted 3-Aminopiperidine (MW ~100.16 g/mol) IdentifyImpurity->UnreactedSM OtherImpurity Other Impurities IdentifyImpurity->OtherImpurity SlowAddition Slowly add allyl chloroformate at low temperature (0-5 °C) Diacylation->SlowAddition High levels observed Stoichiometry Adjust stoichiometry: Use slight excess of 3-aminopiperidine Diacylation->Stoichiometry Persistent issue UnreactedSM->Stoichiometry High levels observed CheckReagents Verify purity of starting materials and reagents OtherImpurity->CheckReagents InertAtmosphere Ensure reaction is under inert atmosphere (N2 or Ar) OtherImpurity->InertAtmosphere Purification Optimize purification: Column chromatography (gradient elution) SlowAddition->Purification Stoichiometry->Purification BaseChoice Use a non-nucleophilic base (e.g., triethylamine, DIPEA) BaseChoice->Purification CheckReagents->Purification InertAtmosphere->Purification

Caption: Troubleshooting workflow for identifying and mitigating common impurities in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most frequently observed impurities are the di-acylated byproduct, unreacted 3-aminopiperidine, and potential byproducts from the degradation of allyl chloroformate. The selective mono-acylation of a diamine like 3-aminopiperidine can be challenging due to the presence of two nucleophilic amino groups.

Q2: How can I minimize the formation of the di-acylated impurity?

A2: To minimize the formation of the di-acylated impurity, consider the following strategies:

  • Slow Addition of Reagent: Add the allyl chloroformate slowly to the reaction mixture, preferably at a low temperature (e.g., 0-5 °C). This helps to control the reaction rate and favors mono-acylation.

  • Stoichiometry Control: Using a slight excess of 3-aminopiperidine can help to ensure that the allyl chloroformate is consumed before it has a chance to react with the already formed desired product.

  • Choice of Base: Employ a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

Q3: I am observing a significant amount of unreacted 3-aminopiperidine in my crude product. What could be the cause?

A3: A high level of unreacted 3-aminopiperidine could be due to several factors:

  • Insufficient Allyl Chloroformate: Ensure that the stoichiometry of allyl chloroformate is appropriate. While an excess of the amine is often used to prevent di-acylation, too large an excess will result in unreacted starting material.

  • Inactive Reagent: The allyl chloroformate may have degraded. It is sensitive to moisture and should be handled under an inert atmosphere.[1] Consider using a fresh bottle or titrating the reagent to determine its purity.

  • Poor Reaction Conditions: Inadequate mixing or too low a reaction temperature can lead to an incomplete reaction.

Q4: Are there any other potential, less common impurities I should be aware of?

A4: Yes, other impurities can arise from:

  • Degradation of Allyl Chloroformate: Allyl chloroformate can decompose, especially in the presence of moisture, to form allyl alcohol and HCl.[1] Allyl alcohol could potentially react under certain conditions, though this is less likely.

  • Starting Material Impurities: The purity of the starting 3-aminopiperidine is crucial. Any impurities present in the starting material may be carried through the reaction or react to form new byproducts.

  • Solvent-Related Impurities: Ensure the solvent is dry and inert to the reaction conditions.

Data Presentation

Table 1: Common Impurities and their Characteristics

Impurity NameChemical StructureMolecular Weight ( g/mol )Common Analytical Signature (LC-MS)Mitigation Strategy
Di-allyl 3-aminopiperidine-1,x-dicarboxylate (Structure of di-acylated product)~268.32[M+H]+ at m/z 269.15Slow addition of allyl chloroformate, use excess 3-aminopiperidine.
3-Aminopiperidine (Structure of 3-aminopiperidine)100.16[M+H]+ at m/z 101.10Adjust stoichiometry, ensure complete reaction.
Allyl Alcohol CH2=CHCH2OH58.08Not typically observed in final product after workup.Use fresh, dry allyl chloroformate and inert atmosphere.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.

Materials:

  • 3-Aminopiperidine

  • Allyl chloroformate

  • Triethylamine (or another suitable non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminopiperidine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of allyl chloroformate (0.9 eq) in anhydrous dichloromethane to the stirred solution of the amine over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Analytical Method: HPLC-MS for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and Mass Spectrometry (ESI+).

This method should provide good separation of the starting material, product, and the common di-acylated impurity.

References

Technical Support Center: Optimization of Reaction Conditions for Coupling with Allyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for coupling reactions involving Allyl 3-aminopiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during coupling reactions with this compound in a question-and-answer format.

Amide Coupling Reactions (e.g., with Carboxylic Acids)

Q1: I am getting no or very low yield of my desired amide product. What are the common causes and how can I fix it?

A1: Low or no yield in amide coupling reactions is a common issue. Here are several potential causes and solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If this activation is incomplete, the amine will not react.

    • Solution: Ensure your coupling reagent is fresh and active. For sluggish reactions, consider more powerful activating agents. For example, if EDC/HOBt is failing, switching to HATU or BOP-Cl may improve yields. You can monitor the formation of the activated ester by LCMS before adding the amine.

  • Steric Hindrance: The 3-amino group on the piperidine ring can be sterically hindered, especially if the carboxylic acid coupling partner is also bulky. This can slow down the nucleophilic attack of the amine.[1][2]

    • Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Using a less hindered base or a more potent acylation agent can also be beneficial. In some cases, converting the carboxylic acid to an acyl fluoride, which is smaller and more reactive, can overcome steric hindrance.[3]

  • Incorrect Base: The choice and amount of base are critical. The base neutralizes the acid formed during the reaction and can influence the reactivity of the amine.

    • Solution: Typically, a non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA) is used. Ensure you are using at least 2-3 equivalents of the base. For some coupling reagents like HATU, a specific base is often recommended in the protocol.[4]

  • Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which all components are soluble. DMF and DCM are common choices. Gentle heating can also improve solubility.

Q2: I am seeing a significant amount of unreacted starting material (amine or carboxylic acid). What should I do?

A2: This is often related to the issues in Q1. If you've addressed those points, consider the stoichiometry of your reagents.

  • Solution: For a standard coupling, using a slight excess of the carboxylic acid and coupling reagent (e.g., 1.1 to 1.2 equivalents) relative to the amine can help drive the reaction to completion. Monitor the reaction by TLC or LCMS to determine if the reaction has stalled or is just slow.

Q3: I am observing side products in my reaction. What could they be and how do I prevent them?

A3: Side product formation can complicate purification and reduce your yield.

  • N-Acylurea Formation: When using carbodiimide coupling reagents like EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive.

    • Solution: Add an activating agent like HOBt or HOAt. These additives trap the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and reacts efficiently with the amine.[5]

  • Epimerization: If your carboxylic acid has a chiral center at the alpha-position, epimerization can occur under basic conditions, leading to a mixture of diastereomers.

    • Solution: Use coupling reagents known to suppress racemization, such as HATU or COMU. Adding HOBt or HOAt can also minimize this side reaction. Running the reaction at lower temperatures (e.g., 0 °C) is also recommended.

Urea Formation (e.g., with Isocyanates or Chloroformates)

Q1: My urea formation reaction is sluggish or not going to completion. How can I improve it?

A1: Urea formation is typically a robust reaction, but issues can still arise.

  • Low Reactivity of the Isocyanate: Some isocyanates are less reactive than others.

    • Solution: The reaction can be accelerated by gentle heating. The addition of a catalytic amount of a non-nucleophilic base can also sometimes increase the rate of reaction.

  • Isocyanate Hydrolysis: Isocyanates can react with any moisture present in the reaction to form an unstable carbamic acid, which decomposes to an amine and CO2. This consumes the isocyanate and introduces a new amine that can lead to byproduct formation.

    • Solution: Ensure your solvent and reagents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

C-N Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Q1: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?

A1: The success of a Buchwald-Hartwig reaction is highly dependent on the specific combination of catalyst, ligand, base, and solvent.

  • Catalyst/Ligand Choice: The choice of phosphine ligand is critical and depends on the nature of the aryl halide and the amine.[6][7]

    • Solution: For a cyclic secondary amine like this compound, ligands such as XPhos or RuPhos are often good starting points, especially for coupling with aryl chlorides.[8][9] First-generation ligands like P(o-tolyl)3 may also be effective for aryl bromides.[6] Screening a few different ligands is often necessary.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common base. Other bases like LHMDS or K3PO4 can also be used, depending on the substrate's functional group tolerance.[7]

  • Solvent Effects: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate.

    • Solution: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig reactions.[7]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It is best stored in a cool, dry place, tightly sealed to prevent moisture absorption. For long-term storage, refrigeration is recommended.

Q2: What is the purpose of the Allyl (Alloc) protecting group on the piperidine nitrogen?

A2: The Alloc group protects the secondary amine of the piperidine ring from reacting. It is an orthogonal protecting group, meaning it can be removed under specific conditions that do not affect many other common protecting groups like Boc or Cbz. This allows for selective functionalization of the 3-amino group first, followed by deprotection and subsequent reaction at the 1-position of the piperidine ring.[10]

Q3: How do I remove the Alloc protecting group?

A3: The Alloc group is typically removed under mild conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger to trap the allyl cation.[10] Common scavengers include phenylsilane (PhSiH₃), morpholine, or dimethylamine-borane complex.[7] Recently, metal-free deprotection methods using iodine have also been developed.[11]

Q4: Can I perform a one-pot reaction involving amide coupling followed by Alloc deprotection?

A4: This is generally not recommended without careful planning. The reagents for amide coupling are typically not compatible with the palladium catalyst and scavenger required for Alloc deprotection. A sequential approach with a workup and purification step after the amide coupling is the most reliable method.

Q5: Is the 3-amino group of this molecule nucleophilic enough for reactions other than amide coupling?

A5: Yes, the primary amine at the 3-position is a good nucleophile and can participate in a variety of other reactions, including:

  • Reductive amination with aldehydes or ketones.

  • Formation of sulfonamides with sulfonyl chlorides.

  • Nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides.

Data Presentation

The following tables summarize typical conditions and yields for coupling reactions with 3-aminopiperidine derivatives. This data is compiled from reactions with closely related analogues and should be used as a starting point for optimization.

Table 1: Comparison of Amide Coupling Conditions for 3-Aminopiperidine Derivatives

Carboxylic AcidCoupling Reagent (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Boc-L-LeucineEDC (1.0), HOBt (1.0)Et₃NDichloromethaneRT1590[4]
Boc-ProlineHATU (1.0)DIPEA (5.0)DMF235~90[5]
Thiazole Carboxylic AcidEDC (1.0), DMAP (1.0), HOBt (0.1)DIPEAAcetonitrile231260[5]
Boc-ValineIsobutyl Chloroformate (1.5)Et₃N (3.0)CH₂Cl₂23-65[5]

Note: Yields are for N-Boc or other N-protected 3-aminopiperidine derivatives and may vary for the Alloc-protected version.

Table 2: Conditions for Alloc Group Deprotection

Catalyst (equiv)Scavenger (equiv)SolventTemp (°C)TimeYield (%)Reference
Pd(PPh₃)₄ (0.03)PhSiH₃ (5.0)CH₂Cl₂/DMFRT3 hQuantitative[12]
Pd(PPh₃)₄ (1.0)N-Methylaniline (28)DMFRT2 h-[13]
Pd(PPh₃)₄MorpholineTHF/DMSO/HClRT-High[7]
Pd(PPh₃)₂Cl₂ (0.1)Meldrum's Acid (2.0), TES-H (4.0)Dioxane801 hHigh[14]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (3.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Alloc Deprotection

  • Dissolve the Alloc-protected compound (1.0 equivalent) in an appropriate solvent (e.g., anhydrous DCM or THF).

  • Purge the solution with nitrogen or argon for 10-15 minutes.

  • Add the scavenger (e.g., phenylsilane, 5.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) under a positive pressure of inert gas.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography. It may be necessary to use a silica gel plug to remove the palladium catalyst residues before full purification.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dissolve Carboxylic Acid in Anhydrous Solvent (e.g., DMF) p2 Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) p1->p2 p3 Pre-activate for 15-20 min p2->p3 r1 Add this compound p3->r1 r2 Stir at Room Temperature (2-12 h) r1->r2 r3 Monitor by TLC / LC-MS r2->r3 w1 Aqueous Workup (Wash with NaHCO3, Brine) r3->w1 If complete w2 Dry and Concentrate w1->w2 w3 Purify by Chromatography w2->w3

Caption: General workflow for amide coupling.

Troubleshooting_Tree start Low or No Product Yield q1 Is acid activation confirmed? (e.g., via LCMS of active ester) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are starting materials fully soluble? a1_yes->q2 s1 Check coupling reagent activity. Use stronger reagent (e.g., HATU). Ensure anhydrous conditions. a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is steric hindrance a likely issue? a2_yes->q3 s2 Change solvent system. Apply gentle heating. a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Increase reaction temperature. Increase reaction time. Consider converting acid to acyl fluoride. a3_yes->s3 end_node Re-evaluate stoichiometry and purity of starting materials. a3_no->end_node

Caption: Troubleshooting decision tree for low-yield reactions.

References

Side reactions of the allyl group in Allyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common side reactions encountered when working with Allyl 3-aminopiperidine-1-carboxylate, particularly during the deprotection of the allylcarbamate (Alloc) group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing an unexpected impurity with a similar mass to my deprotected product after Alloc group removal. What could it be?

A1: A common side reaction during the palladium-catalyzed deprotection of the Alloc group is N-allylation of the newly formed free amine on the piperidine ring. The allyl cation generated during the reaction can be trapped by the nucleophilic secondary amine, leading to the formation of an N-allyl byproduct.

Troubleshooting:

  • Inefficient Scavenging: The most likely cause is an inefficient or insufficient allyl cation scavenger.

  • Recommendation: Ensure you are using an effective scavenger in a sufficient stoichiometric excess. Common scavengers include:

    • Phenylsilane (PhSiH₃)

    • N-Methylaniline

    • Meldrum's acid in combination with a silane like triethylsilane (TES-H)[1]

    • Formic acid[2]

    • Dimethylamine-borane complex (Me₂NH·BH₃) has been shown to be highly effective in preventing N-allylation.[3]

Experimental Protocol for N-allylation analysis by LC-MS:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • LC-MS Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: Monitor the UV chromatogram and the mass spectrometer in positive ion mode.

    • Expected Masses:

      • Deprotected 3-aminopiperidine: [M+H]⁺ = 101.1 g/mol

      • This compound (starting material): [M+H]⁺ = 199.2 g/mol

      • N-allyl-3-aminopiperidine (byproduct): [M+H]⁺ = 141.2 g/mol

Q2: My NMR spectrum shows unexpected peaks in the vinyl region after my reaction. What could be the cause?

A2: This is likely due to the isomerization of the allyl group to a prop-1-enyl group, which can lead to the formation of an enamine. This isomerization can be catalyzed by transition metals, including some palladium catalysts used for deprotection, or by strong bases.[4]

Troubleshooting:

  • Reaction Conditions: Prolonged reaction times or elevated temperatures can promote isomerization.

  • Catalyst Choice: Some palladium catalysts may have a higher propensity for inducing isomerization.

  • Recommendation:

    • Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

    • If isomerization is a persistent issue, consider screening different palladium catalysts and reaction conditions (e.g., lower temperature).

Experimental Protocol for Detecting Isomerization by ¹H NMR:

  • Sample Preparation: Purify a sample of the suspected byproduct by chromatography. Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Analysis:

    • Expected ¹H NMR signals for the allyl group:

      • Multiplet around 5.9 ppm (CH)

      • Multiplet around 5.2-5.3 ppm (CH₂)

      • Multiplet around 4.5 ppm (OCH₂)

    • Expected ¹H NMR signals for the prop-1-enyl group (enamine):

      • Signals in the vinyl region (around 4.0-6.5 ppm) with different coupling patterns than the allyl group. For a trans-propenyl group, a doublet of quartets around 6.0-6.5 ppm and a doublet around 4.5-5.0 ppm might be observed. The terminal methyl group will appear as a doublet around 1.5-1.7 ppm.

Q3: My deprotection reaction is sluggish or incomplete. What are the possible reasons and solutions?

A3: Incomplete deprotection of the Alloc group is a common issue that can arise from several factors.

Troubleshooting:

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air and may deactivate over time. Some reagents can also poison the catalyst.

  • Insufficient Catalyst: The catalyst loading might be too low for the reaction to proceed to completion in a reasonable timeframe.

  • Poor Solubility: The substrate or catalyst may not be fully dissolved in the chosen solvent.

Recommendations:

  • Use Fresh Catalyst: Ensure the palladium catalyst, especially Pd(PPh₃)₄, is fresh or has been stored under an inert atmosphere.[1] An air-stable alternative like Pd(PPh₃)₂Cl₂ can also be considered.[1]

  • Optimize Catalyst Loading: While catalytic amounts are required, you may need to empirically determine the optimal loading for your specific substrate and reaction scale.

  • Solvent Choice: Use a solvent that ensures the solubility of all reaction components. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a fresh portion of the catalyst can be added.

General Experimental Protocol for Alloc Deprotection:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Addition: Dissolve this compound in an appropriate solvent (e.g., DCM). Add the scavenger (e.g., 7 equivalents of Phenylsilane).[5]

  • Catalyst Introduction: Add the palladium catalyst (e.g., 10 mol% of Pd(PPh₃)₄).[5]

  • Reaction Conditions: Stir the reaction at room temperature or 0 °C and monitor its progress.[5]

  • Work-up: Once the reaction is complete, quench the reaction and purify the product using standard procedures (e.g., extraction and column chromatography).

Quantitative Data Summary

The extent of side reactions is highly dependent on the specific reaction conditions. The following table provides a general overview based on literature for Alloc deprotection.

Side ReactionTypical Occurrence (%)Key Factors Influencing OccurrenceRecommended Mitigation Strategy
N-allylation 1 - 20%Inefficient scavenger, high concentration of deprotected amine.Use of effective scavengers like Me₂NH·BH₃ or PhSiH₃ in sufficient excess.[3][5]
Isomerization 0 - 15%Prolonged reaction time, elevated temperature, choice of catalyst.Minimize reaction time, maintain low temperature, screen different catalysts.
Incomplete Deprotection VariableCatalyst deactivation, insufficient catalyst loading, poor solubility.Use fresh catalyst, optimize catalyst loading, ensure proper solvent selection.[1]

Visual Troubleshooting Guides

Deprotection_Troubleshooting start Start Alloc Deprotection check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No analyze_product Analyze Crude Product (LC-MS, NMR) check_completion->analyze_product Yes troubleshoot_incomplete Troubleshoot: - Add fresh catalyst - Check solvent/solubility - Increase reaction time incomplete->troubleshoot_incomplete troubleshoot_incomplete->start pure_product Pure Deprotected Product analyze_product->pure_product Purity OK side_products Side Products Detected analyze_product->side_products Impurities Present check_mass Check Mass Spectrum side_products->check_mass n_allylation N-allylation (Mass = Product + 40) check_mass->n_allylation Unexpected Mass check_nmr Check NMR Spectrum check_mass->check_nmr Mass OK troubleshoot_allylation Troubleshoot: - Increase scavenger amount - Use a more effective scavenger n_allylation->troubleshoot_allylation check_nmr->pure_product Spectrum OK isomerization Isomerization (Altered vinyl signals) check_nmr->isomerization Unexpected Vinyl Signals troubleshoot_isomerization Troubleshoot: - Reduce reaction time/temp - Screen other catalysts isomerization->troubleshoot_isomerization Allyl_Side_Reactions Common Side Reactions of Allyl Group cluster_main This compound cluster_deprotection Deprotection (e.g., Pd(0), Scavenger) start Starting Material deprotection Deprotection Reaction start->deprotection desired_product Desired Product: 3-Aminopiperidine deprotection->desired_product Successful Reaction n_allylation Side Product: N-Allylation deprotection->n_allylation Inefficient Scavenging isomerization Side Product: Isomerization to Enamine deprotection->isomerization High Temp / Long Time incomplete Incomplete Reaction: Starting Material Remains deprotection->incomplete Catalyst Deactivation

References

Technical Support Center: Synthesis of (R)-3-aminopiperidine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-3-aminopiperidine dihydrochloride for improved yields and purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis process in a question-and-answer format.

Question 1: My yield is consistently low during the lithium aluminum hydride (LiAlH₄) reduction of (R)-3-aminopiperidin-2-one hydrochloride. What are the potential causes and solutions?

Answer: Low yields in this critical reduction step can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Reagent Quality and Stoichiometry:

    • LiAlH₄ Activity: Lithium aluminum hydride is highly reactive and can be deactivated by moisture. Use freshly opened, high-purity LiAlH₄ or determine the activity of your current stock.

    • Stoichiometry: The patents describe using between 1.0 and 2.5 equivalents of LiAlH₄.[1][2] An insufficient amount will lead to incomplete reduction. Conversely, a large excess can complicate the work-up and lead to product loss. It is crucial to optimize the stoichiometry for your specific scale and conditions.

  • Reaction Conditions:

    • Temperature Control: The initial addition of LiAlH₄ to the (R)-3-aminopiperidin-2-one hydrochloride solution should be performed at a controlled temperature, typically between 10°C and 45°C, to manage the exothermic reaction.[1][2] Following the addition, the mixture is heated to between 45°C and 70°C to drive the reaction to completion.[1][2] Poor temperature control can lead to side reactions and degradation of the product.

    • Solvent Purity: Tetrahydrofuran (THF) is the common solvent for this reaction.[1] It must be anhydrous, as water will consume the LiAlH₄. Ensure your THF is appropriately dried before use.

  • Work-up Procedure:

    • Quenching: The quenching of excess LiAlH₄ is highly exothermic and must be done carefully at low temperatures. Improper quenching can lead to product degradation.

    • Extraction and Isolation: The work-up often involves biphasic mixtures and azeotropic removal of water.[1] Inefficient extraction or incomplete removal of water can reduce the isolated yield of the free amine before converting it to the dihydrochloride salt.

Question 2: I am experiencing poor enantioselectivity in the asymmetric hydrogenation of a 3-aminopyridine precursor. How can I improve the enantiomeric excess (ee)?

Answer: Achieving high enantioselectivity in the asymmetric hydrogenation of N-heteroaromatics is challenging due to the stability of the aromatic ring and potential catalyst poisoning.[3]

  • Catalyst and Ligand Selection: The choice of the metal catalyst and the chiral ligand is paramount. Iridium, Rhodium, Ruthenium, and Palladium-based catalysts are commonly used for the asymmetric hydrogenation of N-heteroaromatics.[3] The ligand, such as PHOX or DuanPhos, provides the chiral environment necessary for enantioselection.[3][4] It is often necessary to screen a variety of catalyst/ligand combinations to find the optimal system for your specific substrate.

  • Solvent Effects: The solvent can significantly influence both the reaction rate and the enantioselectivity.[5] Protic solvents like methanol or ethanol have been shown to be effective in some cobalt-catalyzed hydrogenations of enamides.[6] However, solvent choice is highly system-dependent, and screening different solvents of varying polarity is recommended.

  • Reaction Parameters:

    • Hydrogen Pressure: This parameter needs to be optimized. While higher pressure can increase the reaction rate, it may sometimes have a negative impact on enantioselectivity.

    • Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess, although it will also decrease the reaction rate.

  • Substrate Purity: Impurities in the 3-aminopyridine precursor can sometimes interfere with the catalyst, leading to lower ee. Ensure the starting material is of high purity.

Question 3: The final deprotection of N-Boc-(R)-3-aminopiperidine seems incomplete, resulting in a mixture of product and starting material. What can I do?

Answer: Incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group is a common issue. To ensure complete deprotection and efficient formation of the dihydrochloride salt, consider the following:

  • Acidic Reagent and Solvent: A common method involves using a solution of acetyl chloride in ethanol, which generates HCl in situ.[7] Alternatively, using a solution of HCl in a suitable solvent like ethanol, methanol, or dioxane is effective.

  • Stoichiometry of Acid: At least two equivalents of HCl are required to remove the Boc group and form the dihydrochloride salt. Using a sufficient excess of the acid is recommended to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction is typically stirred at room temperature until a white solid (the dihydrochloride salt) precipitates, indicating the reaction is complete.[7] If you observe incomplete reaction, you can try extending the reaction time or gently warming the mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or ¹H NMR, to ensure all the Boc-protected starting material has been consumed before proceeding with the work-up.

Question 4: My hydrogenation reaction stops prematurely. Could this be due to product inhibition, and how can I overcome it?

Answer: Yes, product inhibition is a known issue in the asymmetric hydrogenation of enamines and imines.[8][9] The resulting amine product can coordinate to the metal center of the catalyst, effectively poisoning it and halting the reaction.

  • In Situ Protection: One effective strategy is to perform the reaction in the presence of an agent that will protect the newly formed amine in situ. For example, adding di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture can immediately protect the amine product as it is formed, preventing it from binding to the catalyst.[8]

  • Acid Additives: In some cases, the addition of a weak acid can protonate the product amine, reducing its ability to coordinate to the catalyst. However, the compatibility of the acid with the catalyst and substrate must be carefully evaluated.

  • Catalyst Loading: Increasing the catalyst loading might help to achieve full conversion, but this is often not an economically viable solution, especially on a large scale.

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to (R)-3-aminopiperidine dihydrochloride? The main synthetic strategies include the reduction of (R)-3-aminopiperidin-2-one hydrochloride with a hydride reducing agent like LiAlH₄, the asymmetric hydrogenation of 3-aminopyridine derivatives, biocatalytic methods using transaminases, and multi-step syntheses starting from chiral precursors like D-ornithine or D-glutamic acid.[1][10][11][12]

Which factors generally have the most significant impact on the overall yield? Key factors influencing the overall yield include the choice of synthetic route, the purity of starting materials and reagents, strict control of reaction parameters (temperature, pressure, stoichiometry), and the efficiency of the purification and isolation steps.

How can I enhance the chiral purity of my final product? To improve chiral purity, you can either employ a highly enantioselective synthetic step, such as asymmetric hydrogenation or enzymatic resolution, or perform a classical resolution of a racemic intermediate using a chiral resolving agent like D-mandelic acid.[13] Further purification by recrystallization of the final product or an intermediate salt can also enhance the enantiomeric excess.

Are biocatalytic methods a viable option for this synthesis? Yes, biocatalytic methods are an excellent option. The use of transaminase enzymes to convert a piperidone precursor into (R)-3-aminopiperidine derivatives can offer very high optical purity under mild, environmentally friendly conditions, making it suitable for industrial-scale production.[7][10]

What are the critical safety precautions when working with lithium aluminum hydride (LiAlH₄)? LiAlH₄ is a highly reactive and flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas. It should only be handled by trained personnel in a moisture-free environment (e.g., in a glovebox or under an inert atmosphere). All glassware must be thoroughly dried, and reactions should be conducted behind a blast shield. Appropriate personal protective equipment (PPE), including fire-retardant lab coat, safety glasses, and gloves, is mandatory.

Data Presentation

Table 1: Comparison of Selected Synthetic Routes for (R)-3-aminopiperidine

Synthetic RouteKey TransformationTypical ReagentsReported YieldAdvantagesDisadvantages
Lactam Reduction Reduction of (R)-3-aminopiperidin-2-one HClLiAlH₄, THFHighHigh yield, well-establishedUse of hazardous LiAlH₄, strict anhydrous conditions required
Biocatalytic Asymmetric amination of N-Boc-3-piperidoneTransaminase, Isopropylamine>99%High enantioselectivity, mild conditions, environmentally friendlyRequires specific enzymes, potential for substrate/product inhibition
Hofmann Rearrangement Rearrangement of (R)-N-pivaloyl-3-piperidinecarboxamideNaOCl~42% (for resolution step)Utilizes classical resolution techniquesMulti-step, moderate overall yield
Hydrogenation Asymmetric hydrogenation of 3-aminopyridineRh, Ru, or Ir catalyst with chiral ligand, H₂VariablePotentially high atom economyCatalyst screening required, risk of catalyst poisoning, ring reduction can be challenging

Table 2: Influence of LiAlH₄ Stoichiometry on (R)-3-aminopiperidine Synthesis[1][2]

Equivalents of LiAlH₄Temperature ProfileSolventOutcome
1.0 - 1.5Addition at 10-45°C, then heat to 45-70°CTHFIncomplete reaction may occur, leading to lower yield.
1.6Addition at ~35°C, then heat to 58-60°CTHFOptimized conditions for good yield on a lab scale.
1.5 - 2.0Addition at 10-45°C, then heat to 45-70°CTHFGenerally provides high conversion and yield.
> 2.0Addition at 10-45°C, then heat to 45-70°CTHFMay lead to a more challenging work-up and potential side reactions.

Experimental Protocols

Protocol 1: Synthesis via LiAlH₄ Reduction of (R)-3-aminopiperidin-2-one hydrochloride [1][2]

  • To a dry, inert-atmosphere flask, add (R)-3-aminopiperidin-2-one hydrochloride (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of lithium aluminum hydride (1.6 - 2.0 equivalents) in anhydrous THF.

  • Cool the flask containing the starting material to 10-15°C.

  • Slowly add the LiAlH₄ solution to the starting material slurry, maintaining the internal temperature between 15-25°C.

  • After the addition is complete, slowly warm the reaction mixture and then heat to reflux (approx. 60-65°C) for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 0-5°C and carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting solids (aluminum salts) and wash the filter cake with THF.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude (R)-3-aminopiperidine free base.

  • Dissolve the crude amine in a suitable solvent (e.g., ethanol) and add a solution of concentrated HCl (or HCl in ethanol) to precipitate the dihydrochloride salt.

  • Isolate the (R)-3-aminopiperidine dihydrochloride by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Final Deprotection of (R)-1-Boc-3-aminopiperidine [7]

  • Dissolve (R)-1-Boc-3-aminopiperidine (1 equivalent) in ethanol in a flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of acetyl chloride (at least 2.8 equivalents) in ethanol (1:1) to the cooled solution.

  • After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Continue stirring until a white solid precipitates completely.

  • Collect the solid product by filtration.

  • Wash the solid with cold ethanol to remove any impurities.

  • Dry the product under vacuum to yield pure (R)-3-aminopiperidine dihydrochloride.

Visualizations

G start Low Yield in LiAlH₄ Reduction check_reagent Check Reagent Quality & Stoichiometry start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_workup Optimize Work-up Procedure start->check_workup reagent_inactive Is LiAlH₄ old or exposed to moisture? check_reagent->reagent_inactive temp_control Was temperature controlled during addition & reflux? check_conditions->temp_control quench_control Was quenching performed slowly at 0-5°C? check_workup->quench_control reagent_stoich Is LiAlH₄ stoichiometry correct (1.6-2.0 eq)? reagent_inactive->reagent_stoich No sol_reagent1 Use fresh LiAlH₄ or titrate current stock. reagent_inactive->sol_reagent1 Yes sol_reagent2 Adjust equivalents of LiAlH₄. reagent_stoich->sol_reagent2 No end_node Yield Improved reagent_stoich->end_node Yes solvent_dry Was THF anhydrous? temp_control->solvent_dry Yes sol_temp Improve temperature monitoring and control. temp_control->sol_temp No sol_solvent Use freshly dried THF. solvent_dry->sol_solvent No solvent_dry->end_node Yes sol_quench Ensure slow, controlled quenching at low temp. quench_control->sol_quench No quench_control->end_node Yes sol_reagent1->end_node sol_reagent2->end_node sol_temp->end_node sol_solvent->end_node sol_quench->end_node

Caption: Troubleshooting flowchart for low yield in LiAlH₄ reduction.

G cluster_synthesis Synthesis of (R)-3-Aminopiperidine (Free Base) cluster_purification Purification and Salt Formation start_material Start: (R)-3-Aminopiperidin-2-one HCl reduction LiAlH₄ Reduction in Anhydrous THF start_material->reduction quench Controlled Quenching (H₂O/NaOH) reduction->quench filtration1 Filtration of Aluminum Salts quench->filtration1 concentration1 Concentration of Filtrate filtration1->concentration1 dissolution Dissolve Crude Amine in Ethanol concentration1->dissolution salt_formation Add HCl/Ethanol Solution dissolution->salt_formation precipitation Precipitation of Dihydrochloride Salt salt_formation->precipitation filtration2 Filtration of Product precipitation->filtration2 washing Wash with Cold Ethanol filtration2->washing drying Dry Under Vacuum washing->drying final_product Final Product: (R)-3-Aminopiperidine Dihydrochloride drying->final_product

Caption: Experimental workflow for synthesis and purification.

G start Select Synthetic Route q1 Is large scale (>1kg) production needed? start->q1 q2 Are hazardous reagents (e.g., LiAlH₄) a concern? q1->q2 Yes route_lactam Lactam Reduction (LiAlH₄) q1->route_lactam No q3 Is highest possible enantiopurity critical? q2->q3 No route_bio Biocatalytic Route (Transaminase) q2->route_bio Yes q3->route_bio Yes route_hydro Asymmetric Hydrogenation q3->route_hydro No (Optimization needed)

References

Technical Support Center: Large-Scale Synthesis of Chiral Piperidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the large-scale synthesis of chiral piperidines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the synthesis of chiral piperidines?

A1: Transitioning from laboratory-scale to large-scale production of chiral piperidines presents several key challenges:

  • Stereocontrol: Maintaining high levels of enantioselectivity and diastereoselectivity can be difficult as reaction conditions such as mixing and temperature gradients change with scale.[1][2]

  • Catalyst Cost and Recovery: Many efficient asymmetric syntheses rely on expensive transition metal catalysts (e.g., rhodium, iridium).[3][4][5] Efficient recovery and recycling of these catalysts are crucial for economic viability on a large scale.[4]

  • Reaction Efficiency and Robustness: Reactions that perform well on a small scale may become less efficient or generate more side products upon scale-up due to mass and heat transfer limitations.[2][3]

  • Purification: Isolating the desired chiral piperidine from the reaction mixture, including removing residual catalyst and closely related impurities, can be complex and costly at an industrial scale.[5][6]

  • Safety: The safety implications of handling large quantities of reagents and managing potentially exothermic reactions must be carefully assessed and managed.[2]

Q2: How can I improve the enantioselectivity of my asymmetric hydrogenation of a pyridine derivative?

A2: Improving enantioselectivity often involves a multi-faceted approach:

  • Ligand Selection: The choice of chiral ligand is paramount. Screening a library of ligands is often necessary to find the optimal one for a specific substrate.[7]

  • Solvent Effects: The solvent can significantly influence the chiral induction. A systematic screen of different solvents or solvent mixtures is recommended.[8]

  • Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although this may come at the cost of a slower reaction rate.

  • Additives: The presence of additives, such as bases or co-catalysts, can have a profound impact on the stereochemical outcome. For example, the addition of a base like triethylamine (Et3N) has been shown to improve enantiomeric excess in the hydrogenation of N-benzylated 3-substituted pyridinium salts.[7]

  • Substrate Modification: In some cases, modifying the protecting group on the nitrogen atom of the pyridine precursor can improve stereocontrol.

Q3: What are the common methods for removing residual metal catalysts from the final product on a large scale?

A3: Several techniques can be employed for catalyst removal at an industrial scale:

  • Crystallization: If the product is a crystalline solid, crystallization is often the most effective and economical method for removing impurities, including dissolved metal catalysts.

  • Adsorption: Passing a solution of the product through a bed of an adsorbent, such as activated carbon, silica gel, or specialized metal scavengers, can effectively remove residual metals.

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be used to pull the metal catalyst from the organic phase into the aqueous phase.

  • Catalyst Immobilization: Supporting the catalyst on a solid matrix (e.g., a polymer or inorganic support) can simplify removal by filtration.[9]

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Piperidine Ring Formation
Potential Cause Troubleshooting Step
Sub-optimal Reaction Temperature Vary the reaction temperature. In some cases, lower temperatures can improve diastereoselectivity by favoring the thermodynamically more stable transition state.
Incorrect Solvent System Screen a range of solvents with varying polarities and coordinating abilities. The solvent can influence the conformation of the transition state.
Base/Acid Choice If the reaction is base or acid-catalyzed, screen different bases or acids. Their strength and steric bulk can impact the stereochemical outcome. For instance, in base-mediated epimerization of piperidines, the choice of base is critical.[10]
Steric Hindrance If the desired diastereomer is sterically hindered, consider a different synthetic route or a catalyst that can overcome this steric bias.
Equilibration The product may be equilibrating to an undesired diastereomer under the reaction or workup conditions. Analyze the reaction mixture over time to check for changes in the diastereomeric ratio. Consider quenching the reaction at an earlier time point or modifying the workup procedure.
Issue 2: Poor Yield in Rhodium-Catalyzed Asymmetric Synthesis
Potential Cause Troubleshooting Step
Catalyst Deactivation Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can poison rhodium catalysts. Substrate impurities can also act as catalyst poisons.[1]
Incorrect Ligand-to-Metal Ratio Optimize the ligand-to-metal ratio. An excess of ligand can sometimes be beneficial, but in other cases, it can inhibit the reaction.
Sub-optimal Temperature or Pressure For hydrogenations, both temperature and hydrogen pressure are critical parameters that should be optimized.
Poor Substrate Solubility If the substrate has poor solubility in the reaction solvent, this can lead to low conversion. Screen for a solvent system in which all components are soluble at the reaction temperature.
Incomplete Reaction Monitor the reaction progress by techniques like TLC, GC, or HPLC. If the reaction stalls, consider adding a fresh portion of the catalyst.

Quantitative Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Pyridinium Salts

Catalyst SystemSubstrateYield (%)ee (%)drReference
[RhCpCl2]2 / (R)-PEA / HCOOHN-benzyl-2-phenylpyridinium salt9596>20:1[11]
[RhCpCl2]2 / (R)-PEA / HCOOHN-benzyl-2-(4-fluorophenyl)pyridinium salt9295>20:1[11]
Ir(I) / P,N-ligand2-substituted pyridinium saltsHighup to 99-[1]
[Ir(cod)Cl]2 / MeO-BIPHEP5-hydroxypicolinate pyridinium saltsup to 9697>20:1[12]

Table 2: Effect of Base on Enantioselectivity in Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts

Substrate (N-benzylated)Base (Et3N)Yield (%)ee (%)Reference
3-phenylpyridinium saltWith9890[7]
3-phenylpyridinium saltWithout9940[7]
3-(4-fluorophenyl)pyridinium saltWith9888[7]
3-(4-fluorophenyl)pyridinium saltWithout9935[7]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Transamination of a Pyridinium Salt

This protocol is a representative example for the synthesis of a chiral piperidine via rhodium-catalyzed transfer hydrogenation.[11]

Materials:

  • 2-Substituted pyridinium salt (1.0 equiv)

  • (R)-1-Phenylethylamine ((R)-PEA) (10.0 equiv)

  • Formic acid (HCOOH) (24.0 equiv)

  • Dichloromethane (DCM)

  • Water

  • [Cp*RhCl2]2 (1 mol%)

Procedure:

  • To a reaction vessel, add the 2-substituted pyridinium salt (0.5 mmol, 1.0 equiv), (R)-PEA (10.0 equiv), and [Cp*RhCl2]2 (1 mol%).

  • Add a mixture of DCM and water (15:1 v/v, 4.0 mL).

  • Add formic acid (24.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at 40 °C for 22 hours in air.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

Note: This is a general procedure. The optimal conditions, including temperature, reaction time, and stoichiometry, may vary depending on the specific substrate and should be optimized accordingly.

Protocol 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

This protocol provides a general workflow for using a chiral auxiliary, such as an oxazolidinone, for the asymmetric synthesis of a substituted piperidine precursor.[13][14][15]

Materials:

  • Chiral oxazolidinone (e.g., 4-benzyl-2-oxazolidinone)

  • Acylating agent (e.g., propionyl chloride)

  • Base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide)

  • Electrophile (e.g., alkyl halide)

  • Cleavage reagent (e.g., lithium hydroxide and hydrogen peroxide)

Procedure:

  • Acylation: Acylate the chiral oxazolidinone with the desired acylating agent in the presence of a suitable base to form the N-acyloxazolidinone.

  • Diastereoselective Alkylation: Deprotonate the N-acyloxazolidinone with a strong, non-nucleophilic base at low temperature (e.g., -78 °C) to form a chiral enolate. React the enolate with an electrophile to introduce the desired substituent in a diastereoselective manner.

  • Purification: Purify the alkylated product by chromatography to remove any minor diastereomers.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the product. For example, hydrolysis with lithium hydroxide and hydrogen peroxide can yield the corresponding carboxylic acid without racemization of the newly formed stereocenter.

  • Further Transformations: The resulting enantiomerically enriched carboxylic acid can then be converted to a chiral piperidine through standard synthetic transformations (e.g., reduction, cyclization).

  • Auxiliary Recovery: The chiral auxiliary can be recovered from the reaction mixture for reuse.[5]

Visualizations

experimental_workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification start Start with Pyridinium Salt reaction Rh-Catalyzed Asymmetric Reductive Transamination start->reaction Reagents: (R)-PEA, HCOOH, [Cp*RhCl2]2 workup Aqueous Workup & Extraction reaction->workup chromatography Flash Column Chromatography workup->chromatography analysis Purity & Enantiomeric Excess Analysis (HPLC) chromatography->analysis product Final Chiral Piperidine Product analysis->product

Caption: Workflow for Rh-catalyzed asymmetric synthesis of chiral piperidines.

troubleshooting_logic start Low Enantioselectivity Observed q1 Is the chiral ligand optimal for the substrate? start->q1 s1 Screen a library of chiral ligands q1->s1 No q2 Have solvent effects been investigated? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Perform a solvent screen (polar, nonpolar, coordinating) q2->s2 No q3 Is the reaction temperature optimized? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Vary temperature (e.g., decrease in increments) q3->s3 No end_node Improved Enantioselectivity q3->end_node Yes a3_yes Yes a3_no No s3->end_node

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Technical Support Center: Synthesis of Chiral 3-Aminopiperidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of 3-aminopiperidine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to obtain enantiomerically pure 3-aminopiperidine analogs?

A1: There are three main strategies to achieve enantiomerically pure 3-aminopiperidine analogs:

  • Asymmetric Synthesis: This involves building the chiral center into the piperidine ring with a high degree of stereocontrol. This can be achieved by using chiral starting materials, such as L-glutamic acid, or by employing chiral catalysts or auxiliaries.

  • Chiral Resolution: This method involves separating a racemic mixture of 3-aminopiperidine analogs into its individual enantiomers. Common techniques include diastereomeric salt formation with a chiral resolving agent or enzymatic kinetic resolution.

  • Biocatalysis: The use of enzymes, such as transaminases, can afford high yields and enantiomeric excess in the synthesis of chiral 3-aminopiperidine analogs from prochiral precursors.[1]

Q2: I am observing racemization of my N-Boc protected 3-piperidone precursor. What are the likely causes and how can I prevent it?

A2: Racemization of N-Boc-3-piperidone often occurs due to the presence of an acidic proton at the alpha-carbon (C2 or C4) adjacent to the carbonyl group. In the presence of a base or acid, this proton can be abstracted to form a planar enolate or enol intermediate, which is achiral. Subsequent reprotonation can occur from either face, leading to a racemic mixture.[2][3]

To prevent this:

  • Use Non-basic or Hindered Bases: If a base is required, opt for a non-ionic or sterically hindered base to minimize proton abstraction.

  • Control Temperature: Perform reactions at low temperatures to reduce the rate of enolization.

  • Choose Appropriate Protecting Groups: While Boc is common, other N-protecting groups might offer greater stability against racemization under certain conditions.

Q3: My diastereomeric salt resolution is giving low diastereomeric excess (d.e.). What factors should I investigate to optimize the separation?

A3: Low diastereomeric excess during resolution can be due to several factors:

  • Choice of Resolving Agent: The resolving agent must form a stable diastereomeric salt with a significant solubility difference between the two diastereomers. Commonly used resolving agents for amines include tartaric acid derivatives (like dibenzoyl-L-tartaric acid) and chiral phosphoric acids.[4][5]

  • Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts. It is often necessary to screen a variety of solvents or solvent mixtures to find the optimal conditions for crystallization of one diastereomer while the other remains in solution.

  • Temperature: Temperature affects the solubility of the salts. A controlled cooling profile during crystallization can significantly improve the diastereomeric excess of the precipitated salt.

  • Molar Ratio of Resolving Agent: The stoichiometry between the racemic amine and the resolving agent can influence the efficiency of the resolution. It is advisable to explore molar ratios other than 1:1, as ratios greater than 1.5 or less than 0.5 can sometimes yield more enantiopure products.[5]

Q4: I am using an enzymatic kinetic resolution, but the enantioselectivity is poor. How can I improve it?

A4: Poor enantioselectivity in enzymatic resolutions can be addressed by optimizing several parameters:

  • Enzyme Selection: Not all enzymes will exhibit high enantioselectivity for a specific substrate. Screening a panel of different enzymes (e.g., various lipases or transaminases) is a critical first step.

  • Solvent: The nature of the organic solvent can significantly impact enzyme activity and selectivity.

  • Acyl Donor (for lipases): In lipase-catalyzed resolutions involving acylation, the choice of acyl donor can affect the reaction rate and enantioselectivity.

  • Temperature and pH: These parameters must be optimized for the specific enzyme being used to ensure optimal activity and stability.

  • Reaction Time: Kinetic resolutions are time-dependent. It is important to monitor the reaction and stop it at the optimal point (typically around 50% conversion) to achieve high enantiomeric excess for both the product and the remaining starting material.

Q5: What are the best practices for removing the N-Boc protecting group without causing racemization?

A5: N-Boc deprotection is typically carried out under acidic conditions, which can sometimes lead to racemization if other sensitive functional groups are present or if the conditions are too harsh. To minimize this risk:

  • Use Milder Acids: Instead of strong acids like neat TFA, consider using HCl in a solvent like dioxane or diethyl ether, often at lower temperatures.[6]

  • Control Temperature: Perform the deprotection at 0 °C or even lower to slow down potential side reactions, including racemization.[6]

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can sometimes facilitate side reactions.

  • Alternative Protecting Groups: If racemization remains a persistent issue, consider using an alternative N-protecting group that can be removed under orthogonal conditions (e.g., Fmoc, which is base-labile, or Cbz, which can be removed by hydrogenolysis).[7]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (% ee) in the Final Product
Potential Cause Troubleshooting Steps
Racemization of a chiral intermediate - Identify the stereochemically labile intermediate (often a ketone or imine).- Modify reaction conditions to be milder (e.g., lower temperature, use of a less harsh base/acid).- Consider a one-pot reaction to avoid isolation of unstable intermediates.[3][8]
Inefficient Chiral Resolution - Screen different chiral resolving agents.- Optimize the solvent system for crystallization.- Vary the molar ratio of the resolving agent to the racemic amine.[5]- Perform multiple recrystallizations of the diastereomeric salt to enhance purity.[9]
Poor Enzyme Selectivity - Screen a wider range of enzymes.- Optimize reaction parameters (pH, temperature, solvent).- For lipase-catalyzed reactions, screen different acyl donors.
Inaccurate % ee Determination - Ensure the chiral HPLC or GC method is properly validated and provides baseline separation of the enantiomers.- Consider derivatization of the amine to improve separation and detection.
Problem 2: Low Yield of the Desired Enantiomer
Potential Cause Troubleshooting Steps
Side Reactions During Synthesis - Re-evaluate the reaction conditions (temperature, reagents, reaction time).- Ensure appropriate protecting groups are used for all reactive functionalities.
Loss of Material During Chiral Resolution - Optimize crystallization conditions to maximize the recovery of the desired diastereomeric salt.- The unwanted enantiomer can often be racemized and recycled.
Enzyme Inhibition or Deactivation - Ensure the substrate and product concentrations are not inhibiting the enzyme.- Check the stability of the enzyme under the reaction conditions.
Incomplete Deprotection - Increase reaction time or temperature for the deprotection step, while monitoring for racemization.- Use a stronger acid for Boc deprotection if necessary, but with caution.

Data Presentation

Table 1: Comparison of Methods for the Synthesis of Chiral (R)-3-Aminopiperidine

MethodStarting MaterialKey ReagentsYield (%)Enantiomeric Excess (% ee)Reference
Diastereomeric Salt Resolution Racemic 3-aminopiperidine(R)-4-(2-chlorophenyl)-5,5-dimethyl-2-hydroxy-1,3,2-dioxaphosphorinane 2-oxide99.599.6[4]
Diastereomeric Salt Resolution Racemic 3-aminopiperidineDibenzoyl-(D)-tartaric acid75 (of salt)>98 (after upgrade)[9]
Enzymatic Cascade N-Cbz-protected L-ornithinolGalactose oxidase, Imine reductaseup to 54>99[3][8]
Asymmetric Synthesis L-Glutamic acidSOCl₂, (Boc)₂O, NaBH₄, TsCl44-55 (overall)>99

Experimental Protocols

Protocol 1: Synthesis of Enantiomerically Pure (R)-N-Boc-3-aminopiperidine from D-Glutamic Acid

This protocol is adapted from methods involving the conversion of glutamic acid to a protected 3-aminopiperidine derivative.

Step 1: Esterification and Boc Protection

  • Suspend D-glutamic acid in methanol at 0 °C.

  • Slowly add thionyl chloride and stir the reaction at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in a suitable solvent (e.g., dioxane/water), cool to 0 °C, and add triethylamine followed by di-tert-butyl dicarbonate ((Boc)₂O).

  • Stir the reaction for 5-6 hours at room temperature.

  • Work up the reaction by removing the organic solvent and extracting with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the N-Boc protected diester.

Step 2: Reduction of Esters

  • Dissolve the N-Boc protected diester in methanol at room temperature.

  • Add sodium borohydride portion-wise and stir for 2 hours.

  • Quench the reaction with 10% aqueous citric acid.

  • Remove methanol and extract the aqueous layer with dichloromethane. Dry the combined organic layers and concentrate to obtain the diol.

Step 3: Hydroxyl Activation (Tosylation)

  • Dissolve the diol in dichloromethane at 0 °C.

  • Add triethylamine, p-toluenesulfonyl chloride (TsCl), and a catalytic amount of DMAP.

  • Stir the reaction at room temperature for 12 hours.

  • Work up the reaction by washing with water and brine, then dry and concentrate the organic layer to yield the ditosylate.

Step 4: Cyclization

  • Dissolve the ditosylate in a suitable solvent and add an appropriate amine (e.g., benzylamine for an N-benzyl protected piperidine).

  • Stir the reaction at an elevated temperature (e.g., reflux) for several hours.

  • After cooling, perform an aqueous workup and purify the product by column chromatography to obtain the desired (R)-N-Boc-3-aminopiperidine analog.

Protocol 2: Diastereomeric Salt Resolution of Racemic 3-Aminopiperidine with Dibenzoyl-(D)-tartaric Acid

This protocol is a general guide based on common resolution procedures.[9]

  • Dissolve racemic 3-aminopiperidine and dibenzoyl-(D)-tartaric acid (typically in a 1:1 molar ratio to start) in a suitable solvent (e.g., a mixture of methanol and water).

  • Heat the mixture until a clear solution is obtained (e.g., ~60 °C).

  • Allow the solution to cool slowly to room temperature to facilitate crystallization. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.

  • Stir the resulting suspension at room temperature for an extended period (e.g., 18-20 hours) to allow the crystallization to reach equilibrium.

  • Collect the precipitated solid by filtration and wash with a small amount of the cold crystallization solvent.

  • The diastereomeric excess of the salt can be improved by recrystallization from the same or a different solvent system.

  • To recover the free amine, suspend the resolved diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1 N NaOH). Separate the organic layer, dry it, and remove the solvent to yield the enantiomerically enriched 3-aminopiperidine.

Visualizations

Workflow for Chiral Synthesis of 3-Aminopiperidine Analogs

G start Start: Need for Enantiopure 3-Aminopiperidine Analog prochiral Prochiral Precursor (e.g., 3-piperidone derivative) start->prochiral racemic Racemic Mixture of 3-Aminopiperidine Analog start->racemic chiral_pool Chiral Starting Material (e.g., L-Glutamic Acid) start->chiral_pool method_asymmetric Asymmetric Synthesis prochiral->method_asymmetric method_biocatalysis Biocatalysis (e.g., Transaminase) prochiral->method_biocatalysis method_resolution Chiral Resolution racemic->method_resolution chiral_pool->method_asymmetric product Enantiopure 3-Aminopiperidine Analog method_asymmetric->product method_resolution->product method_biocatalysis->product

Caption: Decision workflow for selecting a synthetic strategy.

Mechanism of Racemization of an N-Protected 3-Piperidone

G cluster_R (R)-Enantiomer cluster_enolate Achiral Enolate (Planar) cluster_S (S)-Enantiomer R_ketone enolate R_ketone->enolate + Base - H+ enolate->R_ketone + H+ S_ketone enolate->S_ketone + H+

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Troubleshooting Low Enantiomeric Excess (% ee)

G start Low % ee Observed check_method Is the analytical method validated? start->check_method validate_method Validate chiral HPLC/GC method. Consider derivatization. check_method->validate_method No synthesis_step Identify stereochemically labile step. check_method->synthesis_step Yes resolution_step Is it a resolution step? synthesis_step->resolution_step No racemization Racemization likely occurring. synthesis_step->racemization optimize_resolution Optimize Resolution: - Screen solvents - Screen resolving agents - Vary molar ratios - Control cooling rate resolution_step->optimize_resolution Yes enzymatic_step Is it an enzymatic step? resolution_step->enzymatic_step No optimize_racemization - Lower temperature - Use milder reagents - Change protecting group - Consider one-pot synthesis racemization->optimize_racemization optimize_enzyme Optimize Enzymatic Reaction: - Screen different enzymes - Optimize pH, temp, solvent - Monitor reaction time (stop at ~50% conv.) enzymatic_step->optimize_enzyme Yes

Caption: Decision tree for troubleshooting low enantiomeric excess.

References

Byproduct formation in the synthesis of 1-Boc-3-aminopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-3-aminopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 1-Boc-3-aminopiperidine?

A1: The most prevalent methods for synthesizing 1-Boc-3-aminopiperidine include:

  • Boc Protection of 3-Aminopiperidine: This is a straightforward approach where 3-aminopiperidine is reacted with di-tert-butyl dicarbonate (Boc₂O).

  • Reductive Amination of 1-Boc-3-piperidone: This method involves the reaction of 1-Boc-3-piperidone with an amine source, followed by reduction. This can be achieved through chemical or enzymatic methods.[1]

  • Hofmann Rearrangement of 1-Boc-piperidine-3-carboxamide: This route involves the conversion of a primary amide to a primary amine with one less carbon atom.[2]

Q2: What are the critical parameters to control during the Boc protection of 3-aminopiperidine to avoid byproduct formation?

A2: Key parameters to control include reaction temperature, stoichiometry of reagents, and the choice of base. Slow addition of Boc-anhydride at a controlled temperature (e.g., 0-10 °C) is crucial to minimize side reactions. The choice of solvent and base can also influence the product distribution.

Q3: I am observing a significant amount of a non-polar byproduct during the Boc protection of 3-aminopiperidine. What could it be?

A3: A common non-polar byproduct is the di-Boc protected piperidine, where both the ring nitrogen and the 3-amino group are protected with a Boc group. This can occur if an excess of Boc-anhydride is used or if the reaction conditions are not carefully controlled.

Q4: My reductive amination of 1-Boc-3-piperidone is giving low yields. What are the possible reasons?

A4: Low yields in reductive amination can be due to several factors:

  • Inefficient imine/enamine formation: The equilibrium between the ketone and the imine/enamine might not favor the intermediate. Adjusting the pH can sometimes help.

  • Suboptimal reducing agent: The choice and amount of reducing agent are critical. Sodium triacetoxyborohydride is often effective for this transformation.[3]

  • Enzyme inhibition (for enzymatic reactions): Substrate or product inhibition can lower the reaction rate and final conversion.[1]

  • Over-alkylation: While less common in this specific synthesis, over-alkylation of the amine product can occur in some reductive amination reactions.[3]

Q5: Are there any specific safety concerns I should be aware of during the synthesis of 1-Boc-3-aminopiperidine?

A5: A significant concern is the potential formation of N-nitroso impurities, which are classified as probable human carcinogens.[4] This is particularly relevant if there are sources of nitrosating agents in the reagents or reaction environment. It is crucial to use high-purity reagents and consider implementing control measures to prevent their formation.

Troubleshooting Guides

Issue 1: Formation of Di-Boc Protected Byproduct in the Synthesis from 3-Aminopiperidine

Symptoms:

  • A significant peak corresponding to a higher molecular weight and less polar compound is observed in LC-MS or GC-MS analysis.

  • The isolated yield of the desired mono-Boc product is lower than expected.

Possible Causes:

  • Excess di-tert-butyl dicarbonate (Boc₂O) was used.

  • The reaction temperature was too high, leading to increased reactivity.

  • The base used (e.g., triethylamine) promoted the second Boc protection.

Solutions:

  • Stoichiometry Control: Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of Boc₂O.

  • Temperature Management: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of Boc₂O.

  • Slow Addition: Add the Boc₂O solution dropwise to the solution of 3-aminopiperidine.

  • Purification: The di-Boc byproduct can usually be separated from the desired product by column chromatography on silica gel, taking advantage of the polarity difference.

Issue 2: Low Conversion in the Reductive Amination of 1-Boc-3-piperidone

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 1-Boc-3-piperidone.

  • The isolated yield of 1-Boc-3-aminopiperidine is poor.

Possible Causes:

  • Inefficient Imine Formation: The pH of the reaction medium is not optimal for the condensation of the ketone and the amine source.

  • Decomposition of Reducing Agent: The reducing agent may have degraded due to moisture or improper storage.

  • Catalyst Deactivation (for catalytic reductions): The hydrogenation catalyst (e.g., Pd/C) may be poisoned or inactive.

  • Enzyme Inhibition (for enzymatic reactions): High concentrations of the substrate or product can inhibit the enzyme's activity.

Solutions:

  • pH Optimization: For chemical reductive amination, a mildly acidic condition (pH 4-6) is often optimal for imine formation.

  • Fresh Reagents: Use freshly opened or properly stored reducing agents.

  • Catalyst Quality: Ensure the catalyst is active and used in the correct loading.

  • Substrate Feeding (for enzymatic reactions): In enzymatic reactions, a fed-batch strategy for the substrate can help to overcome substrate inhibition and improve the overall yield.

Issue 3: Presence of N-Nitroso Impurity

Symptoms:

  • Detection of a compound with a mass corresponding to the N-nitroso derivative of 1-Boc-3-aminopiperidine in sensitive analytical methods like LC-MS/MS.

Possible Causes:

  • Contaminated Reagents: Presence of nitrites or other nitrosating agents in the starting materials, solvents, or reagents.

  • Reaction Conditions: Certain reaction conditions, such as an acidic environment in the presence of a nitrite source, can promote nitrosation.

Solutions:

  • High-Purity Reagents: Use reagents and solvents with low levels of nitrite and other potential nitrosating agents.

  • pH Control: Avoid strongly acidic conditions where nitrosation is favorable.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of nitrosating species.

  • Scavengers: In some cases, the addition of a scavenger for nitrosating agents can be considered, although this requires careful process development.

  • Analytical Monitoring: Implement a sensitive analytical method to monitor for the presence of N-nitroso impurities in the final product.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic RouteStarting MaterialReported YieldReference(s)
Boc Protection3-Aminopiperidine~91%[5]
Reductive Amination (Enzymatic)1-Boc-3-piperidone~70%[1]
Hofmann Rearrangement1-Boc-piperidine-3-carboxamide~80%
Hydrogenation of Benzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylateBenzyl (R)-3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate~95.4%

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Boc-3-aminopiperidine via Hofmann Rearrangement

This protocol is adapted from a literature procedure.

Materials:

  • (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide

  • Sodium hydroxide (NaOH)

  • Sodium hypochlorite (NaOCl) solution (e.g., 10-15%)

  • Toluene

  • Saturated brine solution

Procedure:

  • In a suitable reaction vessel, combine (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide (1 equivalent), sodium hydroxide (10 equivalents), and aqueous sodium hypochlorite solution (1.1 equivalents).

  • Stir the reaction mixture at 15-25 °C for 16 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), separate and discard the aqueous layer.

  • Evaporate the solvent from the organic layer under reduced pressure.

  • To the residue, add toluene and saturated brine. Separate and discard the aqueous layer.

  • Evaporate the solvent under reduced pressure to afford (R)-1-Boc-3-aminopiperidine as a yellow oil.

Expected Yield: Approximately 80%.

Protocol 2: Enzymatic Reductive Amination of 1-Boc-3-piperidone

This protocol is based on a published method for the asymmetric synthesis of 1-Boc-3-aminopiperidine.[1]

Materials:

  • 1-Boc-3-piperidone

  • Immobilized ω-transaminase (TA-IMB)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Triethanolamine buffer (100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (KOH)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, add the immobilized ω-transaminase (e.g., 200 mg) and PLP (1.4 mM) to a triethanolamine buffer (5 mL, 100 mM, pH 7.5) containing isopropylamine (1.1 M).

  • Stir the mixture at 35 °C for 5 minutes.

  • Add a preheated solution of 1-Boc-3-piperidone (0.26 mmol) in DMSO (750 µL).

  • Stir the reaction at 35 °C for 24 hours. Monitor the reaction progress by HPLC or TLC.

  • After completion, filter to recover the immobilized enzyme.

  • Adjust the pH of the filtrate to 2 with 4 M HCl and extract with CH₂Cl₂ to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 13 with KOH and extract with CH₂Cl₂ (4 x 5 mL).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield 3-amino-1-Boc-piperidine.

Expected Yield: Approximately 70% isolated yield with high enantiomeric excess.[1]

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Boc Protection cluster_route2 Route 2: Reductive Amination cluster_route3 Route 3: Hofmann Rearrangement 3-Aminopiperidine 3-Aminopiperidine 1-Boc-3-aminopiperidine_R1 1-Boc-3-aminopiperidine 3-Aminopiperidine->1-Boc-3-aminopiperidine_R1 Boc₂O, Base Boc2O Boc2O Boc2O->1-Boc-3-aminopiperidine_R1 1-Boc-3-piperidone 1-Boc-3-piperidone 1-Boc-3-aminopiperidine_R2 1-Boc-3-aminopiperidine 1-Boc-3-piperidone->1-Boc-3-aminopiperidine_R2 1. Amine Source 2. Reducing Agent Amine Source Amine Source Amine Source->1-Boc-3-aminopiperidine_R2 Reducing Agent Reducing Agent Reducing Agent->1-Boc-3-aminopiperidine_R2 1-Boc-piperidine-3-carboxamide 1-Boc-piperidine-3-carboxamide 1-Boc-3-aminopiperidine_R3 1-Boc-3-aminopiperidine 1-Boc-piperidine-3-carboxamide->1-Boc-3-aminopiperidine_R3 Hofmann Rearrangement Br2_NaOH Br₂/NaOCl, NaOH Br2_NaOH->1-Boc-3-aminopiperidine_R3

Caption: Common synthetic routes to 1-Boc-3-aminopiperidine.

Byproduct_Formation Start Synthesis of 1-Boc-3-aminopiperidine Desired_Product 1-Boc-3-aminopiperidine Start->Desired_Product Ideal Reaction Byproduct_DiBoc Di-Boc Protected Byproduct Start->Byproduct_DiBoc Excess Boc₂O Byproduct_Nitroso N-Nitroso Impurity Start->Byproduct_Nitroso Nitrosating Agents Byproduct_Overalkylation Over-alkylation Product Start->Byproduct_Overalkylation Reductive Amination Issue Byproduct_Unreacted Unreacted Starting Material Start->Byproduct_Unreacted Incomplete Reaction

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Problem Low Yield or Impure Product Analysis Analyze Reaction Mixture (TLC, LC-MS, GC-MS) Problem->Analysis Identify_Issue Identify Main Issue Analysis->Identify_Issue Unreacted_SM Unreacted Starting Material Identify_Issue->Unreacted_SM Incomplete Conversion Byproduct Presence of Byproducts Identify_Issue->Byproduct Side Reactions Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) Unreacted_SM->Optimize_Conditions Check_Reagents Check Reagent Quality and Purity Unreacted_SM->Check_Reagents Byproduct->Optimize_Conditions Purification Modify Purification Protocol (Column Chromatography, Recrystallization) Byproduct->Purification Solution Improved Synthesis Optimize_Conditions->Solution Purification->Solution Check_Reagents->Solution

References

Validation & Comparative

A Comparative Guide to Allyl vs. Boc Protecting Groups for 3-Aminopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate world of pharmaceutical development where the precise modification of complex molecules is paramount. The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates for a range of therapeutic targets.[1][2] The selective protection of its amino groups is crucial for successful synthetic campaigns. This guide provides an objective, data-driven comparison of two commonly employed amine protecting groups, allyloxycarbonyl (Allyl) and tert-butoxycarbonyl (Boc), for the protection of 3-aminopiperidine.

At a Glance: Key Performance Metrics

FeatureAllyl Protecting GroupBoc Protecting Group
Protection Yield Typically high, >90%Generally high, >90%
Deprotection Method Palladium-catalyzed allylic cleavageAcid-mediated hydrolysis
Deprotection Conditions Mild, neutral to basic conditionsStrong acidic conditions (e.g., TFA, HCl)
Stability Stable to acidic and basic conditionsStable to basic and nucleophilic conditions
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to base-labile and hydrogenolysis-cleavable groups
Key Reagents Allyl chloroformate, Pd(PPh₃)₄, scavengerDi-tert-butyl dicarbonate (Boc₂O), acid (TFA, HCl)

Chemical Structures and Reaction Workflows

The following diagrams illustrate the chemical structures of Allyl- and Boc-protected 3-aminopiperidine, along with the generalized workflows for their protection and deprotection.

cluster_allyl Allyl Protection & Deprotection cluster_boc Boc Protection & Deprotection 3-Aminopiperidine_A 3-Aminopiperidine Allyl_Protected Allyl-3-aminopiperidine 3-Aminopiperidine_A->Allyl_Protected Protection Allyl-Cl Allyl Chloroformate (Base) Allyl-Cl->3-Aminopiperidine_A Deprotected_A 3-Aminopiperidine Allyl_Protected->Deprotected_A Deprotection Pd_Catalyst Pd(PPh₃)₄ (Scavenger) Pd_Catalyst->Allyl_Protected 3-Aminopiperidine_B 3-Aminopiperidine Boc_Protected Boc-3-aminopiperidine 3-Aminopiperidine_B->Boc_Protected Protection Boc2O Boc₂O (Base) Boc2O->3-Aminopiperidine_B Deprotected_B 3-Aminopiperidine Boc_Protected->Deprotected_B Deprotection Acid Acid (e.g., TFA, HCl) Acid->Boc_Protected

Caption: Protection and Deprotection Workflows.

cluster_structures Protected 3-Aminopiperidine Structures Allyl_Structure Allyl_Label N-Allyloxycarbonyl-3-aminopiperidine Boc_Structure Boc_Label N-tert-Butoxycarbonyl-3-aminopiperidine

Caption: Protected Chemical Structures.

Experimental Protocols

Boc Protection of 3-Aminopiperidine

This protocol is adapted from established procedures for the Boc protection of amines.[3]

Materials:

  • 3-Aminopiperidine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-aminopiperidine dihydrochloride (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., DCM or THF), add a base such as triethylamine or sodium bicarbonate (2.2-3 equivalents) and stir until the starting material is fully dissolved and neutralized.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 equivalents) in the same organic solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-aminopiperidine.

  • Purify the product by column chromatography on silica gel if necessary.

Allyl Protection of 3-Aminopiperidine

This is a representative protocol for the Allyl protection of an amine, adaptable for 3-aminopiperidine.

Materials:

  • 3-Aminopiperidine dihydrochloride

  • Allyl chloroformate

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-aminopiperidine dihydrochloride (1 equivalent) and sodium bicarbonate (2.5 equivalents) in a mixture of DCM and water.

  • Cool the mixture to 0 °C in an ice bath.

  • Add allyl chloroformate (1.1 equivalents) dropwise to the vigorously stirred suspension.

  • Allow the reaction to warm to room temperature and continue stirring for 4-12 hours, monitoring by TLC.

  • After completion, separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude N-Allyl-3-aminopiperidine can be purified by column chromatography.

Performance Comparison

Protection Reaction

Both Boc and Allyl groups are introduced under relatively mild basic conditions and generally provide high yields.[3] The choice between them often depends on the overall synthetic strategy and the presence of other functional groups. The Boc group is introduced using the stable and easy-to-handle Boc anhydride, while the Allyl group is typically introduced using the more reactive allyl chloroformate.

Deprotection Conditions

This is the most significant point of differentiation between the two protecting groups.

  • Boc Deprotection: The Boc group is reliably cleaved under strong acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent.[3][4] This method is highly efficient but incompatible with other acid-sensitive functionalities within the molecule.

  • Allyl Deprotection: The Allyl group is exceptionally stable to a wide range of acidic and basic conditions.[5] Its removal is achieved under very mild, neutral conditions via palladium(0)-catalyzed allylic cleavage in the presence of a scavenger such as N-methylaniline, dimedone, or phenylsilane.[6][7] This allows for a high degree of orthogonality in complex syntheses.

Stability and Orthogonality

The differing stabilities of the Allyl and Boc groups are key to their strategic application.

  • The Boc group is stable to a wide array of reagents and conditions, including catalytic hydrogenation and basic hydrolysis, making it orthogonal to protecting groups like Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, and Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis.[8]

  • The Allyl group's stability to both acidic and basic conditions makes it orthogonal to both acid-labile groups (like Boc and trityl) and base-labile groups (like Fmoc).[5][9] This broad stability profile makes the Allyl group particularly valuable in multi-step syntheses requiring sequential deprotection steps. The allyloxycarbonyl (Alloc) group, a close relative, is also noted for being more acid-stable than the Boc group.[10]

Conclusion

The choice between Allyl and Boc as a protecting group for 3-aminopiperidine is dictated by the specific demands of the synthetic route.

  • The Boc group is an excellent choice for routine protection of the 3-amino functionality when subsequent reactions do not involve strongly acidic conditions and when orthogonality with base-labile or hydrogenolysis-cleavable groups is required. Its ease of introduction and reliable deprotection make it a workhorse in organic synthesis.

  • The Allyl group offers a superior level of orthogonality due to its stability to a broader range of conditions. It is the protecting group of choice when acid-sensitive moieties are present in the molecule or when a multi-step synthesis requires deprotection under very mild and specific conditions. The palladium-catalyzed deprotection, while requiring a metal catalyst, provides a gentle and highly selective method for unmasking the amine.

For drug development professionals, the selection of the appropriate protecting group can significantly impact the efficiency and success of a synthetic campaign. A thorough understanding of the comparative advantages and limitations of both Allyl and Boc protecting groups is therefore essential for the strategic design and execution of complex molecular syntheses involving the 3-aminopiperidine scaffold.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 3-Aminopiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-aminopiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved drugs, including the blockbuster DPP-IV inhibitors alogliptin and linagliptin. The stereochemistry of the amino group is often crucial for biological activity, making enantioselective synthesis a key challenge. This guide provides a comparative overview of traditional and modern alternative reagents for the synthesis of these valuable scaffolds, with a focus on providing actionable experimental data and protocols.

Executive Summary

Traditional synthetic routes to 3-aminopiperidines, such as the Hofmann or Curtius rearrangements and the hydrogenation of 3-aminopyridine, are well-established but often hampered by harsh reaction conditions, the use of toxic reagents, and a lack of stereocontrol. In response to the growing demand for greener, more efficient, and highly stereoselective methods, biocatalytic approaches have emerged as powerful alternatives. This guide will compare the performance of two key biocatalytic methods—transaminase-mediated asymmetric amination and multi-enzyme cascades—against the more conventional Curtius rearrangement.

Performance Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the selected synthetic methods, offering a clear comparison of their efficiency and stereoselectivity.

MethodKey ReagentsSubstrateProductYieldStereoselectivity (ee/de)Key AdvantagesKey Disadvantages
Alternative: Transaminase (TA) ω-Transaminase, Isopropylamine (amino donor), Pyridoxal 5'-phosphate (PLP)N-Boc-3-piperidone(R)-N-Boc-3-aminopiperidine>99% conversion>99% eeHigh stereoselectivity, mild conditions, environmentally friendly.Requires specific enzyme, potential for product inhibition.
Alternative: Multi-Enzyme Cascade Galactose Oxidase (GOase), Imine Reductase (IRED)N-Cbz-L-ornithinolL-3-N-Cbz-aminopiperidineUp to 54% isolated yieldHigh enantiopurityOne-pot reaction, uses renewable starting materials, ambient conditions.[1]Lower isolated yields in some cases, requires two enzymes.
Conventional: Curtius Rearrangement Diphenylphosphoryl azide (DPPA) or Sodium Azide/IsobutylchloroformateN-Boc-(R)-nipecotic acid(R)-N-Boc-3-aminopiperidine~70-80%High (retention of configuration)Well-established, reliable, good stereochemical retention.Use of potentially explosive azides, requires stoichiometric reagents.

Reaction Pathways and Workflows

The following diagrams illustrate the chemical transformations and experimental workflows for the discussed synthetic methods.

Transaminase_Pathway cluster_transaminase Transaminase (TA) Mediated Asymmetric Amination Ketone N-Boc-3-piperidone Amine (R)-N-Boc-3-aminopiperidine Ketone->Amine ω-Transaminase, PLP Acetone Acetone Donor Isopropylamine Donor->Acetone ω-Transaminase, PLP

Transaminase reaction pathway.

Multi_Enzyme_Cascade cluster_multienzyme Multi-Enzyme Cascade Synthesis AminoAlcohol N-Cbz-L-ornithinol Aldehyde Amino aldehyde intermediate AminoAlcohol->Aldehyde Galactose Oxidase (GOase) Imine Cyclic imine intermediate Aldehyde->Imine Spontaneous cyclization Product L-3-N-Cbz-aminopiperidine Imine->Product Imine Reductase (IRED)

Multi-enzyme cascade workflow.

Curtius_Rearrangement cluster_curtius Curtius Rearrangement Pathway CarboxylicAcid N-Boc-(R)-nipecotic acid AcylAzide Acyl azide intermediate CarboxylicAcid->AcylAzide DPPA or NaN3/ClCO2iBu Isocyanate Isocyanate intermediate AcylAzide->Isocyanate Heat (Δ) Product (R)-N-Boc-3-aminopiperidine Isocyanate->Product H2O or Alcohol

Curtius rearrangement pathway.

Detailed Experimental Protocols

Protocol 1: Transaminase-Mediated Synthesis of (R)-N-Boc-3-aminopiperidine

This protocol is adapted from a patented procedure for the asymmetric synthesis of (R)-3-amino piperidine derivatives.[2]

Materials:

  • N-Boc-3-piperidone

  • Isopropylamine

  • ω-Transaminase freeze-dried powder

  • Pyridoxal 5'-phosphate (PLP)

  • Tris-HCl buffer (0.1 M, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid solution

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of isopropylamine (100 g) in water (100 mL) and adjust the pH to 8.5 with a hydrochloric acid solution under an ice-water bath.

  • Add DMSO (70 mL) to the isopropylamine solution and dilute to a final volume of 700 mL with 0.1 M, pH 8.5 Tris-HCl buffer.

  • Preheat the buffer solution to 45°C.

  • Prepare a solution of N-Boc-3-piperidone (50 g) in DMSO (200 mL) and add it to the preheated buffer solution.

  • To the reaction mixture, add ω-transaminase freeze-dried powder (1 g) and PLP (0.8 g).

  • Maintain the reaction at 45°C for 24 hours. Monitor the reaction progress by TLC. During the reaction, maintain the pH at 8.5 by the controlled addition of a 20% isopropylamine solution.

  • Upon completion, extract the reaction mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (R)-N-Boc-3-aminopiperidine.

Protocol 2: Multi-Enzyme Cascade Synthesis of L-3-N-Cbz-aminopiperidine

This protocol is based on the work of Flitsch and coworkers for the one-pot synthesis of protected 3-aminopiperidines.[1][3]

Materials:

  • N-Cbz-L-ornithinol

  • Galactose Oxidase (GOase) variant M3-5

  • Imine Reductase (IRED) AdRedAm

  • Sodium phosphate buffer (NaPi), pH 8.0

  • Catalase

  • NADP+

  • Glucose

  • Glucose Dehydrogenase (GDH)

Procedure:

  • In a reaction vessel, prepare a solution of N-Cbz-L-ornithinol (3 mM) in NaPi buffer (pH 8.0).

  • To this solution, add GOase M3-5 (1 mg/mL) and IRED AdRedAm (0.25 mg/mL).

  • Add catalase to decompose the hydrogen peroxide byproduct of the GOase reaction.

  • For cofactor recycling for the IRED, add NADP+, glucose, and glucose dehydrogenase (GDH).

  • Incubate the reaction mixture at 30°C with agitation (e.g., 200 rpm) for 16-24 hours.

  • Monitor the reaction progress by GC-FID or LC-MS.

  • Upon completion, perform a simple acid-base workup to extract the product. Acidify the reaction mixture, wash with an organic solvent to remove non-basic impurities, then basify the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts and concentrate to yield L-3-N-Cbz-aminopiperidine. The isolated yield for this specific substrate and enzyme combination was reported to be 16%.[1]

Protocol 3: Curtius Rearrangement for the Synthesis of (R)-3-aminopiperidine

This is a general procedure based on established methods for the Curtius rearrangement of N-protected nipecotic acid.[4]

Materials:

  • N-Boc-(R)-nipecotic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • Anhydrous toluene

  • Benzyl alcohol or tert-butanol

  • Dichloromethane (DCM) for extraction

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-(R)-nipecotic acid (1 equivalent) in anhydrous toluene.

  • Add triethylamine (1.1 equivalents) to the solution and stir at room temperature.

  • Add DPPA (1.1 equivalents) dropwise to the mixture.

  • After the addition is complete, heat the reaction mixture to 80-100°C. The progress of the rearrangement (formation of the isocyanate) can be monitored by the evolution of nitrogen gas.

  • After the acyl azide formation and rearrangement are complete, add an alcohol (e.g., benzyl alcohol or tert-butanol, >2 equivalents) to trap the isocyanate as a carbamate.

  • Continue heating until the isocyanate is fully consumed (monitor by IR spectroscopy by the disappearance of the isocyanate peak at ~2250 cm-1).

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting carbamate-protected 3-aminopiperidine by column chromatography.

Conclusion

The synthesis of enantiomerically pure 3-aminopiperidine scaffolds has been significantly advanced by the development of alternative biocatalytic reagents. Transaminase-mediated amination offers a highly efficient and stereoselective route to these compounds under mild, environmentally benign conditions. While multi-enzyme cascades provide an elegant one-pot solution from renewable resources, further optimization is needed to improve isolated yields. Conventional methods like the Curtius rearrangement remain valuable for their reliability and predictability, despite the use of hazardous reagents. The choice of synthetic route will ultimately depend on the specific requirements of the target molecule, scale of production, and the desired level of "greenness" in the chemical process. The data and protocols provided in this guide are intended to equip researchers with the necessary information to make informed decisions for their drug discovery and development programs.

References

Navigating the Chemical Maze: A Comparative Analysis of Aminopiperidine-Based Peptide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often leads to the intricate world of peptide analogues. Among these, aminopiperidine-based scaffolds have emerged as a promising class of molecules, offering unique structural constraints and physicochemical properties that can enhance biological activity and pharmacokinetic profiles. This guide provides a comprehensive comparative analysis of different aminopiperidine-based peptide analogues targeting key proteins in various disease areas, supported by experimental data and detailed methodologies.

This publication delves into the structure-activity relationships (SAR) of aminopiperidine-based peptide analogues as inhibitors of the bacterial cysteine protease IdeS, antagonists of the chemokine receptor CXCR4, and inhibitors of dipeptidyl peptidase-4 (DPP-4). By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing complex biological pathways, this guide aims to be an invaluable resource for the rational design and development of next-generation peptide-based drugs.

Targeting the Bacterial Virulence Factor IdeS

The Immunoglobulin G-degrading enzyme of Streptococcus pyogenes (IdeS) is a critical virulence factor that protects the bacterium from the host immune system by specifically cleaving human IgG.[1] Inhibition of IdeS is a promising strategy for the treatment of severe bacterial infections. A series of 17 aminopiperidine-based peptide analogues have been synthesized and evaluated as the first selective noncovalent inhibitors of IdeS.[1][2][3]

Quantitative Comparison of IdeS Inhibitors

The inhibitory activities of a selection of these analogues against IdeS are summarized in Table 1. The data reveals that the introduction of the aminopiperidine moiety can significantly impact inhibitory potency. Notably, compounds (S)-pipG (3) and (R)-LpipG (7) emerged as the most promising inhibitors from this series, exhibiting Ki values in the low millimolar range.[4]

Compound IDStructureKi (mM) for IdeS
(S)-pipG (3) (S)-3-aminopiperidine-glycine~6.7
(R)-LpipG (7) (R)-Leucine-3-aminopiperidine-glycine~5.7

Table 1: Inhibitory Activity of Selected Aminopiperidine-Based Peptide Analogues against IdeS. Data sourced from studies on a series of 17 synthesized analogues.[4]

Experimental Protocols for IdeS Inhibition Assays

SDS-PAGE Based IgG Cleavage Assay: [5]

  • Reaction Setup: In a microcentrifuge tube, combine 5 µg of human polyclonal IgG with the test inhibitor at various concentrations in a total volume of 10 µl of PBS.

  • Enzyme Addition: Add 1 µg of IdeS to the mixture.

  • Incubation: Incubate the reaction mixture for 3 hours at 37°C.

  • SDS-PAGE Analysis: Separate the reaction products by SDS-PAGE under non-reducing conditions.

  • Visualization: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the cleavage of the IgG heavy chain. The intact heavy chain appears at approximately 50 kDa, while the cleaved fragments migrate differently.

Surface Plasmon Resonance (SPR) Spectroscopy for Binding Kinetics: [6][7][8][9][10]

  • Chip Preparation: Immobilize IdeS on a suitable SPR sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Analyte Injection: Inject different concentrations of the aminopiperidine-based peptide analogues over the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal (measured in response units, RU) over time to obtain sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) or inhibitory constant (Ki).

Modulating Chemokine Receptor CXCR4 in Cancer and Inflammation

The C-X-C chemokine receptor type 4 (CXCR4) plays a crucial role in cancer metastasis, HIV entry, and inflammatory responses.[11] Consequently, the development of potent and selective CXCR4 antagonists is of significant therapeutic interest. Several aminopiperidine-based molecules have been investigated for their ability to block the interaction between CXCR4 and its natural ligand, CXCL12.

Quantitative Comparison of CXCR4 Antagonists

The inhibitory activities of representative aminopiperidine-based CXCR4 antagonists from various studies are presented in Table 2. It is important to note that direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between different studies.

Compound ClassRepresentative CompoundIC50 (nM)Assay Type
D-peptide analogueHC431946.0 ± 12.612G5 antibody binding
Small MoleculeIT1t29.65 ± 2.812G5 antibody binding
Small MoleculeAMD1107015.6 ± 7.612G5 antibody binding

Table 2: Inhibitory Activity of Selected Aminopiperidine-Based CXCR4 Antagonists. Data compiled from multiple independent studies.[12][13]

Experimental Protocols for CXCR4 Functional Assays

Calcium Mobilization Assay: [13][14][15][16]

  • Cell Preparation: Culture cells expressing CXCR4 (e.g., SupT1 cells) and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: Incubate the cells with various concentrations of the aminopiperidine-based CXCR4 antagonist.

  • Agonist Stimulation: Stimulate the cells with a known concentration of CXCL12 (SDF-1α).

  • Fluorescence Measurement: Measure the transient increase in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the calcium response against the antagonist concentration.

Transwell Migration Assay: [11][17][18][19][20]

  • Chamber Setup: Place a transwell insert with a porous membrane into a well of a 24-well plate.

  • Cell Seeding: Seed CXCR4-expressing cells in the upper chamber in serum-free media.

  • Chemoattractant and Inhibitor Addition: Add CXCL12 to the lower chamber as a chemoattractant. Add various concentrations of the aminopiperidine-based antagonist to the upper chamber with the cells.

  • Incubation: Incubate the plate at 37°C to allow cell migration.

  • Cell Quantification: After the incubation period, fix and stain the cells that have migrated to the lower side of the membrane. Count the migrated cells under a microscope.

  • Data Analysis: Calculate the percentage of migration inhibition at each antagonist concentration to determine the IC50 value.

Targeting DPP-4 for the Treatment of Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose homeostasis, responsible for the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1).[21] Inhibition of DPP-4 is a well-established therapeutic strategy for type 2 diabetes. Aminopiperidine scaffolds have been incorporated into the design of potent and selective DPP-4 inhibitors.

Quantitative Comparison of DPP-4 Inhibitors
CompoundClassIC50 (nM)
Sitagliptinβ-amino acid derivative~19
VildagliptinCyanopyrrolidine derivative~62
SaxagliptinCyanopyrrolidine derivative~50

Table 3: Inhibitory Potency of Clinically Approved DPP-4 Inhibitors. [22]

Experimental Protocol for DPP-4 Inhibition Assay

Fluorescence-Based Enzymatic Assay: [23][24][25][26][27]

  • Reagent Preparation: Prepare a solution of human recombinant DPP-4 enzyme and a fluorogenic substrate, such as Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

  • Inhibitor Addition: In a 96-well plate, add various concentrations of the aminopiperidine-based test compounds.

  • Enzyme Incubation: Add the DPP-4 enzyme to the wells and incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To further aid in the understanding of the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for the synthesis and evaluation of peptide analogues.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Solid-Phase Peptide Synthesis Solid-Phase Peptide Synthesis Cleavage & Deprotection Cleavage & Deprotection Solid-Phase Peptide Synthesis->Cleavage & Deprotection Purification (HPLC) Purification (HPLC) Cleavage & Deprotection->Purification (HPLC) Characterization (MS, NMR) Characterization (MS, NMR) Purification (HPLC)->Characterization (MS, NMR) Primary Screening Primary Screening Characterization (MS, NMR)->Primary Screening Dose-Response & IC50/Ki Determination Dose-Response & IC50/Ki Determination Primary Screening->Dose-Response & IC50/Ki Determination Selectivity Assays Selectivity Assays Dose-Response & IC50/Ki Determination->Selectivity Assays In vitro Functional Assays In vitro Functional Assays Selectivity Assays->In vitro Functional Assays Lead Optimization Lead Optimization In vitro Functional Assays->Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of peptide analogues.

CXCR4_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 CXCL12->CXCR4 Binding G_protein Gαi Gβγ CXCR4->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Cell Migration Cell Migration Ca_release->Cell Migration MAPK MAPK (ERK1/2) PKC->MAPK Akt Akt PI3K->Akt Cell Survival\n& Proliferation Cell Survival & Proliferation Akt->Cell Survival\n& Proliferation Gene Transcription\n& Cell Migration Gene Transcription & Cell Migration MAPK->Gene Transcription\n& Cell Migration

Caption: Simplified CXCR4 signaling pathway leading to cell migration and survival.

GLP1_signaling cluster_membrane Pancreatic β-cell Membrane cluster_cytoplasm Cytoplasm GLP1 GLP-1 GLP1R GLP-1R GLP1->GLP1R Binding AC Adenylate Cyclase GLP1R->AC Activation ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Epac2 Epac2 cAMP->Epac2 K_ATP K-ATP Channel (Closure) PKA->K_ATP Epac2->K_ATP Depolarization Membrane Depolarization K_ATP->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_influx->Insulin_Exocytosis Glucose Homeostasis Glucose Homeostasis Insulin_Exocytosis->Glucose Homeostasis

Caption: GLP-1 signaling pathway in pancreatic β-cells leading to insulin secretion.

References

A Comparative Guide to the Synthesis of tert-Butyl (R)-3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes for obtaining tert-Butyl (R)-3-aminopiperidine-1-carboxylate, a crucial building block in the development of numerous pharmaceutical compounds.[1] The validation of its synthesis is paramount to ensure the quality, efficacy, and safety of the final active pharmaceutical ingredients. This document outlines key synthetic strategies, presenting quantitative data, detailed experimental protocols, and visual representations of the workflows to aid researchers in selecting the most suitable method for their needs.

Introduction

tert-Butyl (R)-3-aminopiperidine-1-carboxylate (tert-Boc-(R)-3-aminopiperidine) is a chiral heterocyclic intermediate widely used in the synthesis of complex molecules.[2] Its stereochemistry is often critical for the biological activity of the final drug product. Therefore, robust and well-validated synthetic methods that provide high enantiomeric purity are essential. This guide compares several prominent synthetic approaches, including enzymatic methods, classical chemical rearrangements, and synthesis from chiral pool starting materials.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route depends on various factors, including yield, enantiomeric purity, scalability, cost, and environmental impact. The following tables summarize the quantitative data for different approaches to provide a clear comparison.

Table 1: Comparison of Key Performance Parameters for the Synthesis of tert-Butyl (R)-3-aminopiperidine-1-carboxylate and Related Precursors

Synthetic MethodStarting MaterialKey TransformationReported YieldEnantiomeric Excess (ee) / PurityReference
Enzymatic Asymmetric Amination N-Boc-3-piperidoneTransaminase-mediated amination>99% conversion>98% ee[3]
Enzymatic Asymmetric Amination N-Ethoxycarbonyl-3-piperidoneTransaminase-mediated amination87.6%99.7% ee[4]
Multi-enzyme Cascade N-Cbz-L-ornithinolGalactose oxidase & imine reductaseup to 54% (for N-Cbz derivative)High enantiopurity[5][6]
Hofmann Rearrangement (R)-3-carbamoylpiperidine-1-carboxylic acidHofmann rearrangement80%Not Specified[7][8]
Synthesis from L-Glutamic Acid L-Glutamic acidMulti-step chemical synthesis44-55% (overall)Enantiomerically pure[9][10]
Hofmann Rearrangement Route Ethyl nipecotateChiral separation & Hofmann rearrangement43.1% (overall)Not Specified[11]
Final Deprotection Step 3(R)-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterHydrogenolysis (Pd/C)99%Not Specified[7]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Enzymatic Asymmetric Amination using Transaminase

This method offers high enantioselectivity and operates under mild reaction conditions.

Protocol:

  • To a solution of N-ethoxycarbonyl-3-piperidone in a suitable buffer (e.g., phosphate buffer, pH 7.5), add a transaminase enzyme and an amino donor (e.g., isopropylamine).[3][4]

  • Include pyridoxal-5'-phosphate (PLP) as a cofactor.[3]

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24 hours), monitoring the conversion by TLC or HPLC.[4]

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).[4]

  • Dry the combined organic phases and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography to yield (R)-N-ethoxycarbonyl-3-aminopiperidine.

  • The Boc-protected target compound can be obtained by a similar process using N-Boc-3-piperidone as the substrate.

Synthesis from L-Glutamic Acid

This multi-step approach utilizes a readily available chiral starting material.

Protocol Overview:

  • Esterification and Boc Protection: Convert L-glutamic acid to its dimethyl ester, followed by the protection of the amino group with a Boc group to yield (S)-dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate.[10]

  • Reduction: Reduce the diester using a reducing agent like sodium borohydride in methanol to afford the corresponding diol.[9][10]

  • Ditosylation: Convert the diol to a ditosylate by reacting it with p-toluenesulfonyl chloride.[9]

  • Cyclization: React the ditosylate with a suitable amine (e.g., benzylamine) to form the N-protected piperidine ring.

  • Deprotection: Remove the protecting groups to yield the desired 3-aminopiperidine derivative, which can then be Boc-protected.

Hofmann Rearrangement

This classical method can be employed for the synthesis of the target molecule from a corresponding amide.

Protocol:

  • Prepare (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide.

  • Mix the amide with an aqueous solution of sodium hydroxide and sodium hypochlorite.[7][8]

  • Stir the reaction mixture at a controlled temperature (e.g., 15-25°C) for an extended period (e.g., 16 hours).[7][8]

  • After the reaction is complete, separate the aqueous layer.

  • Extract the aqueous layer with a suitable organic solvent (e.g., toluene).

  • Combine the organic layers, wash with brine, and evaporate the solvent under reduced pressure to afford tert-Butyl (R)-3-aminopiperidine-1-carboxylate.[7][8]

Validation and Characterization

The identity and purity of the synthesized tert-Butyl (R)-3-aminopiperidine-1-carboxylate should be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Product Validation

TechniquePurposeTypical Observations
¹H NMR Structural confirmationCharacteristic peaks for the piperidine ring protons, the Boc protecting group, and the amino group.
¹³C NMR Structural confirmationResonances corresponding to all carbon atoms in the molecule.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the calculated mass of C10H20N2O2 (200.28 g/mol ).[12]
Chiral HPLC Enantiomeric purity (ee) determinationSeparation of the (R) and (S) enantiomers to quantify the enantiomeric excess.
Infrared (IR) Spectroscopy Functional group identificationCharacteristic absorption bands for N-H (amine), C=O (carbamate), and C-H bonds.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the discussed synthetic methods.

G cluster_enzymatic Enzymatic Asymmetric Amination N-Boc-3-piperidone N-Boc-3-piperidone Transaminase Transaminase N-Boc-3-piperidone->Transaminase Product_Enzymatic tert-Butyl (R)-3-aminopiperidine-1-carboxylate Transaminase->Product_Enzymatic

Caption: Enzymatic synthesis workflow.

G cluster_glutamic Synthesis from L-Glutamic Acid L-Glutamic Acid L-Glutamic Acid Steps Esterification, Boc Protection, Reduction, Ditosylation, Cyclization L-Glutamic Acid->Steps Intermediate N-Protected (S)-3-aminopiperidine derivative Steps->Intermediate Final_Product tert-Butyl (R)-3-aminopiperidine-1-carboxylate Intermediate->Final_Product

Caption: L-Glutamic acid synthesis pathway.

G cluster_hofmann Hofmann Rearrangement Amide (R)-1-(tert-butoxycarbonyl)piperidine-3-carboxamide Reagents NaOH, NaOCl Amide->Reagents Product_Hofmann tert-Butyl (R)-3-aminopiperidine-1-carboxylate Reagents->Product_Hofmann

Caption: Hofmann rearrangement workflow.

Conclusion

The synthesis of tert-Butyl (R)-3-aminopiperidine-1-carboxylate can be achieved through various methods, each with its own set of advantages and disadvantages. Enzymatic methods stand out for their high enantioselectivity and mild reaction conditions, making them an attractive "green" alternative. Synthesis from L-glutamic acid provides a route from a readily available chiral precursor, while the Hofmann rearrangement represents a more traditional chemical approach. The choice of method will ultimately be guided by the specific requirements of the research or manufacturing process, including scale, cost, and desired purity. This guide provides the necessary data and protocols to make an informed decision.

References

Efficacy of Allyl 3-aminopiperidine-1-carboxylate derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the efficacy of piperidine-based compounds as anticancer agents, summarizing key experimental findings and elucidating their mechanisms of action. While specific data on Allyl 3-aminopiperidine-1-carboxylate derivatives remains limited in the public domain, this guide provides a comparative overview of various other promising piperidine derivatives that have been investigated for their therapeutic potential in oncology.

The piperidine scaffold is a prevalent structural motif in a multitude of pharmaceuticals and natural alkaloids, demonstrating a wide array of biological activities.[1] In the realm of oncology, numerous derivatives of piperidine have emerged as promising candidates for cancer therapy, exhibiting potent cytotoxic effects against various cancer cell lines and in some cases, in vivo tumor models.[2][3][4] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of crucial cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[2][4][5]

Comparative Efficacy of Piperidine Derivatives

The anticancer activity of piperidine derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit the growth of 50% of cells), of several noteworthy piperidine derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
HSP70-36BT474 (Breast Cancer)1.41[6]
HSP70-36BT/Lap(R)1.0 (Lapatinib-resistant Breast Cancer)1.47[6]
trans-[PtCl2(4-pic)(pip)]C-26 (Colon Carcinoma)4.5[7]
trans-[PtCl2(4-pic)(pip)]OV-1063 (Ovarian Cancer)6.5[7]
trans-[PtCl2(4-pic)(pz)]HClC-26 (Colon Carcinoma)5.5[7]
trans-[PtCl2(4-pic)(pz)]HClOV-1063 (Ovarian Cancer)7.4[7]

Table 1: In Vitro Cytotoxicity (IC50) of Selected Piperidine Derivatives

Compound/DerivativeCancer TypeKey FindingsReference
Compound 17aProstate CancerInhibits PC3 cell proliferation in a concentration-dependent manner. Induces apoptosis by modulating BAX, BCL-2, and XIAP expression.[2]
DTPEPBreast CancerInhibits cell proliferation in both ER-positive (MCF-7) and ER-negative (MDA-MB-231) cells by inducing G0/G1 cell cycle arrest.[2]
Compounds 3a and 3d (1-allyl-3-amino-2-(4-chloro-2-mercaptobenzenesulphonyl)guanidine derivatives)Various Human Tumor Cell LinesExhibited significant in vitro anticancer activities.[8]
Vindoline-piperazine conjugates (e.g., 23 and 25)Various Human Tumor Cell LinesShowed potent antiproliferative effects with low micromolar growth inhibition (GI50) values.[9]

Table 2: Overview of Anticancer Activity of Other Notable Piperidine Derivatives

Mechanisms of Action: Targeting Key Signaling Pathways

Piperidine derivatives have been shown to modulate several critical signaling pathways that are often dysregulated in cancer.[2][4] These pathways play a pivotal role in cell proliferation, survival, and metastasis.

A commonly affected pathway is the PI3K/Akt signaling cascade, which is central to cell growth and survival. The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a piperidine derivative.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival, Proliferation, Growth mTOR->CellSurvival Piperidine Piperidine Derivative Piperidine->Akt inhibits experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Optional) cluster_data Data Analysis & Conclusion synthesis Synthesis of Piperidine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) viability_assay->apoptosis_assay animal_model Tumor Xenograft Model in Mice viability_assay->animal_model cell_cycle_analysis Cell Cycle Analysis apoptosis_assay->cell_cycle_analysis western_blot Western Blot (Protein Expression) cell_cycle_analysis->western_blot data_analysis Statistical Analysis of Results western_blot->data_analysis treatment Compound Administration animal_model->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement toxicity_study Toxicity Assessment tumor_measurement->toxicity_study toxicity_study->data_analysis conclusion Conclusion on Anticancer Efficacy data_analysis->conclusion

References

A Comparative Guide to the Synthetic Routes of Enantiopure 1-Azaspirocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-azaspirocycle motif is a privileged scaffold in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved physicochemical properties and target selectivity. The synthesis of these complex structures in an enantiopure form is a significant challenge in medicinal chemistry. This guide provides a comparative overview of key synthetic strategies for accessing enantiopure 1-azaspirocycles, supported by available experimental data and detailed methodologies for seminal reactions.

Comparison of Synthetic Routes

The following table summarizes and compares various synthetic routes to enantiopure 1-azaspirocycles based on their core strategy, catalyst/reagent, reported yields, and enantiomeric excess (ee) or diastereomeric ratio (dr).

Synthetic Strategy Key Reagents/Catalyst Product Scope Yield Enantioselectivity (ee) / Diastereoselectivity (dr) Key Advantages Limitations
Diastereoselective Addition to Davis-Ellman's Imines Ethyl cyclobutanecarboxylate anions, Davis-Ellman's sulfinyl imines1-substituted 2-azaspiro[3.3]heptanes, [3.4]octanes, and [3.5]nonanesUp to 90%dr up to 98:2High diastereoselectivity, efficient three-step procedure.Relies on a chiral auxiliary which may require additional steps for removal.
Enzyme-Catalyzed Cyclopropanation Iridium-containing Cytochrome P411 variantsSpiroazetidines, spiropyrrolidines, spiropiperidinesHighUp to 99% eeHigh enantioselectivity, operates under mild conditions, high turnover numbers (up to 40,000).Requires specialized enzymes and directed evolution for optimization.
Curtius Rearrangement Acyl azide intermediate, (PhO)₂PON₃, Na₂CO₃, DMAP(R)-1-azaspiro[4.4]nonane-2,6-dione ethylene ketal26% overall (8 steps)≥ 95% eePerfect stereochemical fidelity in nitrogen installation.Multi-step synthesis with a moderate overall yield.
Cross-Metathesis and Acid-Catalyzed Cyclization Ruthenium-alkylidene catalyst (e.g., Grubbs catalyst), enantiopure N-protected allylglycineSpiropyrrolidines and spiropiperidinesNot specified in abstractsExcellent stereo-retentionConcise route to spirocyclic pyrrolidines and piperidines.Requires access to specific enantiopure starting materials.
Rhodium-Catalyzed Cyclopropanation Chiral dirhodium tetracarboxylate catalyst (e.g., Rh₂(p-PhTPCP)₄)Azaspiro[n.2]alkanesHighUp to 98% ee, high drHigh enantioselectivity and diastereoselectivity, high turnover numbers.Requires synthesis of specialized chiral rhodium catalysts.
Phase-Transfer-Catalyzed Cyclization Novel SF₅-containing chiral cation phase-transfer catalystSpiro-3,2'-azetidine oxindolesUp to 92%Up to 2:98 erCatalytic enantioselective C-C bond formation.Substrate scope may be limited to activated systems like isatin derivatives.

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the reproducibility and adaptation of synthetic routes. Below are outlines of the methodologies for some of the key strategies discussed.

Diastereoselective Addition to Davis-Ellman's Imines

This method relies on the highly diastereoselective addition of a nucleophile to a chiral sulfinyl imine, as pioneered by Ellman.

General Procedure:

  • Imine Formation: The chiral N-tert-butanesulfinamide (Davis-Ellman auxiliary) is condensed with a suitable aldehyde or ketone in the presence of a dehydrating agent (e.g., CuSO₄ or Ti(OEt)₄) to form the corresponding N-sulfinyl imine.

  • Nucleophilic Addition: A solution of the ethyl cyclobutanecarboxylate anion, generated by treatment with a strong base like lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C), is added to a solution of the N-sulfinyl imine.

  • Cyclization and Auxiliary Removal: The resulting adduct is then typically subjected to a sequence of reduction, protection of the nitrogen, and intramolecular substitution to form the spirocyclic product. The sulfinyl auxiliary is cleaved under acidic conditions.

Diastereoselective_Addition cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product Cyclobutanecarboxylate Ethyl Cyclobutanecarboxylate Addition Diastereoselective Addition Cyclobutanecarboxylate->Addition Davis_Ellman_Imine Davis-Ellman's Imine Davis_Ellman_Imine->Addition Cyclization Reduction, Protection, Intramolecular Substitution Addition->Cyclization Product Enantiopure 1-Azaspirocycle Cyclization->Product Enzymatic_Cyclopropanation cluster_start Reactants cluster_reaction Catalysis cluster_end Product Heterocycle Methylene-Substituted N-Heterocycle Enzyme Iridium-Containing Cytochrome P411 Heterocycle->Enzyme Diazo Diazo Compound Diazo->Enzyme Product Enantiopure Spirocyclic Amine Enzyme->Product Curtius_Rearrangement_Pathway Carboxylic_Acid Chiral Carboxylic Acid Acyl_Azide Acyl Azide Carboxylic_Acid->Acyl_Azide DPPA Isocyanate Isocyanate Intermediate Acyl_Azide->Isocyanate Heat Carbamate Carbamate Isocyanate->Carbamate Alcohol Product Enantiopure 1-Azaspirocycle Carbamate->Product Deprotection, Cyclization Rhodium_Catalyzed_Cyclopropanation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Olefin Azacyclomethylidene Catalyst Chiral Rhodium Catalyst Olefin->Catalyst Diazo Diazo Compound Diazo->Catalyst Product Enantiopure Azaspiro[n.2]alkane Catalyst->Product

A Comparative Guide to Scavengers for Alloc Group Removal in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The allyloxycarbonyl (Alloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS) due to its orthogonality with both Fmoc/tBu and Boc/Bzl strategies. Its removal is typically achieved under mild conditions using a palladium(0) catalyst, which requires a nucleophilic "scavenger" to trap the reactive allyl cation and prevent side reactions, such as re-alkylation of the deprotected amine. The choice of scavenger is critical for achieving high deprotection efficiency and purity of the final peptide. This guide provides an objective comparison of different scavenger systems, supported by experimental data and detailed protocols.

Performance Comparison of Alloc Removal Scavengers

The following table summarizes the performance of various scavenger systems for the removal of the Alloc group on a solid support. The efficiency of these scavengers can be influenced by factors such as the peptide sequence, the solid support, and the specific reaction conditions.

Scavenger SystemCatalyst (equiv.)Key Reagents & ConditionsReaction TimeTemperatureReported Efficiency & Remarks
Amine-Borane Complex Pd(PPh₃)₄ (cat.)Dimethylamine borane (Me₂NH·BH₃) (40 equiv.) in DCM or DMF.40 minRoom Temp.Quantitative removal. Considered superior to morpholine and PhSiH₃, especially for secondary amines, as it prevents allyl back-alkylation.[1][2]
Phenylsilane Pd(PPh₃)₄ (0.1-3 equiv.)Phenylsilane (PhSiH₃) (5-25 equiv.) in DCM or DMF.30 min - 3 h (repeated)Room Temp.Widely used and effective. Can be slow and require multiple treatments.[3][4][5] Microwave irradiation (e.g., 2 x 5 min at 38°C) can significantly accelerate the reaction to >98% purity.[6]
Iodine/Water (Metal-Free) NoneI₂/H₂O (1:8) (5 equiv.) in PolarClean/Ethyl Acetate (1:4).1.5 h50°C>99% purity. A sustainable, metal-free alternative to palladium-based methods. The mechanism involves iodocyclization followed by hydrolysis.[1]
Mixed Scavenger Cocktail Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ (cat.)Meldrum's acid, Triethylsilane (TES-H), and DIPEA (1:1:1) in DMF.10 min50°C (Microwave)Rapid and efficient. An open-flask protocol has been developed for this system.[7]
Morpholine/Acetic Acid/NMM Pd(PPh₃)₄ (3 equiv.)Morpholine, Acetic Acid (HOAc), and N-Methylmorpholine (NMM) in CHCl₃ or DCM.~2 hRoom Temp.An older, effective method. The use of chloroform is a notable drawback.

Experimental Workflows and Mechanisms

The following diagrams illustrate the general experimental workflow for Alloc group removal on a solid phase and the underlying catalytic mechanism.

experimental_workflow cluster_resin Solid Support Resin Peptide-Resin (with Alloc group) Swell Swell Resin Resin->Swell Wash1 Wash with Solvent (e.g., DCM/DMF) Deprotection Add Scavenger & Catalyst Solution (e.g., Pd(PPh₃)₄ + Scavenger in Solvent) Wash1->Deprotection Swell->Wash1 React React (Agitation/Microwave) Deprotection->React Wash2 Wash to Remove Reagents & By-products React->Wash2 Test Perform Qualitative Test (e.g., Ninhydrin) or Test Cleavage & LC-MS Wash2->Test Result Alloc-Deprotected Peptide-Resin Test->Result

General workflow for solid-phase Alloc deprotection.

alloc_removal_mechanism Alloc R-NH-Alloc PiAllyl [R-NH-CO₂-Pd(II)L₂-allyl]⁺ (π-Allyl Complex) Alloc->PiAllyl + Pd(0)L₄ Pd0 Pd(0)L₄ CO2 CO₂ PiAllyl->CO2 Deprotected R-NH₂ PiAllyl->Deprotected + H⁺ Trapped Allyl-Scavenger PiAllyl->Trapped + Scavenger Scavenger Scavenger (Nucleophile) Trapped->Pd0 - Scavenger'

Mechanism of Pd(0)-catalyzed Alloc deprotection.

Key Experimental Protocols

Below are detailed methodologies for some of the most common and effective scavenger systems.

Protocol 1: Phenylsilane (PhSiH₃) as Scavenger

This protocol is a widely adopted method for Alloc group removal.

  • Resin Preparation: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) or dimethylformamide (DMF) in a peptide synthesis vessel.

  • Reagent Preparation: Prepare a solution of the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-3 equivalents relative to the resin loading), and phenylsilane (PhSiH₃, 20-25 equivalents) in the reaction solvent (DCM or DMF).

  • Deprotection Reaction: Add the reagent solution to the resin. Agitate the mixture at room temperature for 20-30 minutes.[3]

  • Repetition: Drain the reaction solution and repeat the deprotection step (Step 3) one to two more times to ensure complete removal.

  • Washing: After the final deprotection step, thoroughly wash the resin with the reaction solvent (DCM or DMF). To remove residual palladium, wash with a 0.5% solution of sodium diethyldithiocarbamate in DMF, followed by washes with DMF and DCM.

  • Verification: Perform a qualitative test (e.g., ninhydrin test) or a test cleavage followed by LC-MS analysis to confirm the complete removal of the Alloc group.[3]

Protocol 2: Dimethylamine Borane (Me₂NH·BH₃) as Scavenger

This method is noted for its high efficiency and prevention of side reactions.

  • Resin Preparation: Swell the Alloc-protected peptide-resin in DCM.

  • Reagent Preparation: In a separate vessel, dissolve Pd(PPh₃)₄ (catalytic amount) in DCM.

  • Deprotection Reaction: Add the catalyst solution to the swollen resin. Subsequently, add dimethylamine borane (Me₂NH·BH₃, 40 equivalents).[2]

  • Reaction Time: Agitate the resin slurry at room temperature for approximately 40 minutes.[2]

  • Washing: Drain the reaction mixture and wash the resin extensively with DCM and DMF to remove all soluble reagents and by-products.

  • Verification: Confirm complete deprotection using a suitable analytical method.

Protocol 3: Metal-Free Deprotection using Iodine/Water

This protocol offers a sustainable alternative to palladium-catalyzed methods.

  • Resin Preparation: Swell the Alloc-protected peptide-resin in the reaction solvent.

  • Reagent Preparation: Prepare a solution of iodine (I₂, 5 equivalents) and water (H₂O) in a 1:8 ratio in a solvent system of PolarClean and ethyl acetate (1:4).[1]

  • Deprotection Reaction: Add the reagent solution to the resin and heat the mixture at 50°C for 1.5 hours.[1]

  • Washing: After the reaction, cool the vessel to room temperature, drain the solution, and wash the resin thoroughly with ethyl acetate and other appropriate solvents to remove iodine and by-products.

  • Verification: Perform a test cleavage and analyze the product by LC-MS to confirm complete deprotection.

Conclusion

The selection of a scavenger for Alloc group removal is a critical decision in solid-phase peptide synthesis that can significantly impact the yield and purity of the final product. For routine applications requiring high efficiency, dimethylamine borane stands out as a superior scavenger that minimizes side reactions. Phenylsilane remains a reliable and widely used option, with the possibility of significant rate enhancement through microwave heating. For researchers focused on sustainable and green chemistry, the metal-free iodine/water system presents a compelling and highly effective alternative. It is recommended to perform a small-scale trial to optimize the deprotection conditions for a specific peptide sequence and solid support.

References

Safety Operating Guide

Proper Disposal of Allyl 3-aminopiperidine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Allyl 3-aminopiperidine-1-carboxylate, a heterocyclic building block used in the synthesis of more complex pharmaceutical compounds. Adherence to these guidelines is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area or under a chemical fume hood.[2] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[1][3]

Key Safety Data:

PropertyValueSource
Physical StateLiquid[1]
AppearanceLight yellow[1]
Flash Point78 °C / 172.4 °F[1]
Incompatible MaterialsAcids, Bases, Strong oxidizing agents, Reducing Agent[1]
HazardsHarmful if swallowed, Causes skin and eye irritation, May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to consign it to a licensed chemical waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.

Experimental Protocol for Waste Neutralization (for small quantities, if permissible by local regulations and institutional policies):

Note: This procedure should only be carried out by trained personnel in a controlled laboratory setting and in accordance with all applicable regulations. It is generally recommended to treat all chemical waste through a certified disposal service.

  • Segregation: Keep this compound waste separate from other chemical waste streams, especially incompatible materials.[1]

  • Containerization: Use a dedicated, properly labeled, and sealed container for the collection of this waste. The container should be made of a material compatible with the chemical.

  • Dilution (for accidental spills): In the event of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).

  • Collection of Spillage: Carefully collect the absorbed material and place it into a suitable container for disposal.[4]

  • Final Disposal: The sealed container with the chemical waste must be handed over to an approved waste disposal plant.[1]

Visualizing the Disposal Workflow

To ensure clarity and proper execution of the disposal process, the following workflow diagram outlines the necessary steps from handling to final disposal.

G A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Dedicated, Labeled Container A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Segregate from Incompatible Materials (Acids, Bases, Oxidizers) G Store Waste Container Securely C->G E Absorb Small Spills with Inert Material F Collect Contaminated Material into a Suitable Container E->F H Arrange for Pickup by a Licensed Waste Disposal Service G->H I Complete Waste Manifest Documentation H->I

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide, with its clear protocols and visual aids, is designed to be your preferred source for laboratory safety and chemical handling information, empowering you to conduct your research safely and responsibly. By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem.

References

Personal protective equipment for handling Allyl 3-aminopiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Allyl 3-aminopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for this compound (CAS: 886363-44-6). Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of similar piperidine and amine compounds, which are often corrosive and can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Adherence to these guidelines is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.[6][7][8][9][10][11]

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield must be worn in addition to goggles, especially when there is a risk of splashes or when handling larger quantities.[7][8][9]
Skin/Body Chemical-Resistant Lab CoatA lab coat made of a suitable chemical-resistant material should be worn, fully buttoned, with sleeves extending to the wrists.[6][11]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, heavy-duty gloves. Always inspect gloves for any signs of degradation or puncture before use.[7][8][10]
Feet Closed-Toe ShoesShoes should be made of a non-porous material and cover the entire foot.[6][8]
Respiratory Use in a Ventilated AreaAll handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[10][11] If a fume hood is not available, a properly fitted respirator with organic vapor cartridges may be necessary.[6][7][9][12]

Operational Plan: Step-by-Step Handling Protocol

Following a standardized procedure is critical to minimize risks during the handling of this compound.

1. Pre-Experiment Preparation:

  • Review Safety Information: Before beginning any work, thoroughly review this guide and any available safety information for similar compounds.
  • Gather Materials: Ensure all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents.
  • Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly.

2. Handling the Compound:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.
  • Work in a Fume Hood: Conduct all weighing, transferring, and reaction setup within the certified chemical fume hood.
  • Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust or aerosols. Prevent any contact with skin, eyes, or clothing.[1][4]
  • Use Appropriate Tools: Use spatulas and other tools appropriate for handling solid or liquid chemicals.

3. Post-Experiment Procedures:

  • Decontaminate Work Area: Clean the work surface within the fume hood thoroughly with an appropriate solvent and cleaning agent.
  • Properly Store or Dispose of the Chemical: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1][5][7] Follow the disposal plan outlined below for any waste.
  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the face shield, goggles, and then the lab coat.
  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[1][4]

Disposal Plan

The disposal of this compound and any associated waste must be handled with care and in strict accordance with all local, state, and federal regulations. Piperidine compounds may be classified as hazardous waste.

1. Waste Segregation:

  • Dedicated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound. The container must be made of a material compatible with the chemical.[13]
  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous reactions.

2. Disposal Procedure:

  • Consult EHS: Contact your institution's EHS or a designated chemical safety officer for specific disposal instructions. They will provide guidance on the proper disposal procedures and may arrange for a hazardous waste pickup.
  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
  • Temporary Storage: While awaiting pickup, store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [14][15]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_review Review Safety Guide prep_ppe Gather PPE prep_review->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood handle_ppe Don PPE prep_hood->handle_ppe handle_work Work in Fume Hood handle_ppe->handle_work handle_avoid Avoid Contact handle_work->handle_avoid post_decon Decontaminate Area handle_avoid->post_decon post_store_dispose Store/Dispose of Chemical post_decon->post_store_dispose post_remove_ppe Remove PPE post_store_dispose->post_remove_ppe If not storing disp_segregate Segregate Waste post_store_dispose->disp_segregate If disposing post_wash Wash Hands post_remove_ppe->post_wash disp_contact_ehs Contact EHS disp_segregate->disp_contact_ehs disp_label Label Waste disp_contact_ehs->disp_label disp_store Store for Pickup disp_label->disp_store

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.